N-(Mal-PEG6)-N-bis(PEG3-amine)
描述
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPICRUTEDPRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71N5O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Mal-PEG6)-N-bis(PEG3-amine) TFA Salt: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt is a highly versatile, water-soluble, heterobifunctional crosslinker essential in the field of bioconjugation.[1] Its unique architecture, featuring a maleimide (B117702) group on one end and two primary amine groups on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and covalent linkage of different biomolecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
The maleimide group exhibits high specificity for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3][4] Concurrently, the two primary amine groups can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5][6] This dual reactivity makes it an ideal reagent for constructing complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over conjugation is paramount.[2][7] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity while improving pharmacokinetic profiles.[8][9]
Core Properties and Specifications
The fundamental properties of N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt are summarized below. These specifications are typical and may vary slightly between suppliers.
| Property | Value | Source(s) |
| Chemical Name | N,N-bis(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-3,6,9,12,15,18-hexaoxahenicosan-21-amide, trifluoroacetic acid salt | [2][10] |
| Molecular Formula | C38H71N5O16 (as free base) | [2][11] |
| Molecular Weight | 854.01 g/mol (as free base) | [10][11] |
| CAS Number | 2055040-99-6 | [1][10] |
| Purity | Typically >95% | [11] |
| Appearance | White to off-white solid or oil | [10] |
| Solubility | Soluble in water, DMSO, DMF | [1][12] |
| Storage Conditions | Store at -20°C, protect from moisture | [1][12] |
Chemical Structure and Reactivity
The structure of N-(Mal-PEG6)-N-bis(PEG3-amine) is characterized by its three key functional components: the maleimide group, the PEG linker, and the bis-amine terminus.
Caption: Functional components of the linker.
Reaction Mechanisms
The utility of this linker is derived from its ability to participate in two distinct and highly specific chemical reactions.
Caption: Dual reactivity of the linker.
Experimental Protocols
The following are representative protocols for the use of N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Conjugation to a Thiol-Containing Protein (Maleimide Reaction)
This protocol describes the conjugation of the maleimide moiety of the linker to a protein with an available cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme).
-
N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[3]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt in a small amount of DMSO or DMF, and then dilute with the reaction buffer.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Quenching: Add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and retention of biological activity.
Protocol 2: Conjugation to a Carboxyl-Containing Molecule (Amine Reaction)
This protocol outlines the conjugation of the amine groups of the linker to a molecule containing a carboxylic acid, via NHS ester activation.
Materials:
-
Carboxyl-containing molecule (e.g., small molecule drug, biotin).
-
N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt.
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; 0.1 M phosphate (B84403) buffer, pH 7.2-8.5 for conjugation.[5]
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Reverse-phase HPLC (RP-HPLC).
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxyl-containing molecule, EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMSO or DMF. Stir at room temperature for 1-2 hours to generate the NHS ester.
-
Linker Preparation: Dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt in the conjugation buffer (pH 7.2-8.5).
-
Conjugation Reaction: Add the activated NHS ester solution to the linker solution. A 1:1 to 1:2 molar ratio of linker to NHS ester can be targeted, depending on whether one or both amines are to be conjugated. Incubate at room temperature for 2-4 hours or at 4°C overnight.[5]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.
-
Purification: Purify the resulting conjugate by RP-HPLC.
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.
Applications in Drug Development
The unique properties of N-(Mal-PEG6)-N-bis(PEG3-amine) make it a valuable tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach two drug molecules to a single cysteine residue on an antibody, enabling a higher drug-to-antibody ratio (DAR) with a single conjugation site.
Caption: ADC construction using the linker.
PROTACs
For PROTACs, the linker can connect a ligand for a target protein (via the maleimide group, for instance) and a ligand for an E3 ubiquitin ligase (via the amine groups), facilitating the targeted degradation of pathogenic proteins.
Conclusion
N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, dual reactivity, and the beneficial properties conferred by the PEG spacer make it an invaluable reagent for researchers and scientists in the field of drug development, particularly for the creation of next-generation ADCs and PROTACs. The experimental protocols provided herein offer a solid foundation for the successful application of this linker in a variety of research and development settings.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA|CAS 2055040-99-6|DC Chemicals [dcchemicals.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Heterobifunctional PEG [jenkemusa.com]
- 9. chempep.com [chempep.com]
- 10. medkoo.com [medkoo.com]
- 11. precisepeg.com [precisepeg.com]
- 12. labsolu.ca [labsolu.ca]
In-Depth Technical Guide: N-(Mal-PEG6)-N-bis(PEG3-amine) CAS Number 2055040-99-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(Mal-PEG6)-N-bis(PEG3-amine), with CAS number 2055040-99-6, is a highly specialized, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. Its unique branched architecture, featuring a terminal maleimide (B117702) group and two terminal primary amine groups, positions it as a critical tool in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action in PROTACs, and a generalized protocol for its application in the synthesis of these next-generation therapeutics.
Core Molecule Specifications
The structural and chemical properties of N-(Mal-PEG6)-N-bis(PEG3-amine) are fundamental to its function as a versatile linker. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2055040-99-6 | [1][2][3] |
| Molecular Formula | C₃₈H₇₁N₅O₁₆ | [1][3][4] |
| Molecular Weight | 854.01 g/mol | [1][3][4] |
| Purity | Typically >95% | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water, DMSO, DMF | [3] |
| Storage Conditions | -20°C | [3] |
Chemical Structure and Functional Components
N-(Mal-PEG6)-N-bis(PEG3-amine) is a branched PEG linker designed for specific and versatile bioconjugation strategies.[5][6] Its structure is comprised of three key functional components:
-
Maleimide Group: Located at the terminus of the PEG6 chain, this group is highly reactive towards thiol (sulfhydryl) groups, such as those found on cysteine residues within proteins.[3] This reaction proceeds via a Michael addition to form a stable thioether bond, providing a robust method for conjugation.[3]
-
Two Primary Amine Groups: Each terminating a PEG3 arm, these amine groups are reactive towards carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic moieties.[3] This allows for the attachment of two separate molecules, or two copies of the same molecule, via stable amide bond formation.
-
PEG Spacer Arms (PEG6 and PEG3): The polyethylene glycol chains impart critical physicochemical properties. They enhance the aqueous solubility of the resulting conjugate, reduce steric hindrance, and provide a flexible spacer to properly orient the conjugated molecules for biological activity.[7] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex.[8]
Application in PROTAC Development
The primary application of N-(Mal-PEG6)-N-bis(PEG3-amine) is as a linker in the synthesis of PROTACs.[1][9] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[]
The PROTAC Mechanism of Action
A PROTAC molecule generally consists of three parts: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7][8] The process of PROTAC-mediated protein degradation can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a ternary complex (POI-PROTAC-E3 Ligase).[]
-
Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.
The trifunctional nature of N-(Mal-PEG6)-N-bis(PEG3-amine) allows for the synthesis of more complex PROTAC architectures, such as those targeting multiple proteins or incorporating additional functionalities.
Generalized Experimental Protocols
While specific reaction conditions will vary based on the properties of the ligands being conjugated, the following provides a generalized workflow for the synthesis of a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine).
General Synthesis Strategy
A common strategy involves a sequential conjugation approach to leverage the different reactivities of the maleimide and amine functional groups.
Step 1: Conjugation to the Amine Groups
This step involves forming amide bonds between the two primary amine groups of the linker and molecules containing carboxylic acids or activated esters.
-
Materials:
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
POI ligand and/or E3 ligase ligand with a carboxylic acid or NHS ester functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Tertiary base (e.g., DIPEA)
-
-
Procedure (for carboxylic acid coupling): a. Dissolve the POI ligand and/or E3 ligase ligand (2.2 equivalents) and coupling reagents (e.g., HATU, 2.2 equivalents) in the anhydrous solvent. b. Add the tertiary base (e.g., DIPEA, 4.0 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acids. c. Add a solution of N-(Mal-PEG6)-N-bis(PEG3-amine) (1.0 equivalent) in the anhydrous solvent to the activated ligand solution. d. Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS. e. Upon completion, the product can be purified by preparative HPLC.
Step 2: Conjugation to the Maleimide Group
This step involves the conjugation of a thiol-containing molecule (e.g., a protein with an accessible cysteine residue or a ligand modified with a thiol group) to the maleimide terminus of the intermediate from Step 1.
-
Materials:
-
Amine-conjugated intermediate from Step 1
-
Thiol-containing molecule (e.g., E3 ligase ligand or POI ligand)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
Co-solvent if needed for solubility (e.g., DMSO, DMF)
-
-
Procedure: a. Dissolve the amine-conjugated intermediate in the reaction buffer. A small amount of co-solvent may be used to aid solubility. b. Add the thiol-containing molecule (1.0-1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by LC-MS. d. Upon completion, purify the final PROTAC conjugate by preparative HPLC.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
LC-MS: To confirm the molecular weight of the final conjugate.
-
NMR: To confirm the structure of the molecule.
-
Analytical HPLC: To determine the purity of the final product.
Visualized Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for creating a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine), showcasing its ability to link one thiol-reactive molecule and two amine-reactive molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful reagents that enable the covalent linkage of two different biomolecules, playing a pivotal role in modern biotechnology, drug development, and fundamental biological research.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][3] This unique characteristic allows for controlled, sequential conjugation reactions, minimizing the formation of undesirable homodimers and polymers.[3][4] This guide provides a comprehensive technical overview of the core principles, quantitative data, experimental protocols, and applications of heterobifunctional crosslinkers in protein modification.
Core Concepts of Heterobifunctional Crosslinking
The fundamental principle behind heterobifunctional crosslinking is the ability to selectively target two different functional groups on proteins or other molecules.[1] These reagents are comprised of three key components: two distinct reactive ends and a spacer arm that connects them. The nature of the reactive groups dictates which functional groups will be targeted, while the spacer arm's length and composition can influence the stability, solubility, and steric hindrance of the final conjugate.[1]
The sequential nature of the conjugation process is a key advantage.[4] Typically, one end of the crosslinker is reacted with the first protein, and after removing the excess unreacted crosslinker, the second protein is introduced to react with the other end of the crosslinker.[5] This two-step process provides greater control over the final conjugate's composition and stoichiometry.[1]
Classes of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common classes include:
-
Amine-to-Sulfhydryl Crosslinkers: These are among the most widely used heterobifunctional crosslinkers.[1] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (found on cysteine residues).[1][5]
-
Amine-to-Photoreactive Crosslinkers: This class of crosslinkers combines an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or a diazirine.[1][6] The photoreactive group remains inert until activated by UV light, at which point it can non-selectively react with nearby molecules.[1][6] This allows for capturing transient or weak protein-protein interactions.
-
"Click Chemistry" Crosslinkers: These reagents utilize bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO-PEG-NHS ester, where the NHS ester reacts with amines, and the dibenzocyclooctyne (DBCO) group reacts specifically with azide-containing molecules.[7]
Quantitative Data for Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers.
Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Optimal pH 2 | Water Soluble |
| SMCC | 8.3 | NHS-ester (Amine) | 7.0 - 9.0[4] | Maleimide (Sulfhydryl) | 6.5 - 7.5[4] | No |
| Sulfo-SMCC | 8.3 | Sulfo-NHS-ester (Amine) | 7.0 - 9.0 | Maleimide (Sulfhydryl) | 6.5 - 7.5 | Yes[2] |
| GMBS | 7.4 | NHS-ester (Amine) | 7.0 - 9.0 | Maleimide (Sulfhydryl) | 6.5 - 7.5 | No[8] |
| BMPS | 6.9 | NHS-ester (Amine) | 7.0 - 9.0 | Maleimide (Sulfhydryl) | 6.5 - 7.5 | No[8] |
| LC-SPDP | 15.7 | NHS-ester (Amine) | 7.0 - 9.0 | Pyridyldithiol (Sulfhydryl) | 7.0 - 8.0 | No[8] |
| Mal-(PEG)n-NHS | Variable | NHS-ester (Amine) | 7.0 - 9.0[9] | Maleimide (Sulfhydryl) | 6.5 - 7.5[9] | Yes |
Amine-to-Photoreactive Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Activation Wavelength | Water Soluble |
| SDA | 11.5 | NHS-ester (Amine) | 7.0 - 9.0 | Diazirine | 330 - 370 nm[6] | No |
| Sulfo-SDA | 11.5 | Sulfo-NHS-ester (Amine) | 7.0 - 9.0 | Diazirine | 330 - 370 nm | Yes |
| SANPAH | 18.2 | NHS-ester (Amine) | 7.0 - 9.0 | Phenyl Azide | 265 - 275 nm | No |
| Sulfo-SANPAH | 18.2 | Sulfo-NHS-ester (Amine) | 7.0 - 9.0 | Phenyl Azide | 300 - 460 nm | Yes |
"Click Chemistry" Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Reaction Type | Water Soluble |
| DBCO-NHS Ester | Variable | NHS-ester (Amine) | 7.0 - 8.5[7] | DBCO (Azide) | SPAAC | No[10] |
| DBCO-PEG4-NHS Ester | 28.9 | NHS-ester (Amine) | 7.0 - 8.5[7] | DBCO (Azide) | SPAAC | Yes |
| TFP-PEG4-DBCO | 28.9 | TFP-ester (Amine) | 7.0 - 9.0[11] | DBCO (Azide) | SPAAC | Yes |
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for key experiments.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody (1-10 mg/mL in Amine Reaction Buffer)
-
SMCC Crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing drug
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2[12]
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, 10 mM EDTA, pH 6.8
-
Quenching Solution: 1 M L-cysteine or N-acetylcysteine
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[12]
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in DMF or DMSO to a concentration of 10-20 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.[12]
-
Removal of Excess SMCC: Immediately remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[12] This step is critical to prevent quenching of the thiol-containing drug.
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the thiol-containing drug solution to the maleimide-activated antibody solution.[12] Incubate for 1-2 hours at room temperature.
-
Quenching the Reaction: Quench unreacted maleimide groups by adding the quenching solution to a final concentration of approximately 1 mM. Incubate for 15-30 minutes.[12]
-
Purification: Purify the final antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography to remove unreacted drug and aggregates.[12]
Protocol 2: Protein Labeling with DBCO-PEG4-NHS Ester for Click Chemistry
This protocol describes the labeling of a protein with a DBCO moiety for subsequent reaction with an azide-containing molecule.
Materials:
-
Protein (1-10 mg/mL in PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution in a buffer free of primary amines. PBS at pH 7.4 is a suitable option.
-
DBCO-PEG4-NHS Ester Solution Preparation: Immediately before use, dissolve DBCO-PEG4-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.[13] The final DMSO concentration should be kept below 20%.[13]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[13]
-
Quenching (Optional): The reaction can be stopped by adding the quenching buffer.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis. The DBCO-labeled protein is now ready for the copper-free click reaction with an azide-containing molecule.
Protocol 3: Protein-Protein Interaction Study using an Amine-to-Photoreactive Crosslinker
This protocol outlines a general workflow for identifying protein-protein interactions using a photoreactive crosslinker.
Materials:
-
Protein of interest ("bait") and potential interacting partners ("prey") in a suitable buffer
-
Amine-reactive diazirine crosslinker (e.g., SDA)
-
UV lamp (330-370 nm)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Labeling the Bait Protein: React the "bait" protein with the amine-reactive end of the diazirine crosslinker in a buffer at pH 7.0-9.0 for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column.
-
Incubation with Prey Protein(s): Mix the labeled "bait" protein with the "prey" protein(s) and incubate to allow for interaction.
-
Photo-crosslinking: Expose the protein mixture to UV light (330-370 nm) for 5-15 minutes on ice.[14] The optimal exposure time should be determined empirically.
-
Quenching: Quench the reaction by adding a quenching buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting using antibodies specific to the "bait" and "prey" proteins to identify interaction partners. Further analysis by mass spectrometry can identify the specific crosslinked residues.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway: Simplified MAPK Signaling Cascade
Heterobifunctional crosslinkers can be employed to study the interactions between components of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[15] For instance, a photoreactive crosslinker could be used to capture the transient interaction between a kinase and its substrate.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. Heterobifunctional Crosslinkers [proteochem.com]
- 4. benchchem.com [benchchem.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 8. covachem.com [covachem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
The Role of the Maleimide Functional Group in Cysteine Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective and stable modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies available, the conjugation of maleimide (B117702) functional groups to cysteine residues stands out as a robust and widely adopted method. This technical guide provides an in-depth exploration of the principles, practical considerations, and experimental protocols associated with maleimide-cysteine conjugation, with a focus on its application in creating well-defined bioconjugates for research and therapeutic purposes, such as antibody-drug conjugates (ADCs).
The Chemistry of Maleimide-Cysteine Conjugation
The conjugation of a maleimide to a cysteine residue proceeds via a Michael addition reaction, a well-established method for forming a stable carbon-sulfur bond.[1][] This reaction is highly specific for the thiol (sulfhydryl) group of a cysteine residue within a specific pH range, making it a valuable tool for site-specific protein modification.[3][4]
At a pH between 6.5 and 7.5, the thiol group of a cysteine residue is partially deprotonated to the more nucleophilic thiolate anion.[5][6] This thiolate then attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide linkage.[6] The reaction is highly efficient and proceeds rapidly under mild, physiological conditions.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4][6]
Below is a diagram illustrating the reaction mechanism:
Caption: The Michael addition of a cysteine thiol to a maleimide.
Quantitative Data on Reaction Parameters and Stability
The efficiency and stability of maleimide-cysteine conjugation are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Reaction Conditions and Efficiency
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | [3][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [3] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [3] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [3] |
| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [7][8] |
Table 2: Reaction Kinetics and pH Dependence
| pH | Second-Order Rate Constant (k) | Notes | Reference(s) |
| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. | [9] |
| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability. | [6] |
| > 7.5 | Increased rate of side reactions | Increased rate of hydrolysis of the maleimide group and reaction with primary amines. | [5][6] |
Table 3: Stability of Maleimide-Thiol Adducts and Side Reactions
| Reaction | Condition | Half-life (t½) / Rate | Notes | Reference(s) |
| Retro-Michael Reaction | Physiological pH, in the presence of other thiols | 20 - 80 hours | Reversible reaction leading to potential payload loss. | [10] |
| Thiosuccinimide Ring Hydrolysis (N-alkyl maleimide) | pH 7.4, 37°C | 27 hours | Irreversible reaction that stabilizes the conjugate. | [11] |
| Thiosuccinimide Ring Hydrolysis (N-aryl maleimide) | pH 7.4, 37°C | 1.5 hours | Electron-withdrawing groups accelerate hydrolysis. | [11] |
| Maleimide Hydrolysis (unconjugated) | pH 7.4, 37°C | 28 - 55 minutes | Maleimide ring opens, rendering it unreactive to thiols. | [11] |
| Thiazine (B8601807) Rearrangement | Neutral to basic pH, N-terminal cysteine | Occurs over several hours | Rearrangement of the thiosuccinimide adduct. | [12][13] |
Key Experimental Protocols
Successful maleimide-cysteine conjugation requires careful attention to the experimental protocol. Below are detailed methodologies for the key steps involved.
Protein Preparation and Reduction of Disulfide Bonds
Disulfide bonds within a protein, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[3][7] Therefore, a critical first step is the reduction of these bonds to free the thiol groups.
Materials:
-
Protein of interest
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[7][14]
-
Tris(2-carboxyethyl)phosphine (TCEP)[7][14] or Dithiothreitol (DTT)
-
Desalting column (if using DTT)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[7][8]
-
If disulfide bond reduction is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution.[7][14] TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide.[5]
-
If using DTT, it must be removed after reduction (e.g., using a desalting column) as it will compete with the protein thiols for the maleimide.
-
Incubate the mixture for 20-60 minutes at room temperature.[3][7]
Maleimide Conjugation Reaction
Materials:
-
Reduced protein solution from the previous step
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Anhydrous DMSO or DMF (for dissolving the maleimide reagent)[7]
Procedure:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.[7][15] Some water-soluble maleimides can be dissolved directly in the reaction buffer.[7]
-
Add the dissolved maleimide reagent to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but this may require optimization for each specific protein.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive maleimide reagent.[3]
Purification of the Conjugate
After the incubation period, it is crucial to remove the excess, unreacted maleimide reagent to stop the reaction and prevent non-specific labeling.
Materials:
-
Conjugation reaction mixture
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette, HPLC system)[7][14]
Procedure:
-
Choose a purification method based on the properties of the protein and the conjugate. Common methods include:
-
Size-exclusion chromatography (e.g., desalting column): Efficient for removing small molecules from larger proteins.
-
Dialysis: Suitable for removing small molecules, but can be a slower process.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is often used for analytical and preparative purposes.[7]
-
-
Follow the manufacturer's instructions for the chosen purification system to separate the conjugate from unreacted maleimide and other reaction components.
Characterization of the Conjugate
Procedure:
-
Degree of Labeling (DOL): Determine the average number of maleimide molecules conjugated to each protein molecule. This can often be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.[3]
-
Mass Spectrometry: Confirm the conjugation and assess the homogeneity of the product by analyzing its molecular weight.[16]
Mandatory Visualizations
Experimental Workflow for Maleimide-Cysteine Conjugation
Caption: A typical workflow for protein conjugation using maleimides.
Logical Relationships of Maleimide Reactions
Caption: Key reaction pathways and side reactions in maleimide chemistry.
Signaling Pathway Application: Redox Signaling Probes
Maleimide-based probes are valuable tools for studying redox signaling pathways, where the reversible oxidation of cysteine residues acts as a molecular switch to regulate protein function.[3] These probes selectively label reduced cysteine thiols, allowing for their detection and quantification.
Caption: Maleimide probes selectively label reduced cysteines in redox signaling.
Conclusion
Maleimide-cysteine conjugation is a powerful and versatile strategy for the site-specific modification of biomolecules. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is essential for the successful design and execution of conjugation experiments. By carefully controlling reaction conditions and employing appropriate purification and characterization methods, researchers can generate well-defined and stable bioconjugates for a wide range of applications in research and drug development. The ongoing development of "next-generation" maleimides with improved stability profiles further enhances the utility of this important bioconjugation technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
A Deep Dive into Amine-Reactive PEG Linkers for Antibody Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of amine-reactive polyethylene (B3416737) glycol (PEG) linkers in the labeling of antibodies for therapeutic and diagnostic applications. Focusing on the widely utilized N-hydroxysuccinimide (NHS) ester chemistry, this document provides a comprehensive overview of the conjugation process, its impact on antibody function, and detailed experimental protocols for successful implementation in the laboratory.
Introduction to Amine-Reactive PEGylation of Antibodies
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in biopharmaceutical development. When applied to antibodies, PEGylation can significantly enhance their therapeutic properties. Amine-reactive PEG linkers are a popular choice for antibody conjugation due to the abundance of primary amines on the antibody surface, primarily from lysine (B10760008) residues and the N-terminus of each polypeptide chain.[1] This approach allows for the straightforward formation of stable amide bonds.[2]
The most common amine-reactive moieties are N-hydroxysuccinimide (NHS) esters.[1] These esters react efficiently with primary amines in a pH-dependent manner, typically between pH 7 and 9, to form a stable amide linkage.[1][2] The incorporation of a PEG spacer between the antibody and a payload (e.g., a cytotoxic drug in an antibody-drug conjugate or ADC) offers several advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[3]
The Chemistry of Amine-Reactive PEG Linkers
The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the electrophilic carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of the NHS leaving group.
Key Reaction Parameters:
-
pH: The reaction is most efficient at a pH range of 7.0-9.0.[2] At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.
-
Molar Ratio: The ratio of PEG linker to antibody is a critical parameter that influences the degree of labeling, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs. A 20-fold molar excess of the NHS-PEG linker is commonly used to achieve a labeling of 4-6 PEG molecules per antibody.[2][4]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS ester.[2][4] Phosphate-buffered saline (PBS) is a commonly used reaction buffer.[5]
Quantitative Impact of PEGylation on Antibody Properties
The length and number of attached PEG chains can significantly influence the biological and pharmacological properties of an antibody. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions and Resulting PEG-to-Antibody Ratio
| Molar Excess of NHS-PEG Linker | Antibody Concentration | Resulting PEGs per Antibody | Reference |
| 20-fold | 1-10 mg/mL | 4 - 6 | [2][4][5] |
| 10-fold | Not Specified | Not Specified | [1] |
| 200-fold | Not Specified | Not Specified | [6] |
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Size | Impact on Cytotoxicity (IC50) | Impact on Receptor Binding Affinity (EC50/Kd) | Reference |
| 4 kDa | 4.5-fold reduction in cytotoxicity | No significant difference in EC50 | [7] |
| 10 kDa | 22-fold reduction in cytotoxicity | No significant difference in EC50 | [7] |
| 5 kDa | Little to no effect on antigen binding | Slight reduction in inhibitory activity with 2 molecules of PEG | [8][9] |
| 20 kDa | Dramatic increase in inhibitory potency | Slight reduction in inhibitory activity with 2 molecules of PEG | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the amine-reactive PEGylation of antibodies.
Protocol for NHS-Ester PEGylation of IgG Antibodies
Materials:
-
IgG Antibody (in an amine-free buffer like PBS)
-
NHS-PEG-Linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis or Desalting Columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If the buffer contains primary amines, perform a buffer exchange into PBS using dialysis or a desalting column.
-
-
PEG Linker Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM NHS-PEG-linker solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the NHS-PEG-linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG-linker.[10]
-
Protocol for Purification of PEGylated Antibodies
Method 1: Size-Exclusion Chromatography (SEC)
SEC is a common method for separating PEGylated antibodies from unreacted PEG linkers and other small molecules based on their size.[]
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the running buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will elute in the earlier fractions, while the smaller, unreacted components will elute later.
-
Pool the fractions containing the purified PEGylated antibody.
Method 2: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of an antibody, allowing for separation of different PEGylated species.[]
Materials:
-
Cation or anion exchange column
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the IEX column with the binding buffer.
-
Load the sample onto the column. The PEGylated antibody will bind to the column matrix.
-
Wash the column with the binding buffer to remove any unbound contaminants.
-
Elute the bound PEGylated antibody using a linear gradient of the elution buffer.
-
Collect fractions and monitor the elution profile at 280 nm. Different PEGylated species may elute at different salt concentrations.
Protocol for Characterization of PEGylated Antibodies
Determining the Degree of PEGylation (Drug-to-Antibody Ratio - DAR):
-
UV-Vis Spectroscopy: The concentration of the antibody can be determined by its absorbance at 280 nm, and if the attached molecule has a distinct absorbance, the DAR can be calculated.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the intact PEGylated antibody, from which the number of attached PEG linkers can be calculated.[1][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of attached hydrophobic drugs, providing a profile of the DAR distribution.[13]
Assessing Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC-HPLC): SEC can be used to assess the purity of the PEGylated antibody and to detect the presence of aggregates.[14]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in molecular weight of the antibody after PEGylation and to assess purity.[13]
Visualizing Workflows and Pathways
Experimental Workflow for Antibody PEGylation
The following diagram illustrates the general workflow for the preparation and characterization of an amine-reactive PEGylated antibody.
Impact of PEGylation on Fc Receptor Signaling
PEGylation in the Fc region of an antibody can sterically hinder its interaction with Fc gamma receptors (FcγRs) on immune cells, thereby modulating downstream signaling pathways. This can be advantageous in applications where effector functions are undesirable.
Conclusion
Amine-reactive PEG linkers, particularly those with NHS-ester functional groups, are invaluable tools for the modification of antibodies. By carefully controlling the reaction conditions, researchers can achieve a desired degree of PEGylation to enhance the therapeutic properties of antibodies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to design and synthesize the next generation of antibody-based therapeutics. Successful implementation of these techniques requires a thorough understanding of the underlying chemistry and the impact of PEGylation on antibody structure and function.
References
- 1. enovatia.com [enovatia.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. adcreview.com [adcreview.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encapsula.com [encapsula.com]
- 12. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers
Introduction: The Dawn of Targeted Protein Degradation
In the evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary departure from classical occupancy-based pharmacology to a novel, event-driven mechanism.[1][2] These heterobifunctional molecules are ingeniously designed to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eradicate proteins of interest (POIs).[2][3][4] A PROTAC molecule is composed of three essential components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][5][6][7][8] This tripartite structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[8][][10] While the warhead and anchor determine the target and the recruited E3 ligase, it is the linker that critically dictates the efficiency, selectivity, and overall drug-like properties of the molecule.[2][5][11] This guide provides a comprehensive exploration of the PROTAC linker, its design principles, and the experimental methodologies crucial for its evaluation.
The Central Role of the Linker in PROTAC Function
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[2][5][7][11] Its length, chemical composition, rigidity, and the points at which it attaches to the two ligands collectively govern the formation and stability of the ternary complex—the cornerstone of PROTAC-mediated degradation.[2][5][][]
An optimally designed linker can enhance the cooperativity of ternary complex formation, leading to significantly increased degradation efficiency.[1][2] Conversely, a poorly designed linker may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, or it might result in a non-productive ternary complex geometry that is unfavorable for ubiquitination.[1][2][13] If a linker is too short, it can lead to steric clashes, while an excessively long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitin transfer.[13][14] Furthermore, the linker's chemical properties profoundly influence the PROTAC's solubility, cell permeability, and metabolic stability.[4][13][14][]
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function catalytically by hijacking the cell's natural protein disposal system.[5][8] The process begins with the PROTAC molecule simultaneously binding to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5][][16] This proximity, orchestrated by the linker, enables the E3 ligase (in complex with an E2 ubiquitin-conjugating enzyme) to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[][10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[][17] The PROTAC molecule is not degraded in this process and is released to engage another POI, repeating the cycle.[5][8][16]
Types and Design Principles of PROTAC Linkers
The design of a PROTAC linker involves a multi-parameter optimization process, and linkers are generally classified into flexible, rigid, and "smart" or functional categories.[1][3][]
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development, primarily due to their synthetic accessibility.[1][3]
-
Alkyl Chains: These simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][3] They are synthetically straightforward to modify in length.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also widely employed and can enhance the solubility and hydrophilicity of PROTACs.[1][3][18] The ethylene (B1197577) glycol units provide polarity and can improve compatibility with physiological environments.[1][3]
Rigid Linkers
Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving selectivity and potency.[1][3]
-
Aromatic Linkers: Phenyl rings can provide conformational restriction and may engage in pi-stacking interactions within the ternary complex.[3][5]
-
Cycloalkane Structures: Moieties like piperazine (B1678402) and piperidine (B6355638) can introduce rigidity while also improving water solubility and metabolic stability.[3][]
-
Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," the triazole moiety is metabolically robust and provides a rigid connection.[3][5][] This synthetic route is highly efficient and allows for the rapid generation of PROTAC libraries.[5][]
-
Spirocyclic and Fused-Heterocyclic Linkers: These advanced structures offer unique 3D geometries that can lock the molecular conformation, enhancing selectivity.[3]
"Smart" or Functional Linkers
Recent innovations have led to linkers with functionalities that allow for external control over PROTAC activity.
-
Photoswitchable Linkers: Often containing an azobenzene (B91143) group, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[1][]
-
Photocleavable Linkers: These linkers can be broken by light, offering another mechanism to control PROTAC activation.[1]
Quantitative Data on Linker Performance
The optimization of a PROTAC is an empirical process that often requires synthesizing and evaluating a library of compounds with varied linker compositions and lengths.[2][][19] The following tables summarize key quantitative data from the literature, illustrating the impact of linker characteristics on PROTAC performance, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type/Class | Optimal Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|---|
| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon Chain | 16 | ~100 | >90 | [17][20] |
| p38α | VHL | PEG/Alkyl | 15-17 | <500 | >80 | [13] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether | Not specified, but longer linkers (≥ 4 PEG units) showed better binding | 1-40 | >85 | [5][20] |
| BET Bromodomains (BRD4) | Cereblon (CRBN) | PEG | 0, 4-5 PEG units (short and long) were potent; 1-2 units were not | <500 | >90 |[5] |
Table 2: Impact of Linker Composition and Type on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Class | Representative Linker Type | DC₅₀ | Dₘₐₓ (%) | Key Observation | Reference |
|---|---|---|---|---|---|---|---|
| BCR-ABL | Not specified | Amide vs. Ether | Ether Linker | Not specified | Not specified | Ether linker demonstrated higher cell permeability than amide. | [14] |
| CRABP-I/II | Not specified | PEG | Short vs. Long PEG | Not specified | Not specified | Longer PEG linker shifted selectivity towards CRABP-I; shorter towards CRABP-II. | [14] |
| PI3K/mTOR | VHL/CRBN | Flexible vs. Rigid | PEG or Alkyl Chains | Not specified | Not specified | Flexible linkers exhibited superior degradation efficiency. | [21] |
| EGFR/HER2 | Not specified | PEG | Extension by one EG unit | Not specified | Not specified | A single ethylene glycol unit extension abolished HER2 degradation, creating a selective EGFR degrader. |[5] |
Experimental Protocols for PROTAC Linker Evaluation
A suite of robust experimental assays is required for the accurate assessment of PROTAC efficacy and the rational design of linkers.
PROTAC Synthesis (Click Chemistry Example)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for assembling PROTACs, allowing for the modular combination of a warhead, linker, and anchor.[5][]
-
Objective: To rapidly synthesize a library of PROTACs with varying linker lengths.
-
Methodology:
-
Synthesize the warhead (POI ligand) with a terminal alkyne functional group.
-
Synthesize the anchor (E3 ligase ligand) with an azide (B81097) functional group.
-
Synthesize a series of linkers of varying lengths (e.g., PEG or alkyl chains) with both azide and alkyne termini.
-
Step A (Warhead-Linker Conjugation): React the alkyne-functionalized warhead with an azide-terminated linker via CuAAC.
-
Step B (Linker-Anchor Conjugation): Alternatively, react the azide-functionalized anchor with an alkyne-terminated linker.
-
Final Assembly: Couple the warhead-linker intermediate with the azide-functionalized anchor (or vice-versa) using CuAAC. This typically involves a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Purify the final PROTAC products using column chromatography or preparative HPLC.
-
Confirm the structure and purity using LC-MS and NMR.
-
Quantification of Target Protein Degradation by Western Blot
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]
-
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[2]
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) can provide direct evidence of the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[21]
-
Objective: To confirm that the PROTAC induces an interaction between the POI and the E3 ligase.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI (or the E3 ligase) that is conjugated to magnetic or agarose (B213101) beads. This will pull down the POI and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted samples by Western blot, probing for the presence of the E3 ligase (if the POI was pulled down) or the POI (if the E3 ligase was pulled down). An increased signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Experimental and Developmental Workflow
The development of an effective PROTAC requires a systematic workflow that integrates chemical synthesis with rigorous biological evaluation to optimize the linker.
Conclusion
The linker is a pivotal component in the design of potent, selective, and drug-like PROTACs.[2][5][11] A profound understanding of how linker length, composition, and rigidity influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality.[2][5][11] The traditional "trial-and-error" approach to linker design is progressively being augmented by more rational, structure-based, and computational methods.[2][5][11] As the field advances, continued innovation in linker chemistry will undoubtedly unlock the full potential of targeted protein degradation, expanding the "druggable" proteome and offering new hope for treating a wide array of diseases.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemscene.com [chemscene.com]
- 19. precisepeg.com [precisepeg.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Heterobifunctional Linker: N-(Mal-PEG6)-N-bis(PEG3-amine)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the molecular characteristics, applications, and experimental considerations for the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Mal-PEG6)-N-bis(PEG3-amine). This molecule is a cornerstone in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).
Core Molecular Attributes
N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterobifunctional linker designed with a central PEG6 core, a maleimide (B117702) group at one terminus, and two PEG3 chains terminating in primary amines at the other. This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it an invaluable tool in the construction of complex bioconjugates.[1]
| Property | Value | Reference |
| Chemical Formula | C38H71N5O16 | [1] |
| Molecular Weight | 853.99 g/mol | [1] |
| CAS Number | 2055040-99-6 | [1] |
| Solubility | Soluble in DMSO, water, ethanol, and DMF | [1] |
| LogP (Partition Coefficient) | -5.5 (highly hydrophilic) | [1] |
Applications in Proteolysis-Targeting Chimeras (PROTACs)
The primary application of N-(Mal-PEG6)-N-bis(PEG3-amine) is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is critical as it dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]
The distinct functionalities of N-(Mal-PEG6)-N-bis(PEG3-amine) allow for a modular approach to PROTAC synthesis:
-
Amine Groups: The two primary amine groups can be readily conjugated to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL) through amide bond formation. This is typically achieved by reacting the amines with a carboxylic acid on the E3 ligase ligand in the presence of coupling agents.
-
Maleimide Group: The maleimide group provides a highly specific reactive handle for conjugation to a ligand for the target protein of interest (POI). This reaction occurs with a free thiol group (e.g., a cysteine residue on a peptide or a small molecule inhibitor modified with a thiol) to form a stable thioether bond.[6][7]
Experimental Protocols
While specific protocols are highly dependent on the nature of the ligands being conjugated, the following provides a general, two-step methodology for the synthesis of a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine).
Step 1: Conjugation of the E3 Ligase Ligand to the Amine Groups
This step involves the formation of an amide bond between the carboxylic acid of an E3 ligase ligand and the primary amines of the linker.
Materials:
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
E3 Ligase Ligand with a carboxylic acid functionality (e.g., Pomalidomide-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the E3 Ligase Ligand: In a reaction vessel, dissolve the E3 ligase ligand, DCC/EDC, and NHS/Sulfo-NHS in anhydrous DMF. A common molar ratio is 1:1.2:1.2 (Ligand:DCC/EDC:NHS/Sulfo-NHS).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester.
-
Conjugation to the Linker: Add a solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in anhydrous DMF to the activated E3 ligase ligand solution. A slight molar excess of the activated ligand may be used to ensure complete reaction with both amine groups of the linker.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or overnight.
-
Monitoring and Purification: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Once the reaction is complete, purify the maleimide-functionalized intermediate using reverse-phase HPLC.
Step 2: Conjugation of the Target Protein Ligand to the Maleimide Group
This step involves the reaction of the maleimide group on the intermediate with a thiol-containing target protein ligand.
Materials:
-
Purified intermediate from Step 1
-
Target Protein Ligand with a free thiol group
-
Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 6.5-7.5. Avoid buffers containing thiols.
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the purified intermediate from Step 1 in the reaction buffer.
-
Dissolve the thiol-containing target protein ligand in the same buffer.
-
Conjugation Reaction: Add the solution of the target protein ligand to the solution of the intermediate. A slight molar excess of the thiol-containing ligand may be used.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically rapid.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.
Signaling Pathway and Experimental Workflow
The development and validation of a PROTAC involves a well-defined workflow, from initial design to cellular characterization. The ultimate goal is to induce the degradation of a target protein through the ubiquitin-proteasome pathway.
The mechanism of action of a PROTAC is a hijacking of the cell's natural protein degradation machinery. This process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Solubility of N-(Mal-PEG6)-N-bis(PEG3-amine) in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(Mal-PEG6)-N-bis(PEG3-amine), a heterobifunctional PEG linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Due to the current lack of specific public data on its quantitative solubility in various biological buffers, this document focuses on providing a framework for researchers to determine these parameters. It includes known qualitative solubility information, a detailed, adaptable experimental protocol for quantitative solubility determination, and illustrates the compound's central role in key bioconjugation workflows.
Introduction to N-(Mal-PEG6)-N-bis(PEG3-amine)
N-(Mal-PEG6)-N-bis(PEG3-amine) is a branched polyethylene (B3416737) glycol (PEG) linker designed with a maleimide (B117702) group at one terminus and two primary amine groups at the other ends.[1] The maleimide group facilitates covalent bonding with thiol groups, commonly found in cysteine residues of proteins.[2] The terminal amine groups are reactive towards activated carboxylic acids, such as NHS esters, enabling conjugation to a wide range of molecules.[2] The PEGylated structure, specifically the PEG6 and PEG3 chains, imparts hydrophilicity, which generally enhances the solubility of the conjugates in aqueous environments and can improve their pharmacokinetic properties.[1]
Qualitative Solubility Profile
| Solvent | Solubility | Source |
| Water | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
For practical handling, it is recommended to first dissolve the compound in deionized water before preparing solutions in buffers.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of specific quantitative data, this section provides a detailed, adaptable protocol for determining both the kinetic and thermodynamic solubility of N-(Mal-PEG6)-N-bis(PEG3-amine) in biological buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES. This protocol is based on established methods for small molecule solubility assessment.[3][4][5][6]
Materials and Reagents
| Item | Description |
| Test Compound | N-(Mal-PEG6)-N-bis(PEG3-amine) |
| Solvents | DMSO (anhydrous), Deionized Water |
| Biological Buffers | Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS), HEPES buffer at various pH values (e.g., 6.5, 7.4, 8.0) |
| Equipment | Analytical balance, Vortex mixer, Thermostatic shaker, Centrifuge, 96-well filter plates, UV-Vis spectrophotometer or HPLC-UV/MS system |
Kinetic Solubility Protocol
Kinetic solubility is relevant for early-stage drug discovery and high-throughput screening, reflecting the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small aliquot of each DMSO dilution to a 96-well plate containing the desired biological buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.
-
Sample Preparation: Add an excess amount of solid N-(Mal-PEG6)-N-bis(PEG3-amine) to vials containing the different biological buffers.
-
Equilibration: Tightly seal the vials and incubate them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration using a solubility filter plate.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant. This can be done using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or, more accurately, by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A calibration curve should be prepared using standards of known concentrations.
Role in Therapeutic Modalities
N-(Mal-PEG6)-N-bis(PEG3-amine) is a versatile linker used in the construction of complex therapeutic molecules. The following diagrams illustrate its application in PROTACs and ADCs.
PROTAC Assembly Workflow
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. N-(Mal-PEG6)-N-bis(PEG3-amine) can serve as a flexible linker connecting the target-binding ligand and the E3 ligase ligand.
Caption: PROTAC Synthesis Workflow.
Antibody-Drug Conjugate (ADC) Synthesis Pathway
In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The antibody, after partial reduction of its interchain disulfides to generate free thiols, can be conjugated to the maleimide end of the linker. The amine ends of the linker can be pre-functionalized with the drug molecule.
Caption: ADC Synthesis Pathway.
Conclusion
N-(Mal-PEG6)-N-bis(PEG3-amine) is a key enabling tool in modern drug development, offering a desirable balance of reactivity and hydrophilicity. While detailed quantitative solubility data in specific biological buffers is not yet widely published, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols for kinetic and thermodynamic solubility, along with an understanding of its role in PROTAC and ADC synthesis, will empower scientists to effectively utilize this versatile linker in their research and development endeavors. The inherent PEGylation of this linker is a strategic design element to enhance the aqueous solubility of the final therapeutic constructs, a critical factor for their successful clinical translation.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 3. enamine.net [enamine.net]
- 4. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Interpreting NMR and Mass Spectrometry Data for N-(Mal-PEG6)-N-bis(PEG3-amine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG3-amine). This guide is intended to assist researchers and drug development professionals in the characterization and quality control of this versatile molecule, which is often employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Data Presentation
The following tables summarize the key quantitative data expected from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of N-(Mal-PEG6)-N-bis(PEG3-amine).
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Maleimide (B117702) (-CH=CH-) | ~6.7 | Singlet | 2H |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 | Multiplet | ~84H |
| Methylene adjacent to amide (-CH₂-NH-C=O) | ~3.4-3.5 | Multiplet | 2H |
| Methylene adjacent to maleimide N (-N-CH₂-) | ~3.8 | Triplet | 2H |
| Methylene adjacent to amine (-CH₂-NH₂) | ~2.8-3.0 | Multiplet | 4H |
| Methylene alpha to amide carbonyl (-CH₂-C=O) | ~2.5 | Triplet | 2H |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ) ppm |
| Maleimide C=O | ~170 |
| Amide C=O | ~172 |
| Maleimide C=C | ~134 |
| PEG Backbone (-CH₂CH₂O-) | ~67-71 |
| Methylene adjacent to amine (-CH₂-NH₂) | ~40 |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₃₈H₇₁N₅O₁₆ |
| Molecular Weight | 854.0 g/mol [1] |
| Theoretical Exact Mass | 853.4896 |
| Expected Mass Spectrometry Adducts (m/z) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data for N-(Mal-PEG6)-N-bis(PEG3-amine) are provided below. These protocols are based on established methods for the analysis of PEGylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of N-(Mal-PEG6)-N-bis(PEG3-amine).
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the N-(Mal-PEG6)-N-bis(PEG3-amine) sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the specific batch and the desired resolution of certain peaks.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the molecular structure. The characteristic singlet of the maleimide protons at approximately 6.7 ppm is a key diagnostic signal.[1]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and purity of N-(Mal-PEG6)-N-bis(PEG3-amine).
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., water, acetonitrile, or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes) to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode is preferred to observe protonated ([M+H]⁺) and other adducted species.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 200-1500).
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). The molecular formula is C₃₈H₇₁N₅O₁₆, and the molecular weight is 854.0 g/mol .[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for data interpretation and the structural assignment of key analytical signals.
Caption: Workflow for the synthesis, purification, and analytical characterization of N-(Mal-PEG6)-N-bis(PEG3-amine).
Caption: Correlation of key structural features of N-(Mal-PEG6)-N-bis(PEG3-amine) with their expected analytical signals.
References
Methodological & Application
Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG3-amine) Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterotrifunctional linker designed for the advanced bioconjugation of antibodies, enabling the development of complex antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a maleimide (B117702) group for specific reaction with thiol groups (e.g., from reduced cysteines on an antibody), and two primary amine groups for the attachment of payloads such as small molecule drugs or imaging agents. The polyethylene (B3416737) glycol (PEG) chains enhance solubility, reduce immunogenicity, and provide spatial separation between the antibody and the attached payload, which can be crucial for maintaining biological activity.[][2][][4][5]
This document provides a detailed protocol for the conjugation of a payload to the N-(Mal-PEG6)-N-bis(PEG3-amine) linker and the subsequent conjugation of the linker-payload construct to a thiol-modified antibody.
Chemical Structure and Functional Groups
The N-(Mal-PEG6)-N-bis(PEG3-amine) linker possesses three key functional components:
-
Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[][6][7]
-
Two Primary Amine Groups: These can be conjugated to molecules containing carboxylic acids (via EDC/NHS chemistry) or activated esters (like NHS esters) to form stable amide bonds.[8][9][10]
-
PEG Moieties (PEG6 and PEG3): The hydrophilic polyethylene glycol chains improve the solubility and pharmacokinetic properties of the final conjugate.[2][][4]
Experimental Protocols
This protocol is divided into two main stages:
-
Stage 1: Activation of Payload and Conjugation to the Linker's Amine Groups. This section describes the conjugation of a carboxylated payload to the dual amine groups of the N-(Mal-PEG6)-N-bis(PEG3-amine) linker.
-
Stage 2: Antibody Thiolation and Conjugation with the Linker-Payload Construct. This section details the reduction of antibody disulfide bonds to generate free thiols and the subsequent reaction with the maleimide group of the linker-payload construct.
Stage 1: Payload Activation and Conjugation to N-(Mal-PEG6)-N-bis(PEG3-amine)
This protocol assumes the payload contains a carboxylic acid group for conjugation.
Materials:
-
Payload with a carboxylic acid group
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching solution: Hydroxylamine or Tris buffer (1 M, pH 8.0)
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Payload Activation:
-
Dissolve the carboxylated payload in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Add EDC (1.5 molar equivalents relative to the payload) and NHS (1.5 molar equivalents relative to the payload).
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester activated payload.
-
-
Conjugation to the Linker:
-
Dissolve N-(Mal-PEG6)-N-bis(PEG3-amine) in DMF or DMSO.
-
Add the activated payload solution to the linker solution at a 2:1 molar ratio (payload:linker) to target both amine groups. A slight excess of the activated payload may be used to drive the reaction to completion.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by analytical HPLC.
-
-
Quenching and Purification (Optional but Recommended):
-
Once the reaction is complete, add a quenching solution to consume any unreacted NHS-ester.
-
The resulting linker-payload construct can be purified by reverse-phase HPLC to remove excess reagents.
-
Stage 2: Antibody Thiolation and Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Linker-Payload Construct from Stage 1
-
Conjugation Buffer: PBS with 1-2 mM EDTA, pH 6.5-7.0
-
Quenching Solution: N-acetylcysteine or L-cysteine (100-fold molar excess over the linker-payload)
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction (Thiolation):
-
Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized for the specific antibody to achieve the desired number of free thiols.
-
Incubate at 37°C for 1-2 hours.[]
-
Remove excess TCEP using a desalting column or by buffer exchange into the Conjugation Buffer. It is critical to remove the reducing agent as it will react with the maleimide.
-
-
Conjugation of Linker-Payload to Antibody:
-
Immediately after thiolation, add the linker-payload construct (dissolved in a minimal amount of a compatible solvent like DMSO) to the reduced antibody.
-
Use a 5-10 fold molar excess of the linker-payload construct over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing. The reaction should be performed in a low-oxygen environment if possible to prevent re-oxidation of thiols.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker-payload construct.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Antibody Conjugate:
-
Purify the antibody conjugate from unreacted linker-payload, quenching agent, and other small molecules using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
The purified conjugate should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).
-
-
Characterization of the Conjugate:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the conjugate using SEC.
-
Confirm the biological activity of the antibody (e.g., antigen binding via ELISA) and the functionality of the payload.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Stage 1: Payload-Linker Conjugation | Stage 2: Antibody Conjugation |
| Key Reaction | Amide bond formation | Thioether bond formation (Michael Addition) |
| Reactants | Carboxylated Payload, EDC/NHS, N-(Mal-PEG6)-N-bis(PEG3-amine) | Thiolated Antibody, Maleimide-Linker-Payload |
| Molar Ratios | Payload:Linker (2:1 to 3:1) | Linker-Payload:Antibody (5:1 to 10:1) |
| pH | 7.2 - 7.4 (for NHS ester reaction) | 6.5 - 7.0 (for maleimide-thiol reaction) |
| Temperature (°C) | Room Temperature (20-25°C) | 4°C or Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours (RT) or Overnight (4°C) |
| Solvent/Buffer | Anhydrous DMF or DMSO | PBS with EDTA |
| Quenching Agent | Hydroxylamine or Tris | N-acetylcysteine or L-cysteine |
| Purification Method | Reverse-Phase HPLC | Size-Exclusion Chromatography (SEC) or TFF |
Visualizations
Signaling Pathway of Maleimide-Thiol Conjugation
References
- 2. labinsights.nl [labinsights.nl]
- 4. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
Revolutionizing Antibody-Drug Conjugate Development with a Novel Branched PEG Linker: N-(Mal-PEG6)-N-bis(PEG3-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker molecule, which connects the antibody to the payload, is a critical component that profoundly influences the efficacy, stability, and pharmacokinetic profile of the ADC. This document provides detailed application notes and protocols for the utilization of a novel, branched polyethylene (B3416737) glycol (PEG) linker, N-(Mal-PEG6)-N-bis(PEG3-amine), in the development of next-generation ADCs. Its unique trifunctional structure, featuring a maleimide (B117702) group for antibody conjugation and two primary amine groups for payload attachment, enables the creation of ADCs with a high drug-to-antibody ratio (DAR) and improved physicochemical properties.[][2]
The incorporation of PEG chains in ADC linkers is a well-established strategy to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[3][4] The branched architecture of N-(Mal-PEG6)-N-bis(PEG3-amine) further allows for the attachment of two payload molecules per linker, potentially doubling the DAR compared to linear linkers and leading to enhanced cytotoxic potency.[5][6]
Physicochemical Properties of N-(Mal-PEG6)-N-bis(PEG3-amine)
A clear understanding of the linker's properties is essential for successful ADC development.
| Property | Value | Reference |
| Molecular Formula | C38H71N5O16 | [7] |
| Molecular Weight | 854.0 g/mol | [7] |
| Solubility | Water, DMSO, DMF | [7] |
| Reactive Groups | 1x Maleimide, 2x Primary Amine | [7] |
Application Notes: Strategic Advantages in ADC Design
The utilization of N-(Mal-PEG6)-N-bis(PEG3-amine) offers several strategic advantages in the design and development of ADCs:
-
Increased Drug-to-Antibody Ratio (DAR): The dual amine functionality allows for the conjugation of two payload molecules per linker, enabling the synthesis of ADCs with a DAR of up to 8 with only four conjugation sites on the antibody.[2] This can lead to enhanced potency against tumor cells.
-
Improved Pharmacokinetics: The hydrophilic PEG6 and PEG3 chains increase the overall hydrophilicity of the ADC, which can lead to improved plasma stability, reduced clearance, and a longer half-life in circulation.[4][8]
-
Enhanced Solubility and Reduced Aggregation: The PEGylated nature of the linker helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving manufacturability.[9]
-
Versatile Payload Attachment: The primary amine groups can be conjugated to a wide variety of payloads containing carboxylic acid functionalities or other reactive esters, offering flexibility in payload selection.[7]
-
Potential for Dual-Payload ADCs: The two distinct amine groups open up the possibility of conjugating two different payload molecules to the same antibody, a strategy that could overcome drug resistance and enhance therapeutic efficacy.[10][11]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using N-(Mal-PEG6)-N-bis(PEG3-amine). These protocols should be optimized for the specific antibody and payload being used.
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., Trastuzumab) and subsequent conjugation with the maleimide group of the linker.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N-(Mal-PEG6)-N-bis(PEG3-amine) linker
-
PBS, pH 7.4
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Antibody Reduction: Add a 2-5 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Linker Conjugation: Immediately following reduction, add a 5-10 fold molar excess of N-(Mal-PEG6)-N-bis(PEG3-amine) (dissolved in DMSO or PBS) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove excess linker and quenching reagent.
-
Characterization: Determine the linker-to-antibody ratio (LAR) by UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Payload Activation and Conjugation to the Antibody-Linker Intermediate
This protocol details the activation of a carboxyl-containing payload (e.g., a cytotoxic drug) and its conjugation to the primary amine groups of the linker.
Materials:
-
Antibody-linker conjugate from Protocol 1
-
Carboxyl-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Payload Activation: In a separate reaction vessel, dissolve the payload (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO. Stir at room temperature for 1-2 hours to form the NHS-activated payload.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the activated payload solution to the antibody-linker conjugate solution. The final concentration of the organic solvent should be maintained below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the final ADC using SEC or HIC to remove unreacted payload and other small molecules.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Calculate the DAR by measuring the absorbance at 280 nm (for the antibody) and at the payload's specific absorbance maximum.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the ADC and calculate the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of aggregates, monomers, and fragments.
-
-
In Vitro Cell Viability Assay:
-
Determine the in vitro potency of the ADC by treating target-expressing cancer cell lines (e.g., HER2-positive SK-BR-3 or BT-474 cells) with serial dilutions of the ADC.[12]
-
Assess cell viability after 72-96 hours using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
In Vivo Efficacy Studies:
Data Presentation: Impact of PEG Linkers on ADC Properties
The following tables summarize representative data on the impact of PEGylation on key ADC parameters. While specific data for N-(Mal-PEG6)-N-bis(PEG3-amine) is emerging, these tables are based on published findings for ADCs with varying PEG linker lengths and serve as a guide for expected outcomes.
Table 1: Effect of PEG Chain Length on ADC Pharmacokinetics
| ADC Construct | PEG Units | Half-Life (t½) | Clearance | Reference |
| ADC-Control | 0 | Baseline | Baseline | [4][8] |
| ADC-PEG4 | 4 | Increased | Decreased | [4][8] |
| ADC-PEG8 | 8 | Significantly Increased | Significantly Decreased | [4][8] |
| ADC-PEG12 | 12 | Significantly Increased | Significantly Decreased | [4][8] |
| ADC-PEG24 | 24 | Maximally Increased | Maximally Decreased | [3][4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-PEGylated ADC (DAR 4) | HER2+ (SK-BR-3) | ~15 | [16] |
| PEGylated ADC (DAR 4) | HER2+ (SK-BR-3) | ~10 | [17] |
| Non-PEGylated ADC (DAR 8) | HER2+ (BT-474) | ~8 | [18] |
| Branched PEG ADC (DAR 8) | HER2+ (BT-474) | ~5 | [19] |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 0 | [20] |
| Unconjugated Antibody | 10 | 20-30 | [20] |
| Non-PEGylated ADC | 5 | 60-70 | [17] |
| PEGylated ADC | 5 | >90 | [17] |
Visualizations
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using the branched PEG linker.
General Mechanism of Action for a HER2-Targeted ADC
Caption: General mechanism of action of a HER2-targeted ADC.
HER2 Signaling Pathway Inhibition by ADCs
Caption: Inhibition of HER2 signaling by a targeted ADC.
Conclusion
The branched, trifunctional linker N-(Mal-PEG6)-N-bis(PEG3-amine) offers a promising platform for the development of next-generation ADCs with high DARs and favorable pharmacological properties. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the potential of this innovative linker technology. By enabling the creation of more potent and stable ADCs, this linker contributes to the ongoing advancement of targeted cancer therapies, with the ultimate goal of improving patient outcomes. Further optimization of conjugation strategies and payload selection will continue to expand the therapeutic utility of ADCs developed with this versatile linker.
References
- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
- 12. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Synthesis with N-(Mal-PEG6)-N-bis(PEG3-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][3]
This document provides a detailed guide for the synthesis of PROTACs utilizing the versatile branched linker, N-(Mal-PEG6)-N-bis(PEG3-amine). This linker features a thiol-reactive maleimide (B117702) group for conjugation to a POI ligand (warhead) and two primary amine groups for attachment to an E3 ligase ligand, offering a flexible and efficient approach to PROTAC assembly. Polyethylene glycol (PEG) linkers, such as the one described here, are widely used in PROTAC design to enhance solubility and provide conformational flexibility, which can be crucial for optimizing the geometry of the ternary complex for efficient protein degradation.[4][][6]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine) is a two-step process involving the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker.
Experimental Protocols
Protocol 1: Conjugation of a Cysteine-Containing POI Ligand to N-(Mal-PEG6)-N-bis(PEG3-amine)
This protocol describes the reaction between the maleimide group of the linker and a thiol group on a cysteine-containing POI ligand (warhead).
Materials:
-
Cysteine-containing POI ligand
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[7]
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfide bonds is necessary)[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Protein of Interest (POI) Ligand Preparation: a. Dissolve the cysteine-containing POI ligand in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8] b. If the POI ligand contains disulfide bonds, they must be reduced to free the thiol groups. Add a 10- to 100-fold molar excess of TCEP to the POI ligand solution. TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the maleimide reaction.[8] c. Incubate the mixture for 30-60 minutes at room temperature.
-
Linker Preparation: a. Immediately before use, dissolve N-(Mal-PEG6)-N-bis(PEG3-amine) in a minimal amount of anhydrous DMF or DMSO.[7]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved linker to the POI ligand solution.[9] b. Gently mix the reaction and purge the vial with nitrogen or argon gas before sealing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of the Intermediate: a. Upon completion, the Warhead-Linker intermediate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess linker and unreacted POI ligand.[10]
Protocol 2: Amide Bond Formation with an E3 Ligase Ligand
This protocol details the coupling of a carboxylic acid-functionalized E3 ligase ligand to the primary amine groups of the Warhead-Linker intermediate.
Materials:
-
Warhead-Linker intermediate (from Protocol 1)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)
-
Anhydrous DMF
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[11]
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activating agent
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Procedure:
-
Activation of the E3 Ligase Ligand: a. Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent), NHS or HOBt (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: a. In a separate flask, dissolve the Warhead-Linker intermediate (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution of the intermediate. c. Slowly add the activated E3 ligase ligand solution to the intermediate solution. d. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[11]
-
Work-up and Purification: a. Once the reaction is complete, the crude PROTAC can be purified by preparative RP-HPLC.[12]
Protocol 3: Purification and Characterization of the Final PROTAC
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Column: A C18 stationary phase is commonly used for PROTAC purification.[12]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed to elute the PROTAC. The specific gradient will need to be optimized.
-
Detection: UV detection at an appropriate wavelength.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or UPLC-MS. Pool the fractions with >95% purity.[12]
-
Lyophilization: Lyophilize the pooled fractions to obtain the final PROTAC as a solid.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final PROTAC.[13][15]
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for PROTACs utilizing PEG linkers to illustrate the impact of linker composition on degradation efficiency.
| PROTAC Target | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | Cereblon | PEG-based | Mino | 2.2 | 97 | [16] |
| HDAC3 | VHL | PEG-based | HCT116 | 440 | 77 | [17] |
| EGFR/HER2 | VHL | 2xPEG | OVCAR8 | N/A | Degrades both | [1] |
| EGFR | VHL | 3xPEG | OVCAR8 | N/A | Selective for EGFR | [1] |
| BET Proteins | VHL | 8xPEG | - | - | - | [18] |
Note: The presented data is for PROTACs with various PEG linkers and serves as a reference. The optimal linker length and composition are target-dependent and must be determined empirically.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
The synthesis of PROTACs using the N-(Mal-PEG6)-N-bis(PEG3-amine) linker provides a versatile and efficient method for generating potent protein degraders. The protocols outlined in this document offer a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and purification, followed by thorough characterization and biological evaluation, are crucial steps in the development of novel PROTAC-based therapeutics. The provided quantitative data and mechanistic diagrams serve as valuable resources for understanding the key principles of PROTAC design and function.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Design [protocols.io]
- 3. explorationpub.com [explorationpub.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. rsc.org [rsc.org]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG3-amine) Reaction with Protein Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of N-(Mal-PEG6)-N-bis(PEG3-amine) to protein thiol groups. This trifunctional linker, featuring a maleimide (B117702) group for thiol-specific conjugation and two terminal amine groups, is a versatile tool in bioconjugation, particularly in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, prolong circulation half-life, and reduce immunogenicity. The maleimide-thiol reaction is a popular method for site-specific PEGylation, as it offers high selectivity for the sulfhydryl group of cysteine residues under mild reaction conditions.
N-(Mal-PEG6)-N-bis(PEG3-amine) is a branched PEG linker that contains a maleimide group at one terminus and two primary amine groups at the other termini. The maleimide group reacts specifically with free thiol groups on proteins, forming a stable thioether bond. The two amine groups can be used for subsequent conjugation to other molecules, such as targeting ligands or small molecule drugs. This linker is particularly relevant in the synthesis of PROTACs, where one amine can be conjugated to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase.
Reaction Mechanism
The conjugation of N-(Mal-PEG6)-N-bis(PEG3-amine) to a protein thiol group proceeds via a Michael addition reaction. The nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thiosuccinimide linkage. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1]
Quantitative Data Summary
The efficiency and kinetics of the maleimide-thiol conjugation are influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize typical reaction conditions and analytical parameters for consideration.
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | [2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [3] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [4][5] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | High (Optimization is recommended) | [4][6][7] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. | [8][9] |
| Analytical Technique | Purpose | Key Considerations |
| SDS-PAGE | Assess increase in molecular weight post-conjugation. | A shift in the protein band indicates successful conjugation. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separate conjugate from unreacted protein and linker. | Can also be used to assess aggregation. |
| Reverse-Phase HPLC (RP-HPLC) | Separate and quantify conjugate, unreacted protein, and linker. | Provides higher resolution than SEC for analytical purposes. |
| Mass Spectrometry (MS) | Confirm the mass of the conjugate and determine the degree of labeling. | Essential for detailed characterization of the final product. |
| Ellman's Assay | Quantify free thiol groups before and after conjugation. | Allows for the calculation of conjugation efficiency.[3] |
Experimental Protocols
Protocol for Quantification of Free Thiol Groups (Ellman's Assay)
This protocol is used to determine the concentration of free thiol groups in the protein sample before conjugation.
Materials:
-
Protein sample
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine or N-acetylcysteine (for standard curve)
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
Dilute the protein sample to be tested in the Reaction Buffer.
-
To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the protein sample based on the standard curve.
Protocol for Protein Reduction (Optional)
If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, amine-free buffer like PBS or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Add a 50-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
The protein solution is now ready for conjugation. TCEP does not need to be removed before the maleimide reaction.
Protocol for Conjugation of N-(Mal-PEG6)-N-bis(PEG3-amine) to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein with the maleimide linker.
Materials:
-
Reduced protein solution (from step 4.2 or a protein with native free thiols)
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Conjugation Buffer (e.g., PBS or HEPES, pH 7.0-7.5, degassed)
-
Quenching reagent (e.g., N-acetylcysteine or beta-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Prepare a stock solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in DMSO or DMF immediately before use.
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the reaction, add a small molecule thiol such as N-acetylcysteine to quench any unreacted maleimide.
-
Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Labeling Peptides with N-(Mal-PEG6)-N-bis(PEG3-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of peptides is a cornerstone of modern drug development and biomedical research. The use of heterobifunctional linkers allows for the precise covalent attachment of multiple molecular entities to a peptide scaffold. This document provides detailed application notes and protocols for the use of N-(Mal-PEG6)-N-bis(PEG3-amine), a branched polyethylene (B3416737) glycol (PEG) linker, for the sequential labeling of peptides.
This linker possesses a maleimide (B117702) group for specific reaction with thiol-containing residues (e.g., cysteine) and two primary amine groups for subsequent conjugation to other molecules, such as targeting ligands or payloads.[1] Its PEG structure enhances solubility and reduces steric hindrance, making it a versatile tool in the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]
Principle of the Method
The labeling protocol involves a two-step sequential conjugation. The first step is the reaction of the maleimide group of the linker with a free thiol group on a cysteine residue of the peptide via a Michael addition reaction.[4][5] This reaction is highly specific and proceeds efficiently at a neutral pH (6.5-7.5).[4]
Following the initial conjugation and purification, the two primary amine groups on the PEG linker are available for a second conjugation reaction. These amines can be coupled to molecules containing carboxylic acid groups or their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[6] This two-step approach allows for the controlled assembly of complex peptide conjugates.
Materials and Reagents
| Reagent | Supplier | Comments |
| Cysteine-containing peptide | Custom Synthesis | Purity >95% recommended. |
| N-(Mal-PEG6)-N-bis(PEG3-amine) | Various | Store at -20°C. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | A non-thiol-containing reducing agent. |
| Reaction Buffer (e.g., PBS, HEPES) | Various | pH should be maintained between 6.5 and 7.5 for the maleimide reaction. Buffer should be degassed prior to use. |
| Amine Coupling Buffer (e.g., MES, HEPES) | Various | pH typically between 4.5 and 7.2 for EDC/NHS chemistry. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Various | Carboxylic acid activating agent. |
| N-Hydroxysuccinimide (NHS) | Various | Stabilizes the active ester intermediate. |
| Quenching Reagent (e.g., Hydroxylamine) | Various | To quench the EDC/NHS reaction. |
| Solvents (DMSO, DMF) | Various | Anhydrous, for dissolving reagents. |
| Purification Columns (e.g., RP-HPLC, SEC) | Various | For purification of intermediates and the final product. |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of Peptide with N-(Mal-PEG6)-N-bis(PEG3-amine)
This protocol describes the first step of labeling, where the maleimide group of the linker is conjugated to a cysteine residue on the peptide.
1. Peptide Preparation and Disulfide Bond Reduction: a. Dissolve the cysteine-containing peptide in degassed Reaction Buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[4] b. To reduce any disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the peptide solution.[5] c. Incubate the mixture for 30-60 minutes at room temperature.[5]
2. Linker Preparation: a. Immediately before use, dissolve N-(Mal-PEG6)-N-bis(PEG3-amine) in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
3. Conjugation Reaction: a. Add the dissolved linker solution to the reduced peptide solution at a 10- to 20-fold molar excess of the linker.[4] b. Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[4]
4. Purification of the Peptide-Linker Conjugate: a. Purify the peptide-linker conjugate from excess linker and other reagents using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).[7] b. Collect fractions and confirm the presence of the desired product by mass spectrometry (MS).[7][8] c. Lyophilize the purified fractions to obtain the peptide-linker conjugate as a powder.
Protocol 2: Amine Coupling of a Carboxylic Acid-Containing Molecule to the Peptide-Linker Conjugate
This protocol describes the second step, where a molecule with a carboxylic acid group is conjugated to the amine groups of the peptide-linker conjugate.
1. Reagent Preparation: a. Dissolve the purified peptide-linker conjugate in Amine Coupling Buffer (e.g., MES, pH 6.0) to a concentration of 1-5 mg/mL. b. Dissolve the carboxylic acid-containing molecule in DMSO or DMF. c. Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Amine Coupling Buffer.
2. Activation of Carboxylic Acid: a. In a separate tube, mix the carboxylic acid-containing molecule with a 1.5-fold molar excess of both EDC and NHS. b. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
3. Conjugation Reaction: a. Add the activated NHS-ester solution to the peptide-linker conjugate solution. A 5- to 10-fold molar excess of the activated molecule is recommended. b. Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS) and incubate for 2 hours at room temperature or overnight at 4°C.
4. Quenching and Purification: a. Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 15 minutes. b. Purify the final peptide conjugate using RP-HPLC. c. Characterize the final product by MS to confirm the molecular weight and by HPLC to assess purity.[7][8]
Data Presentation
The following tables present representative quantitative data for the two-step conjugation process. These values are illustrative and may vary depending on the specific peptide and conjugated molecules.
Table 1: Maleimide-Thiol Conjugation Reaction Parameters
| Parameter | Value |
| Peptide Concentration | 5 mg/mL |
| Linker:Peptide Molar Ratio | 15:1 |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temp. |
| Conjugation Efficiency | >90% |
| Purification Yield | ~50-70% |
| Purity after HPLC | >98% |
Table 2: Amine Coupling Reaction Parameters
| Parameter | Value |
| Peptide-Linker Concentration | 2 mg/mL |
| Activated Molecule:Peptide Ratio | 10:1 |
| Reaction Time | Overnight |
| Reaction Temperature | 4°C |
| Conjugation Efficiency | ~70-85% |
| Purification Yield | ~40-60% |
| Final Product Purity | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step peptide labeling process.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
The N-(Mal-PEG6)-N-bis(PEG3-amine) linker is well-suited for the synthesis of PROTACs. A common target for PROTAC-based therapies is the bromodomain-containing protein 4 (BRD4), which is implicated in cancer.[2] A peptide-based PROTAC can be designed to bind to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Caption: PROTAC-mediated degradation of BRD4 protein.
References
- 1. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG3-amine) Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterobifunctional linker containing a maleimide (B117702) group and two primary amine groups. This unique architecture allows for the sequential conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The maleimide terminus reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, while the two primary amine termini can react with amine-reactive functional groups such as N-hydroxysuccinimide (NHS) esters.
This document provides detailed application notes and protocols for the effective use of N-(Mal-PEG6)-N-bis(PEG3-amine) in bioconjugation reactions, with a focus on establishing optimal buffer conditions for high-yield, specific, and stable conjugate formation.
Physicochemical Properties
The N-(Mal-PEG6)-N-bis(PEG3-amine) linker is a hydrophilic molecule due to its polyethylene (B3416737) glycol (PEG) spacers. This property enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers.[2]
| Property | Value | Reference |
| Molecular Formula | C₃₈H₇₁N₅O₁₆ | [2] |
| Molecular Weight | 854.01 g/mol | [3] |
| Solubility | Soluble in Water, DMSO, DMF | [3] |
| Purity | >96% | [4] |
Reaction Principle: A Two-Step Sequential Conjugation
The distinct reactivity of the maleimide and amine groups allows for a controlled, two-step conjugation process. This is crucial for minimizing the formation of undesired homodimers or polymers. The general principle involves:
-
Step 1: Maleimide-Thiol Conjugation. The maleimide group reacts with a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) under slightly acidic to neutral pH conditions.
-
Step 2: Amine-Reactive Conjugation. The primary amine groups are then reacted with an amine-reactive molecule (e.g., an NHS-ester functionalized compound) at a slightly alkaline pH.
Buffer Conditions for Maleimide-Thiol Conjugation (Step 1)
The pH of the reaction buffer is the most critical factor for a successful maleimide-thiol conjugation. The optimal pH range is between 6.5 and 7.5.[5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES Buffer (10-100 mM), pH 7.0-7.5
-
Tris Buffer (10-100 mM), pH 7.0-7.5
Key Considerations:
-
Avoid Amine-Containing Buffers (for this step): Buffers containing primary amines, such as Tris, can potentially compete with the thiol reaction if the pH is not carefully controlled, although at pH 7.0-7.5, the reaction is highly selective for thiols.[6]
-
Reducing Agents: If the thiol-containing molecule has intramolecular disulfide bonds, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used to reduce them prior to conjugation. TCEP is preferred over DTT (dithiothreitol) as excess DTT contains a thiol group and must be removed before adding the maleimide linker.
-
Degassing: To prevent re-oxidation of thiols to disulfides, it is recommended to degas the buffers by vacuum and/or by bubbling with an inert gas like nitrogen or argon.
Table 1: Recommended Buffer Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction with thiols.[5] |
| Buffer System | Phosphate, HEPES, Tris (10-100 mM) | Maintains stable pH and are generally non-reactive. |
| Temperature | 4°C to Room Temperature (25°C) | 4°C for sensitive proteins; RT for faster kinetics.[5] |
| Reaction Time | 30 minutes to 2 hours at RT; Overnight at 4°C | Dependent on reactant concentrations and temperature.[7] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of the maleimide linker is often used to drive the reaction. Optimal ratios should be determined empirically.[7] |
Buffer Conditions for Amine-Reactive Conjugation (Step 2)
Following the maleimide-thiol conjugation and purification of the intermediate, the two primary amine groups of the linker can be conjugated to a molecule containing an amine-reactive group, such as an NHS ester. The optimal pH for this reaction is slightly alkaline, typically between 7.2 and 8.5.[8]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Borate Buffer (0.1 M), pH 8.0-8.5
-
Bicarbonate Buffer (0.1 M), pH 8.3-8.5[9]
Key Considerations:
-
Avoid Primary Amine Buffers: Buffers containing primary amines (e.g., Tris, Glycine) are not compatible as they will compete with the intended reaction.[8] However, they can be used to quench the reaction.[8]
-
Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH. Therefore, the NHS-ester functionalized molecule should be prepared fresh and added to the reaction mixture promptly.[8]
Table 2: Recommended Buffer Conditions for Amine-NHS Ester Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[8] |
| Buffer System | Phosphate, Borate, Bicarbonate (0.1 M) | Maintains stable pH and are free of competing primary amines.[8][9] |
| Temperature | Room Temperature (25°C) | Generally provides a good balance between reaction rate and stability of the reactants.[9] |
| Reaction Time | 1 to 4 hours | Dependent on reactant concentrations and temperature.[9] |
| Molar Ratio (NHS-Ester:Amine) | 1.5:1 to 5:1 | A slight to moderate excess of the NHS-ester is typically used. |
Experimental Protocols
Protocol 1: Sequential Bioconjugation - Maleimide-Thiol followed by Amine-NHS Ester Reaction
This protocol describes a general two-step procedure for conjugating a thiol-containing molecule (Molecule A-SH) and an NHS-ester functionalized molecule (Molecule B-NHS) to the N-(Mal-PEG6)-N-bis(PEG3-amine) linker.
Materials:
-
N-(Mal-PEG6)-N-bis(PEG3-amine) linker
-
Thiol-containing molecule (Molecule A-SH)
-
NHS-ester functionalized molecule (Molecule B-NHS)
-
Step 1 Buffer: 100 mM Phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Step 2 Buffer: 100 mM Borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
Analytical equipment (e.g., HPLC, Mass Spectrometry)
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Prepare Molecule A-SH: Dissolve Molecule A-SH in the Step 1 Buffer. If necessary, reduce any disulfide bonds using a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare Linker Solution: Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) linker in the Step 1 Buffer.
-
Conjugation Reaction: Add the linker solution to the Molecule A-SH solution to achieve a desired molar ratio (e.g., 10:1 linker to thiol). Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the Step 1 Buffer. The resulting product is Molecule A-Linker-(NH₂)₂.
-
Analysis: Characterize the purified conjugate by HPLC and/or Mass Spectrometry to confirm successful conjugation.
Step 2: Amine-NHS Ester Conjugation
-
Buffer Exchange: Exchange the buffer of the purified Molecule A-Linker-(NH₂)₂ to the Step 2 Buffer using a desalting column or dialysis.
-
Prepare Molecule B-NHS: Immediately before use, dissolve the NHS-ester functionalized molecule (Molecule B-NHS) in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the Molecule B-NHS solution to the Molecule A-Linker-(NH₂)₂ solution to achieve a desired molar ratio (e.g., 3:1 NHS-ester to amine). The final concentration of the organic solvent should ideally be less than 10%. Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Purify the final bioconjugate (Molecule A-Linker-(Molecule B)₂) using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the molecules.
-
Final Analysis and Storage: Characterize the final conjugate by HPLC, SDS-PAGE, and Mass Spectrometry. Store the purified conjugate under appropriate conditions to ensure stability.
Caption: Sequential bioconjugation workflow using N-(Mal-PEG6)-N-bis(PEG3-amine).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Maleimide-Thiol Conjugation Efficiency | Suboptimal pH. | Ensure the reaction buffer is within the pH 6.5-7.5 range.[5] |
| Oxidation of thiols. | Degas buffers and consider adding a chelating agent like EDTA (1-5 mM). | |
| Incorrect stoichiometry. | Optimize the molar ratio of linker to thiol-containing molecule. An excess of the linker is generally recommended.[7] | |
| Low Amine-NHS Ester Conjugation Efficiency | Hydrolysis of NHS ester. | Prepare the NHS-ester solution immediately before use and add it to the reaction promptly.[8] |
| Presence of primary amines in the buffer. | Use amine-free buffers such as phosphate, borate, or bicarbonate.[8] | |
| Suboptimal pH. | Ensure the reaction buffer is within the pH 7.2-8.5 range.[8] | |
| Formation of Aggregates/Precipitates | Low solubility of reactants or conjugate. | The PEG linkers in N-(Mal-PEG6)-N-bis(PEG3-amine) enhance solubility, but if issues arise, consider adjusting buffer ionic strength or adding a small percentage of a co-solvent like DMSO. |
| Heterogeneous Final Product | Incomplete reactions or side reactions. | Optimize reaction times and molar ratios for each step. Ensure efficient purification between steps to remove unreacted components. |
Visualization of the Reaction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
- 3. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Application Note & Protocol: Determining Conjugation Efficiency for N-(Mal-PEG6)-N-bis(PEG3-amine) Reactions
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug delivery and bioconjugation to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The specific architecture of the linker, such as the branched nature of N-(Mal-PEG6)-N-bis(PEG3-amine), allows for the attachment of multiple entities. The maleimide (B117702) group is a popular reactive handle for conjugation. While maleimides are most commonly and efficiently reacted with sulfhydryl (thiol) groups via a Michael addition, they can also react with primary amines at elevated pH. This application note provides a detailed protocol for the conjugation of a maleimide-functionalized PEG linker to an amine-functionalized PEG linker and outlines methods for calculating the conjugation efficiency.
The reaction proceeds via a Michael addition of the primary amine to the double bond of the maleimide ring. To facilitate this reaction and deprotonate the amine, a basic pH (typically 8.0-9.0) is required. The efficiency of this conjugation can be determined using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis spectroscopy.
Experimental Protocols
1. Conjugation of N-(Mal-PEG6) to N-bis(PEG3-amine)
This protocol describes the general procedure for conjugating a maleimide-containing molecule to an amine-containing molecule.
Materials:
-
N-(Mal-PEG6)-linker (henceforth "Maleimide-PEG")
-
N-bis(PEG3-amine)-linker (henceforth "Amine-PEG")
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Reagent Preparation:
-
Dissolve the Maleimide-PEG and Amine-PEG in the Conjugation Buffer to achieve desired final concentrations. A typical starting point is a 1:1.5 molar ratio of Maleimide-PEG to Amine-PEG.
-
-
Reaction Initiation:
-
Add the Maleimide-PEG solution to the Amine-PEG solution.
-
Mix thoroughly by vortexing gently.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking. Reaction progress can be monitored over time by taking aliquots for analysis.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris-HCl. The excess primary amines in the Tris buffer will react with any remaining maleimide groups.
-
-
Analysis:
-
Proceed immediately to analytical methods (RP-HPLC or UV-Vis spectroscopy) to determine the conjugation efficiency.
-
2. Determining Conjugation Efficiency by RP-HPLC
RP-HPLC is a high-resolution technique to separate the conjugated product from the unreacted starting materials based on differences in their hydrophobicity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Conjugated sample from the reaction
Procedure:
-
Sample Preparation: Dilute a small aliquot of the quenched reaction mixture in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the diluted sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm if one of the molecules has a chromophore, or 220 nm for peptide bonds if applicable).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted Maleimide-PEG, unreacted Amine-PEG, and the conjugated product. The conjugated product will typically have a longer retention time.
-
Integrate the area under each peak.
-
3. Determining Conjugation Efficiency by UV-Vis Spectroscopy
This method is applicable if the maleimide-containing reactant has a distinct UV absorbance that changes upon conjugation, or by quantifying the remaining maleimide groups.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reagent for quantifying maleimides (e.g., L-cysteine)
Procedure:
-
Standard Curve: Prepare a standard curve of the Maleimide-PEG at a known concentration range to determine its molar extinction coefficient at a specific wavelength (e.g., ~302 nm for the maleimide group).
-
Measurement of Unreacted Maleimide:
-
Take an aliquot of the reaction mixture at t=0 and after the desired reaction time.
-
Measure the absorbance at the chosen wavelength. The decrease in absorbance is proportional to the amount of maleimide that has reacted.
-
-
Alternative Quantitation with L-cysteine:
-
Add an excess of L-cysteine to an aliquot of the quenched reaction mixture.
-
L-cysteine will react with any remaining maleimide groups.
-
Measure the concentration of remaining free thiol from L-cysteine using Ellman's reagent (DTNB), which produces a colored product with a strong absorbance at 412 nm. The amount of reacted maleimide can be back-calculated.
-
Data Presentation
The following tables summarize hypothetical data from the described experiments.
Table 1: Hypothetical RP-HPLC Peak Area Data
| Sample Component | Retention Time (min) | Peak Area |
| Unreacted Amine-PEG | 8.5 | 150,000 |
| Unreacted Maleimide-PEG | 12.2 | 50,000 |
| Conjugated Product | 18.7 | 450,000 |
Table 2: Calculation of Conjugation Efficiency
| Method | Formula | Calculated Efficiency |
| RP-HPLC | (Peak Area of Conjugate) / (Peak Area of Conjugate + Peak Area of Unreacted Maleimide-PEG) * 100% | (450,000 / (450,000 + 50,000)) * 100% = 90% |
| UV-Vis Spectroscopy | (Initial Absorbance - Final Absorbance) / Initial Absorbance * 100% | ((0.8 - 0.08) / 0.8) * 100% = 90% |
Visualizations
Caption: Experimental workflow for the conjugation and analysis.
Caption: Logical relationship of the conjugation reaction.
Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG3-amine) in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinking reagent designed for advanced applications in proteomics and bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine-reactive groups, enables the covalent linkage of multiple molecular entities. The extended PEG chains (a PEG6 and two PEG3 units) enhance water solubility, reduce steric hindrance, and minimize immunogenicity of the resulting conjugates.[1][2][3] This reagent is particularly valuable for creating complex biomolecular assemblies, targeted drug delivery systems, and for specialized sample preparation workflows in mass spectrometry-based proteomics.
The maleimide terminus reacts specifically with sulfhydryl groups on cysteine residues, forming stable thioether bonds.[1] The two primary amine groups can be conjugated to carboxyl groups or activated esters (e.g., NHS esters), allowing for the attachment of proteins, peptides, labels (like biotin (B1667282) or fluorescent dyes), or other functional molecules.[1] This trifunctional nature opens up possibilities for multi-step labeling, pull-down assays, and the study of protein-protein interactions.
Physicochemical Properties
The key physicochemical properties of N-(Mal-PEG6)-N-bis(PEG3-amine) are summarized in the table below. These properties are essential for designing and optimizing conjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₇₁N₅O₁₆ | [1][4] |
| Molecular Weight | ~854 g/mol | [1][4] |
| CAS Number | 2055040-99-6 | [1][4] |
| Purity | Typically >95% | [1][4] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage | Recommended at -20°C | [1] |
| Reactive Groups | 1x Maleimide (thiol-reactive), 2x Primary Amine | [1] |
Applications in Proteomics Sample Preparation
The unique structure of N-(Mal-PEG6)-N-bis(PEG3-amine) lends itself to several advanced applications in proteomics research:
-
Enrichment of Cysteine-Containing Peptides: The maleimide group can be used to selectively capture cysteine-containing peptides from a complex digest. The amine groups can then be used to immobilize these peptides onto a solid support or to introduce an affinity tag (e.g., biotin) for subsequent enrichment.
-
Targeted Protein-Protein Interaction Studies: In a multi-step workflow, a "bait" protein with an available cysteine can be labeled with the maleimide group of the linker. Interacting "prey" proteins can then be captured by crosslinking their carboxyl groups to the amine termini of the linker, often facilitated by an activating agent like EDC.
-
Development of Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics: While a broader application, the principles are relevant to proteomics. An antibody with a reactive cysteine can be linked to two drug molecules or imaging agents via the amine groups, a strategy facilitated by this type of branched linker.[2][3]
-
PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[5]
Experimental Protocols
The following are generalized protocols for the use of N-(Mal-PEG6)-N-bis(PEG3-amine) in common proteomics applications. Researchers should optimize reaction conditions (e.g., molar ratios, incubation times, and buffer composition) for their specific proteins and experimental goals.
Protocol 1: Two-Step Labeling of a Cysteine-Containing Protein with an Amine-Reactive Probe
This protocol describes the conjugation of a protein's cysteine residue to N-(Mal-PEG6)-N-bis(PEG3-amine), followed by the labeling of the linker's amine groups with an NHS-ester functionalized probe (e.g., a fluorescent dye or biotin).
Materials:
-
Cysteine-containing protein
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
NHS-ester functionalized probe (e.g., Biotin-NHS)
-
Reaction Buffer A: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5
-
Reaction Buffer B: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Thiol-Maleimide Conjugation
-
Dissolve the cysteine-containing protein in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP. Do not use DTT as it contains a thiol group.
-
Prepare a stock solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in DMSO or water.
-
Add a 5- to 20-fold molar excess of the linker to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted linker using a desalting column or through dialysis against Reaction Buffer B.
Step 2: Amine-NHS Ester Conjugation
-
To the purified protein-linker conjugate from Step 1, add a 10- to 50-fold molar excess of the NHS-ester functionalized probe.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted probe and quenching reagent.
Protocol 2: Crosslinking of a Cysteine-Containing Protein to an Interacting Partner
This protocol outlines a method for crosslinking a cysteine-containing "bait" protein to a carboxyl-containing "prey" protein.
Materials:
-
"Bait" protein (with at least one reactive cysteine)
-
"Prey" protein (with exposed carboxyl groups)
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: MES, HEPES, or PBS at a pH range of 6.0-7.5
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
Procedure:
-
Conjugate the "bait" protein with N-(Mal-PEG6)-N-bis(PEG3-amine) as described in Protocol 1, Step 1. Purify the conjugate to remove the excess linker.
-
In a separate reaction, activate the carboxyl groups on the "prey" protein. Dissolve the "prey" protein in the Reaction Buffer and add a 100- to 500-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Immediately add the activated "prey" protein to the purified "bait"-linker conjugate. A typical molar ratio would be 1:1, but this may need optimization.
-
Incubate the crosslinking reaction for 2 hours at room temperature.
-
Quench the reaction by adding a quenching reagent such as hydroxylamine (B1172632) or Tris buffer.
-
Analyze the crosslinked product by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Experimental Workflow for Affinity Purification
Caption: Workflow for labeling and enriching a cysteine-containing protein.
Chemical Reactivity Diagram
Caption: Reactivity of the trifunctional linker with biomolecules.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yield in N-(Mal-PEG6)-N-bis(PEG3-amine) conjugation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield or other issues during conjugation reactions involving N-(Mal-PEG6)-N-bis(PEG3-amine) and thiol-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no conjugation efficiency with my maleimide (B117702) linker?
A1: Low conjugation efficiency is a common problem that can arise from several factors, including the stability of the reagents, the reaction conditions, or the accessibility of the reactive groups.[1] A systematic approach to troubleshooting is recommended. The primary causes often fall into three categories: inactive maleimide groups, unavailable thiol groups, or suboptimal reaction conditions.
Q2: How can I ensure the N-(Mal-PEG6)-N-bis(PEG3-amine) linker is active and ready for conjugation?
A2: The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it inactive for conjugation.[2][3] This hydrolysis reaction accelerates with increasing pH.[2][4]
-
Storage and Preparation: Maleimide-containing linkers should be stored in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF at -20°C.[2][3][5] Aqueous solutions of the linker should be prepared immediately before use to minimize hydrolysis.[2][3]
-
Stability: Long-term storage of maleimide-functionalized molecules in aqueous buffers is not recommended.[2] For instance, nanoparticles with maleimide groups can lose ~10% of their reactivity after 7 days at 4°C, and up to 40% at 20°C.[1][6] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) for short periods at 4°C.[1]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low conjugation yield.
Q3: How do I ensure the thiol groups on my protein or peptide are available for conjugation?
A3: Thiol (-SH) groups, typically from cysteine residues, can readily oxidize to form disulfide bonds (S-S), which do not react with maleimides.[1][3][5]
-
Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced before conjugation.[1][5]
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and effective over a wide pH range. Crucially, it does not contain a thiol group itself, so excess TCEP typically does not need to be removed before adding the maleimide reagent.[1][3][7]
-
DTT (dithiothreitol): A powerful reducing agent, but as a thiol-containing compound, any excess DTT must be removed (e.g., via a desalting column) before adding the maleimide linker to prevent it from competing with your target molecule.[1]
-
-
Preventing Re-oxidation: To prevent the newly freed thiols from re-oxidizing, it is best practice to use degassed buffers and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]
| Parameter | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Non-thiol based reducing agent | Thiol-based reducing agent |
| Optimal pH | Effective over a wide pH range (1.5-8.5)[1] | Optimal at pH > 7[1] |
| Removal Required? | No, typically does not need to be removed before conjugation[1][3] | Yes, excess must be removed to avoid reacting with the maleimide[1] |
| Interference | Does not interfere with the maleimide-thiol reaction | Competes with the target thiol for the maleimide linker |
Table 1. Comparison of Common Reducing Agents.
Q4: What are the optimal reaction conditions for maleimide-thiol conjugation?
A4: The efficiency of the conjugation is highly dependent on pH, molar ratio of reactants, reaction time, and temperature.
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | 6.5 - 7.5[1][2][3] | This range ensures the thiol is sufficiently reactive (as a thiolate anion) while minimizing side reactions like maleimide hydrolysis and reaction with amines, which become significant above pH 7.5.[2][3][7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2] |
| Molar Ratio | Start with 10-20 fold molar excess of maleimide linker to thiol[1][5][7] | This drives the reaction to completion. However, the optimal ratio is empirical and depends on the molecules involved.[7] For small peptides, a 2:1 ratio may be optimal, while larger proteins might require a 5:1 ratio or higher to overcome steric hindrance.[1][6] |
| Reaction Time | 1-2 hours at room temperature, or overnight at 4°C[1][7][8] | Reaction kinetics can be very fast for small molecules but slower for larger, sterically hindered proteins.[1] A time-course experiment is recommended to determine the optimal time for your specific system.[1] |
| Temperature | Room Temperature (approx. 20-25°C) or 4°C[1][7] | Room temperature reactions are faster. Reactions at 4°C can proceed overnight to accommodate experimental schedules, though reaction rates will be slower. |
| Buffer | Phosphate (PBS), HEPES, or Tris buffers are common.[5][8] | Ensure the buffer does not contain extraneous thiols (e.g., from DTT) or primary/secondary amines.[2] |
Table 2. Summary of Optimal Reaction Conditions for Maleimide-Thiol Conjugation.
Q5: What are the primary side reactions, and how can they be minimized or managed?
A5: Besides maleimide hydrolysis, several other side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues.[2][3] To avoid this, maintain the reaction pH strictly within the 6.5-7.5 range.[3]
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond formed is reversible, especially in the presence of other thiols (like glutathione (B108866) in vivo).[2][3] This can lead to "payload migration" in applications like antibody-drug conjugates (ADCs).[2] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (e.g., by raising the pH to 8.5-9.0) to form a stable succinamic acid thioether.[2][3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[3][9] This is a specific consideration for N-terminal cysteine targets.
Key Chemical Reactions in Maleimide Chemistry
Caption: Key reaction pathways in maleimide chemistry.
Q6: How should I purify my final PEGylated conjugate?
A6: The purification strategy depends on the size and properties of your final conjugate and the unreacted starting materials. The goal is to remove excess linker, quenching agents, and any unreacted protein/peptide.[]
| Purification Method | Principle | Best For Removing | Considerations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size)[] | Excess low molecular weight reagents (e.g., unreacted linker, quenching agents)[1][7][] | Very efficient for separating molecules with significant size differences.[] May not resolve different PEGylated forms (e.g., mono- vs. di-PEGylated). |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge[] | Unreacted protein from the PEGylated conjugate, as PEG chains can shield surface charges[] | Can be effective for separating positional isomers where PEGylation alters the charge landscape differently.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity[] | Can separate species with different degrees of PEGylation | Good supplementary technique to IEX, but may have lower capacity.[][11] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on polarity/hydrophobicity[] | High-resolution separation of peptides and small proteins; can separate positional isomers[] | Often used for analytical scale but can be adapted for purification. |
| Dialysis / Ultrafiltration (TFF) | Separation based on a molecular weight cut-off (MWCO) membrane[1][12] | Excess low molecular weight reagents | Good for buffer exchange and removing small molecules, but less effective for separating unreacted protein from the conjugate unless there is a very large size difference.[12] |
Table 3. Common Purification Techniques for PEGylated Conjugates.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein: Dissolve the protein/peptide to be conjugated in a degassed reaction buffer (e.g., PBS, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[5][7]
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution from a stock solution.[3][5]
-
Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-60 minutes at room temperature.[3][5][7]
-
Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction. Excess TCEP does not typically need to be removed.[3][7]
Protocol 2: General Conjugation of N-(Mal-PEG6)-N-bis(PEG3-amine) to a Thiol-Containing Protein
-
Prepare Maleimide Linker: Immediately before use, prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in anhydrous DMSO.[5][7]
-
Combine Reactants: Add the maleimide linker stock solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess is a good starting point).[7]
-
Incubate: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[1][5]
-
Quench Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[1]
-
Purification: Proceed immediately to purification to separate the conjugate from excess reagents.[1]
General Experimental Workflow
Caption: General experimental workflow for maleimide-thiol conjugation.
Protocol 3: Purification of Conjugate using Size Exclusion Chromatography (SEC)
-
Equilibrate Column: Equilibrate a desalting or SEC column (e.g., PD-10) with a suitable, degassed storage buffer (e.g., PBS, pH 7.4).[1][7]
-
Load Sample: Load the quenched conjugation reaction mixture onto the equilibrated column.[1]
-
Elute: Elute the sample with the equilibration buffer. The larger, conjugated protein will elute first, followed by the smaller, unreacted maleimide linker and quenching agent.[1]
-
Collect and Analyze: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein). Pool the fractions containing the purified conjugate.[1]
-
Concentrate: If necessary, the purified conjugate can be concentrated using methods like ultrafiltration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bachem.com [bachem.com]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Optimizing pH for maleimide-thiol reaction with N-(Mal-PEG6)-N-bis(PEG3-amine)
This guide provides technical information, troubleshooting advice, and detailed protocols for researchers using N-(Mal-PEG6)-N-bis(PEG3-amine) and other maleimide (B117702) reagents for thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide group. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[1][2]
Q2: What happens if the pH is too low (below 6.5)?
If the pH is below 6.5, the reaction rate will be significantly slower. Thiol groups (R-SH) are most reactive in their deprotonated thiolate form (R-S⁻). As the pH becomes more acidic, the concentration of the more nucleophilic thiolate anion decreases, thus slowing down the Michael addition reaction.
Q3: What are the risks of performing the reaction at a pH above 7.5?
Performing the conjugation at a pH above 7.5 introduces two significant risks:
-
Loss of Selectivity : Above pH 7.5, maleimides can react with primary amines, such as the lysine (B10760008) residues on a protein or the two terminal amines on the N-(Mal-PEG6)-N-bis(PEG3-amine) linker itself.[1][4] This competitive reaction can lead to a heterogeneous mixture of products and undesired cross-linking.
-
Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, which increases with pH.[1][5][6] Hydrolysis opens the ring to form a maleamic acid derivative that is unreactive towards thiols, thereby reducing the conjugation yield.[3]
Q4: How stable is the N-(Mal-PEG6)-N-bis(PEG3-amine) reagent in an aqueous solution?
Aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[1] The maleimide group is prone to hydrolysis, especially at neutral to alkaline pH.[1][6] For storage, it is recommended to keep the product at -20°C in its solid form or dissolved in a dry, water-miscible solvent like DMSO or DMF.[1][7] If temporary aqueous storage is necessary, using a buffer with a slightly acidic pH (6.0-6.5) at 4°C can help minimize hydrolysis for short periods.[4]
Q5: Is the resulting thioether bond stable?
The thioether bond formed between the maleimide and thiol is generally considered stable.[3] However, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[3][8] Additionally, if the conjugation is performed on a peptide with an N-terminal cysteine, a side reaction can occur where the conjugate rearranges to form a thiazine (B8601807) structure, particularly at physiological or higher pH.[4][9][10]
Data Summary Tables
Table 1: Effect of pH on Maleimide Reaction Selectivity
| pH Range | Primary Reactive Partner | Secondary/Competing Reactions | Key Considerations |
| < 6.5 | Thiol (slow reaction) | Minimal | Reaction kinetics are significantly reduced. |
| 6.5 - 7.5 | Thiol (chemoselective) | Minimal amine reactivity, slow hydrolysis | Optimal range for specific thiol conjugation .[1][2] |
| > 7.5 | Thiol | Significant reaction with primary amines.[1] | Loss of selectivity; risk of heterogeneous products. |
| > 8.0 | Thiol & Amine | Rapid maleimide hydrolysis.[5][6] | Significantly reduced yield due to reagent degradation. |
Table 2: Factors Affecting Reaction Stability and Efficiency
| Parameter | Issue | Mitigation Strategy |
| pH | Maleimide hydrolysis, side reactions with amines. | Maintain pH strictly between 6.5 and 7.5.[4] |
| Oxygen | Thiol oxidation to non-reactive disulfides. | Use degassed buffers; flush reaction vessels with inert gas (N₂ or Ar).[4] |
| Metal Ions | Catalyze thiol oxidation. | Add a chelating agent like EDTA (1-5 mM) to the reaction buffer.[4] |
| Reducing Agents | Thiol-containing reducing agents (e.g., DTT) compete with the target thiol. | Use a non-thiol reducing agent like TCEP or remove excess DTT before adding the maleimide.[4] |
| N-Terminal Cysteine | Potential for thiazine rearrangement post-conjugation. | Perform conjugation at a more acidic pH (~5.0) or acetylate the N-terminus if possible.[4][9] |
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue encountered. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting flowchart for low conjugation yield.
Problem: Product is a heterogeneous mixture or shows unexpected molecular weight.
-
Potential Cause: Reaction with primary amines. The pH of your reaction buffer may have drifted above 7.5, causing the maleimide group to react with lysine residues or the terminal amines of the N-(Mal-PEG6)-N-bis(PEG3-amine) linker.[1]
-
Solution: Carefully prepare and validate the pH of your reaction buffer. Ensure it is well-buffered and maintained within the 6.5-7.5 range throughout the incubation period.[4]
Key Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow. Molar excess of the maleimide reagent and incubation times should be optimized for specific applications.
Caption: General experimental workflow for maleimide-thiol conjugation.
Methodology:
-
Buffer Preparation : Prepare a suitable conjugation buffer (e.g., 10-100 mM phosphate, HEPES, or Tris) with a pH between 7.0 and 7.5.[7][11] Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent thiol oxidation. Add 1-5 mM EDTA to chelate divalent metal ions that can catalyze oxidation.[4]
-
Thiol Preparation : Dissolve your thiol-containing protein or peptide in the prepared conjugation buffer.[7]
-
Disulfide Reduction (if necessary) : If your protein contains disulfide bonds, they must be reduced. Add tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final 10-fold molar excess and incubate at room temperature. TCEP is preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[4] If using DTT, it must be removed via dialysis or a desalting column before proceeding.[11]
-
Maleimide Reagent Preparation : Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction : Add the maleimide stock solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.
-
Incubation : Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C, protecting it from light if using a fluorescent maleimide.[4]
-
Quenching (Optional) : To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to consume any unreacted maleimide.[4]
-
Purification : Remove excess maleimide reagent and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.[4]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
It is crucial to verify the concentration of free thiols before starting the conjugation.
Methodology:
-
Prepare a stock solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Add a small volume of your thiol-containing sample to the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
pH-Dependent Reaction Pathways
The pH of the reaction medium dictates the outcome of the conjugation. The following diagram illustrates the desired reaction pathway versus the undesirable side reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
How to prevent hydrolysis of maleimide group in PEG linkers
Welcome to the Technical Support Center. This guide provides detailed information on how to prevent the hydrolysis of maleimide (B117702) groups in PEG linkers, offering troubleshooting advice and answers to frequently asked questions to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens upon reaction with water, forming a non-reactive maleamic acid. This is a significant concern because the hydrolyzed maleimide is no longer capable of reacting with thiol groups (e.g., from cysteine residues), leading to a complete loss of conjugation efficiency.[1] The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]
Q2: What is the optimal pH range for working with maleimide-PEG linkers?
A: The optimal pH range for reacting maleimide-PEG linkers with thiols is between 6.5 and 7.5.[3]
-
Below pH 6.5: The conjugation reaction rate is significantly slower because the thiol group is less nucleophilic.[3]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[1] Additionally, the selectivity for thiols decreases as reaction with amine groups (e.g., from lysine (B10760008) residues) becomes a competing side reaction.[1][3] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity.[3]
Q3: How should I store my maleimide-PEG linkers?
A: Proper storage is critical to maintain the reactivity of maleimide-PEG linkers. For long-term storage, the following conditions are strongly recommended:
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[4]
-
Light and Moisture: Protect from light and moisture at all times. Using a desiccant is advised.[4]
-
Aliquoting: For sensitive maleimide products, consider aliquoting into smaller, single-use portions to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[4] When taking the reagent out of storage, allow the container to warm to room temperature before opening to prevent condensation.[4]
Q4: I've heard that the bond formed between a maleimide and a thiol can be unstable. Is this true?
A: Yes, the initial thioether bond formed from the reaction of a maleimide with a thiol (a thiosuccinimide linkage) can be reversible through a process called retro-Michael addition.[6] This can lead to the deconjugation of your molecule, especially in the presence of other thiols like glutathione (B108866) in vivo.[6][7] However, the thiosuccinimide ring can undergo a subsequent hydrolysis (ring-opening) reaction. The resulting ring-opened product is very stable and is not susceptible to the retro-Michael reaction.[1][8] Some advanced strategies intentionally promote this hydrolysis post-conjugation to create a more stable final product.[9][10]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | The maleimide group is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5.[1] Solution: Always prepare aqueous solutions of maleimide-PEG fresh before each use.[1] If storage of a solution is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[11] |
| Oxidation of Thiol Groups | Free thiol (-SH) groups on proteins or peptides can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[11] This is often catalyzed by metal ions. Solution: Degas buffers to remove oxygen and add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions.[11] |
| Pre-existing Disulfide Bonds | The target thiol groups in your protein may already be present as disulfide bonds. Solution: Reduce the disulfide bonds before conjugation. Use a non-thiol reducing agent like TCEP, which does not need to be removed prior to adding the maleimide reagent.[11] If using a thiol-containing reducing agent like DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide linker.[11] |
| Incorrect Reaction Buffer | The buffer contains competing nucleophiles like primary amines (e.g., Tris, glycine) or other thiol-containing additives. Solution: Use a non-interfering buffer such as Phosphate Buffered Saline (PBS), HEPES, or MES within the recommended pH range of 6.5-7.5.[12][13] |
Problem 2: Poor reproducibility between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Quality | The maleimide-PEG linker has degraded due to improper storage or handling. Solution: Ensure the reagent is stored correctly at ≤ -15°C under a dry, inert atmosphere and protected from light.[4] Aliquot the reagent upon receipt to minimize exposure of the bulk stock to air and moisture.[4] |
| Variable pH Control | Small shifts in buffer pH can significantly impact the rates of both the desired conjugation reaction and the undesired hydrolysis reaction. Solution: Prepare buffers carefully and verify the pH immediately before use. Ensure the buffer has sufficient capacity to maintain the target pH throughout the reaction. |
Quantitative Data on Maleimide Stability
The stability of the maleimide group is primarily affected by pH and temperature. The data below illustrates the rate of hydrolysis under different conditions.
Table 1: Effect of pH and Temperature on Maleimide Hydrolysis Rate Data derived from a study on 8-arm PEG 10k-maleimide.[2]
| pH | Temperature (°C) | Observed Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Stability |
| 5.5 | 20 / 37 | Very slow / negligible hydrolysis | Very long | High |
| 7.4 | 20 | 1.24 x 10⁻⁵ | ~15.5 hours | Moderate |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~2.9 hours | Low |
Table 2: General Guidelines for Reaction Conditions Compiled from multiple sources.[3][11]
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability.[3] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can be used for sensitive proteins and longer reactions (overnight), while room temperature allows for faster kinetics (30 min - 2 hours).[3][5] |
| Molar Excess | 10- to 20-fold excess of Maleimide-PEG | Drives the reaction to completion. This should be optimized for each specific application.[3][5] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for proteins where cysteine residues are in the form of disulfide bonds.
-
Prepare Protein Solution: Dissolve your protein in a degassed conjugation buffer (e.g., PBS, 1-5 mM EDTA, pH 7.2).[11]
-
Add TCEP: Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine). Add TCEP to the protein solution to a final concentration that is a 2- to 10-fold molar excess over the protein's disulfide bonds.[11]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[11]
-
Proceed to Conjugation: The reduced protein solution can be used directly for the conjugation reaction without removing the excess TCEP.[11]
Protocol 2: General Protocol for Maleimide-Thiol Conjugation
-
Prepare Reagents:
-
Prepare your thiol-containing protein or peptide in a suitable conjugation buffer (e.g., PBS, pH 7.0-7.4). If disulfide bonds were present, follow Protocol 1 first.
-
Immediately before use, dissolve the Maleimide-PEG reagent in a small amount of anhydrous organic solvent (like DMSO or DMF) and then dilute it into the conjugation buffer.[11]
-
-
Perform Conjugation:
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like free cysteine or 2-mercaptoethanol.[11]
-
Purify Conjugate: Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]
Visual Guides
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. Maleimide PEG, mPEG-MAL [nanocs.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Common side reactions with N-(Mal-PEG6)-N-bis(PEG3-amine) and how to avoid them
Technical Support Center: N-(Mal-PEG6)-N-bis(PEG3-amine)
Welcome to the technical support center for N-(Mal-PEG6)-N-bis(PEG3-amine). This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-(Mal-PEG6)-N-bis(PEG3-amine) and what are its primary reactive groups?
A1: N-(Mal-PEG6)-N-bis(PEG3-amine) is a trifunctional, water-soluble PEG linker.[1][2] It possesses three key reactive sites:
-
One Maleimide (B117702) Group: This group specifically reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][][4][5]
-
Two Primary Amine Groups: These terminal amines can react with various electrophiles, such as NHS esters, carboxylic acids, and carbonyls (aldehydes, ketones).[1][2][6]
Q2: What are the most common side reactions associated with the maleimide group?
A2: The maleimide group is highly reactive, but several side reactions can occur, potentially impacting the yield and stability of your conjugate.
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can open via hydrolysis, forming a non-reactive maleamic acid. This reaction is accelerated at pH values above 7.5.[7][8][9]
-
Reaction with Amines: At pH levels above 7.5, the maleimide group can lose its specificity for thiols and react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[7][10]
-
Retro-Michael Reaction (Deconjugation): The thioether bond formed between the maleimide and a thiol is not always stable and can undergo a retro-Michael reaction. This is particularly relevant in vivo, where endogenous thiols like glutathione (B108866) can lead to the dissociation of the conjugate.[7][11][12][13]
-
Thiol Oxidation: The target sulfhydryl groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive towards maleimides.[10]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[10][14]
Q3: My conjugate appears to be unstable and is losing its payload over time. What is causing this?
A3: The instability of maleimide-thiol conjugates is a known issue, often caused by the retro-Michael reaction .[11][12] This reversible reaction breaks the thioether linkage, especially in environments with high concentrations of other thiols, such as plasma.[11][13] Studies have shown significant deconjugation of maleimide-PEG adducts in the presence of reduced glutathione.[15][16][17] To improve stability, you can induce hydrolysis of the thiosuccinimide ring post-conjugation, as the ring-opened product is resistant to this reversal.[7][15][18]
Q4: How do I prevent the maleimide group from hydrolyzing before it reacts with my target thiol?
A4: Maleimide hydrolysis is a critical competing reaction. To minimize it:
-
Control the pH: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[7][19]
-
Prepare Reagents Fresh: Do not store the maleimide linker in aqueous solutions.[7][9] Dissolve the required amount of the reagent in an anhydrous organic solvent (like DMSO or DMF) immediately before adding it to your aqueous reaction buffer.[9][20]
-
Proper Storage: Store the solid reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[4][9]
Q5: What side reactions should I be aware of concerning the two primary amine groups on the linker?
A5: The two primary amine groups are nucleophilic and can participate in unintended reactions if not properly managed. If you are performing a sequential conjugation, ensure that any reactive groups that could couple with amines (e.g., activated carboxylic acids, NHS esters) are either absent or protected during the maleimide-thiol conjugation step. Using amine-containing buffers like Tris or glycine (B1666218) is also incompatible as they will compete for reaction with NHS esters or other amine-reactive reagents.[20][21]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions with N-(Mal-PEG6)-N-bis(PEG3-amine).
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Inactivity: The maleimide group has hydrolyzed due to improper storage or reaction conditions.[8][9] | Store the reagent desiccated at -20°C. Prepare stock solutions fresh in anhydrous DMSO or DMF. Avoid aqueous storage.[7][9] |
| Suboptimal pH: The reaction pH is too low (<6.5), slowing the reaction rate, or too high (>7.5), causing hydrolysis.[10] | Maintain the reaction buffer pH in the optimal range of 6.5-7.5 for maleimide-thiol coupling.[7][19] | |
| Oxidized Thiols: The thiol groups on the target molecule have formed disulfide bonds and are unavailable for reaction.[10] | Reduce the protein/peptide with a mild reducing agent like TCEP. Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.[10] If using DTT, it must be removed via dialysis or a desalting column prior to conjugation.[10] Include 1-5 mM EDTA in buffers to chelate metal ions that catalyze oxidation.[10] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimized. | Start with a 10-20 fold molar excess of the maleimide linker for protein labeling.[10] For larger or sterically hindered molecules, the optimal ratio may be lower (e.g., 2:1 to 5:1) and should be determined empirically.[8][10] | |
| Poor Specificity / Multiple Products | Reaction with Amines: The reaction pH is too high (>7.5), causing the maleimide to react with lysine residues.[7][10] | Lower the reaction pH to the 6.5-7.5 range, where the reaction is highly selective for thiols.[7][19] |
| Thiazine Rearrangement: The target molecule has an unprotected N-terminal cysteine. | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (e.g., pH 6.0) to keep the N-terminal amine protonated and less nucleophilic.[10] | |
| Conjugate Instability | Retro-Michael Reaction: The thiosuccinimide linkage is reversing in the presence of other thiols.[11][12][13] | After the initial conjugation and purification, consider raising the pH to ~8.5-9.0 for several hours to promote hydrolysis of the thiosuccinimide ring, which forms a more stable, irreversible bond.[18][22] Note: The PEG6 component of this specific linker may promote some hydrolysis even at neutral pH.[18] |
| Alternative Chemistries: For applications requiring very high stability, especially in vivo, consider alternative thiol-reactive linkers that form irreversible bonds, such as those based on mono-sulfone, carbonylacrylic, or vinyl pyridinium (B92312) chemistry.[11][15] |
Quantitative Data Summary
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range / Value | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below pH 6.5, the reaction is slow. Above pH 7.5, hydrolysis and reaction with amines increase.[7][10][23] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[10][19] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (e.g., 30 min to 2 hours).[8][20] Reactions at 4°C can proceed for longer (2-4 hours) to minimize degradation of sensitive molecules.[20] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | Highly dependent on substrates. For small peptides, a 2:1 ratio may be optimal. For larger proteins or nanoparticles, a higher excess (e.g., 5:1 to 20:1) may be needed to overcome steric hindrance and drive the reaction.[8][10] |
| Buffer Composition | Phosphate, HEPES, MES | Use non-nucleophilic buffers. Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the target reaction.[20][21] |
Table 2: Comparative Stability of Thiol Conjugates
| Conjugation Chemistry | Stability Condition | % Conjugate Remaining | Reference |
| Maleimide-PEG | 7 days at 37°C in 1 mM Glutathione | < 70% | [15][16][17] |
| Mono-sulfone-PEG | 7 days at 37°C in 1 mM Glutathione | > 90% | [15][16][17] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation to a Thiol-Containing Protein
This protocol outlines the conjugation of the maleimide group to a protein's cysteine residue, followed by purification.
-
Preparation of Thiol-Containing Protein: a. Dissolve your protein in a degassed, amine-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). b. If the protein's thiols are oxidized, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Preparation of Maleimide Linker Solution: a. Immediately before use, allow the vial of N-(Mal-PEG6)-N-bis(PEG3-amine) to warm to room temperature. b. Prepare a 10-20 mM stock solution in anhydrous DMSO.
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the maleimide linker stock solution to the protein solution. The final DMSO concentration should ideally be below 10%. b. Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quenching and Purification: a. To quench any unreacted maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~20 mM. Incubate for 15-30 minutes. b. Remove excess linker and quenching agent by size-exclusion chromatography (SEC), dialysis, or using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Confirm conjugation using techniques like SDS-PAGE (which will show a mass shift), mass spectrometry (to confirm the exact mass of the conjugate), or HPLC.
Protocol 2: Conjugate Stability Assay
This protocol assesses the stability of the formed maleimide-thiol bond.
-
Sample Preparation: a. Dilute the purified conjugate from Protocol 1 to a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4. b. Prepare two sets of samples: one in PBS alone (control) and one in PBS containing a physiological concentration of a competing thiol (e.g., 1-5 mM glutathione).
-
Incubation: a. Incubate all samples at 37°C.
-
Time-Point Analysis: a. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction. b. Analyze the aliquots by RP-HPLC or SEC to quantify the amount of intact conjugate versus deconjugated protein. c. The percentage of remaining conjugate is calculated relative to the amount present at time zero.
Visual Guides
Caption: Key reaction pathways for maleimide chemistry.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. N-(Mal-PEG6)-N-bis(PEG3-Boc) | BroadPharm [broadpharm.com]
- 5. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
- 6. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA|CAS 2055040-99-6|DC Chemicals [dcchemicals.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. bachem.com [bachem.com]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
N-(Mal-PEG6)-N-bis(PEG3-amine) storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of N-(Mal-PEG6)-N-bis(PEG3-amine). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(Mal-PEG6)-N-bis(PEG3-amine)?
A1: For optimal stability, N-(Mal-PEG6)-N-bis(PEG3-amine) should be stored under specific conditions to prevent degradation of its reactive maleimide (B117702) group.
| Storage Duration | Temperature | Additional Notes |
| Short-term (days to weeks) | 0 - 4°C | Keep dry and protected from light. |
| Long-term (months to years) | -20°C | Keep dry and protected from light.[1] |
Q2: In which solvents is N-(Mal-PEG6)-N-bis(PEG3-amine) soluble?
A2: N-(Mal-PEG6)-N-bis(PEG3-amine) is soluble in a variety of common laboratory solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble |
| Water | Soluble |
Q3: What are the primary applications of N-(Mal-PEG6)-N-bis(PEG3-amine)?
A3: N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterobifunctional linker primarily used in bioconjugation and drug development. Its key applications include:
-
PROTACs (Proteolysis Targeting Chimeras): The linker connects a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The maleimide group can react with thiol groups on antibodies, while the amine groups can be used to attach cytotoxic drugs or other payloads.
-
Peptide and Protein Modification: The linker can be used to PEGylate proteins or peptides, which can improve their solubility, stability, and pharmacokinetic properties.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation with a Cysteine-Containing Peptide
This protocol provides a general guideline for conjugating N-(Mal-PEG6)-N-bis(PEG3-amine) to a peptide containing a free cysteine residue. This is an illustrative example, and optimization may be required for specific applications.
Materials:
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
Cysteine-containing peptide
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Peptide Preparation (if necessary): If the peptide exists as a dimer due to disulfide bond formation, dissolve it in degassed PBS and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.
-
Reagent Preparation:
-
Dissolve the cysteine-containing peptide in degassed PBS to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the N-(Mal-PEG6)-N-bis(PEG3-amine) stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Add a quenching reagent in excess (e.g., 50-fold molar excess of free cysteine) to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a suitable chromatography method (e.g., SEC or RP-HPLC) to remove unreacted peptide, linker, and quenching reagent.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry (to confirm conjugation) and HPLC (to assess purity).
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5. | Prepare the N-(Mal-PEG6)-N-bis(PEG3-amine) solution immediately before use. Maintain the reaction pH between 6.5 and 7.5. |
| Oxidation of thiol groups: Free thiols on the protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds with TCEP prior to conjugation. Use degassed buffers to minimize oxidation during the reaction. |
| Incorrect buffer composition: Buffers containing thiols (e.g., DTT) will compete with the target molecule for reaction with the maleimide. | Use non-thiol-containing buffers such as PBS or HEPES. |
| Insufficient molar excess of the linker: A low ratio of linker to target molecule may result in incomplete conjugation. | Increase the molar excess of N-(Mal-PEG6)-N-bis(PEG3-amine) in the reaction. |
Issue 2: Non-specific Binding or Aggregation
| Possible Cause | Recommended Solution |
| Reaction with other nucleophiles: At higher pH values, the maleimide group can react with other nucleophilic groups, such as amines. | Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure selectivity for thiols. |
| Hydrophobic interactions: The payload or the linker itself may lead to aggregation of the conjugate. | Optimize the linker length and composition. Consider using a more hydrophilic PEG linker if aggregation is observed. |
| High concentration of reactants: High concentrations can sometimes lead to precipitation. | Perform the conjugation at a lower concentration. |
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Maleimide-Thiol Conjugation Workflow.
Caption: Troubleshooting Low Conjugation Yield.
References
Removing unreacted N-(Mal-PEG6)-N-bis(PEG3-amine) post-conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the efficient removal of unreacted N-(Mal-PEG6)-N-bis(PEG3-amine) following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing small, unreacted PEG-maleimide linkers after conjugation to a larger biomolecule?
A1: The most common and effective strategies rely on the significant size difference between the large biomolecule-conjugate and the small, unreacted PEG linker. The primary methods are size-based separation techniques, including:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic volume. It is highly effective at removing small molecules like unreacted PEG linkers from larger protein conjugates.[1][]
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process ideal for concentrating, desalting, and buffer exchange.[3][4] It efficiently removes small molecules by allowing them to pass through a membrane while retaining the larger conjugate.[3][5][6]
-
Dialysis: A classic technique that uses a semi-permeable membrane to separate molecules based on size.[7][8] While simple, it is generally slower and less scalable than SEC or TFF.[7][9]
Q2: How do I select the best purification method for my specific conjugate?
A2: The optimal method depends on your sample volume, the molecular weight of your target conjugate, required purity, process time, and scalability. The table below offers a general comparison to guide your decision.
Table 1: Comparison of Common Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation by hydrodynamic volume | Separation by molecular weight cutoff (MWCO) | Diffusion across a semi-permeable membrane |
| Resolution | High to Very High | Moderate to High | Low to Moderate |
| Speed | Moderate to Fast | Fast | Slow |
| Scalability | Excellent (Lab to Process Scale) | Excellent (Lab to Process Scale) | Poor to Moderate |
| Sample Dilution | Yes | No (can concentrate the sample) | Yes |
| Typical Use | High-purity polishing, analytical characterization | Bulk impurity removal, buffer exchange, concentration | Desalting, buffer exchange for small volumes |
Q3: How can I confirm that the unreacted N-(Mal-PEG6)-N-bis(PEG3-amine) has been successfully removed?
A3: Several analytical techniques can be used to assess the purity of your final conjugate and detect residual unreacted linker:
-
Analytical SEC-HPLC: This is the most direct method. A high-resolution SEC column can separate the high molecular weight conjugate from the low molecular weight unreacted linker.[1][10][11]
-
Reverse Phase HPLC (RP-HPLC): Can be used to separate molecules based on hydrophobicity. The PEGylated conjugate will have a different retention time than the unreacted linker.
-
Mass Spectrometry (LC-MS): Provides definitive mass information to confirm the identity of the final conjugate and the absence of the linker's mass signature in the final purified sample.[12][13]
Purification Workflow
The following diagram illustrates a typical decision-making process for selecting a post-conjugation purification strategy.
Caption: Decision workflow for post-conjugation purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Final Conjugate | Non-specific Binding: The conjugate is binding to the SEC column matrix or TFF membrane. | SEC: Screen different mobile phase buffers; add modifiers like arginine or change the ionic strength.[14] TFF: Select a membrane material with low protein binding (e.g., PES). |
| Precipitation/Aggregation: The conjugate is not stable in the purification buffer or has aggregated due to high concentration.[15] | Perform all purification steps at 4°C.[15] Screen for optimal buffer conditions (pH, excipients). For TFF, control the transmembrane pressure (TMP) to minimize shear stress. | |
| Unreacted Linker Still Present After Purification | Incorrect MWCO/Pore Size: The TFF membrane molecular weight cutoff (MWCO) is too high, or the SEC column pore size is not optimal for separation. | TFF: Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate. SEC: Select a column with a fractionation range appropriate for separating your conjugate from the small linker (~1 kDa). A longer column can also improve resolution.[15] |
| Insufficient Buffer Exchange: The volume of buffer used for diafiltration or dialysis was too low. | TFF/Dialysis: Perform at least 5-10 diavolumes/dialysis buffer changes to ensure complete removal of small molecules.[15] A diavolume is the volume of the sample being filtered. | |
| Conjugate Peak Tailing in SEC | Secondary Interactions: The conjugate (especially antibody-drug conjugates) may have hydrophobic interactions with the SEC column matrix.[16] | Use an SEC column specifically designed for biomolecules to minimize non-specific interactions.[16][17] Modify the mobile phase by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a small percentage of an organic solvent like isopropanol.[14] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and is suitable for both small and large-scale preparations.
1. Materials:
-
SEC column with an appropriate molecular weight range (e.g., Superdex 200 or equivalent).
-
HPLC or FPLC chromatography system.
-
SEC Mobile Phase Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Crude, filtered (0.22 µm) conjugation reaction mixture.
2. Methodology:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase buffer until a stable baseline is achieved.
-
Sample Injection: Inject the filtered reaction mixture onto the column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[12]
-
Elution: Elute the sample with the mobile phase at a constant, optimized flow rate. The larger, conjugated biomolecule will pass through the column more quickly and elute first. The smaller, unreacted PEG linker will enter the pores of the stationary phase and elute later.[15]
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 280 nm for proteins).
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify those containing the pure conjugate, free of the unreacted linker.
-
Pooling: Combine the pure fractions.
Table 2: Typical SEC Parameters
| Parameter | Recommendation |
| Column Type | Select based on the MW of the conjugate (e.g., 10-600 kDa range) |
| Mobile Phase | PBS, pH 7.4 or other buffer promoting conjugate stability |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical/semi-prep scale) |
| Injection Volume | < 2% of Column Volume |
| Detection | UV at 280 nm |
Protocol 2: Purification by Tangential Flow Filtration (TFF) / Diafiltration
This method is highly scalable and efficient for buffer exchange and removing small molecule impurities.[3][4][18]
1. Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO.
-
Diafiltration Buffer (final formulation buffer).
-
Crude conjugation reaction mixture.
2. Methodology:
-
System Setup: Install the TFF membrane and flush the system with purification-grade water followed by the diafiltration buffer to remove any storage solutions.
-
Sample Concentration (Optional): Add the reaction mixture to the reservoir. Start the pump and concentrate the sample to a smaller, more manageable volume.
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume while washing out the unreacted PEG linker and other small molecules.[6]
-
Buffer Exchange Volume: Continue the diafiltration process for 5-10 diavolumes to ensure thorough removal of the unreacted linker.
-
Final Concentration: Once the buffer exchange is complete, stop adding new buffer and concentrate the purified conjugate to the desired final volume.
-
Recovery: Recover the concentrated, purified sample from the system.
Table 3: TFF Parameter Selection Guide
| Parameter | Recommendation |
| Membrane MWCO | 3-5x smaller than the MW of the conjugate. (e.g., for a 150 kDa antibody, use a 30 kDa or 50 kDa MWCO membrane). |
| Membrane Type | Polyethersulfone (PES) for low protein binding. |
| Process Mode | Diafiltration (Constant Volume Buffer Exchange).[6] |
| Diavolumes | 5-10 |
| Transmembrane Pressure (TMP) | Optimize according to manufacturer guidelines to balance flux and prevent shear-induced aggregation. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. repligen.com [repligen.com]
- 5. What Is Tangential Flow Filtration? | Tanfil 100 | Tangential Flow Filtration System [severnsaleslabequip.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
Technical Support Center: Characterization of N-(Mal-PEG6)-N-bis(PEG3-amine) Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(Mal-PEG6)-N-bis(PEG3-amine) and similar PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: What is N-(Mal-PEG6)-N-bis(PEG3-amine) and what are its primary uses?
A1: N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterobifunctional, water-soluble polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains a maleimide (B117702) group at one end, which selectively reacts with thiol (sulfhydryl) groups, and two terminal primary amine groups at the other end.[2][3] This structure makes it a valuable tool in bioconjugation, particularly for linking a thiol-containing molecule (like a cysteine residue in a protein) to molecules with reactive carboxylic acids or activated esters. It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: What are the most common side reactions to be aware of during conjugation?
A2: Several side reactions can occur, impacting the yield and purity of your final conjugate:
-
Maleimide Hydrolysis: The maleimide ring can open upon exposure to moisture, especially at pH values above 7.5, rendering it unreactive towards thiols.[5]
-
Thiol Oxidation: The thiol group on your target molecule is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization).[5]
-
Reaction with Amines: At a pH of 7.5 or higher, the maleimide group can react with primary amines, leading to non-specific conjugation.[6]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can be reversible, especially in the presence of other thiols like glutathione.[7][8][9]
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, a side reaction can occur where the initial thioether linkage rearranges to a thiazine.[5][10]
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][11] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group. At higher pH, the risk of maleimide hydrolysis and reaction with amines increases.[5][6]
Troubleshooting Guides
Low Conjugation Yield
| Potential Cause | Troubleshooting Step | Recommended Action |
| Maleimide Hydrolysis | Verify pH of reaction buffer | Maintain pH between 6.5 and 7.5. Use freshly prepared buffers. |
| Thiol Oxidation | Use degassed buffers and reducing agents | Prepare buffers by degassing with nitrogen or argon. Consider adding a small amount of a reducing agent like TCEP. |
| Incorrect Stoichiometry | Re-evaluate molar ratios of reactants | Optimize the molar excess of the PEG linker to the thiol-containing molecule. |
| Inactive Reagents | Check the quality of the PEG linker and target molecule | Use fresh, properly stored reagents. The maleimide group is sensitive to light and oxygen.[3] |
Heterogeneous Product Profile in HPLC Analysis
| Observation | Potential Cause | Troubleshooting Step |
| Multiple Peaks Close to the Main Product | Positional isomers or multiple conjugations | Optimize reaction conditions (e.g., stoichiometry, reaction time) to favor mono-conjugation. Use a purification method with high resolving power, like ion-exchange chromatography.[12][] |
| Broad Peaks | Polydispersity of the PEG linker or aggregation | Use high-quality, monodisperse PEG linkers if possible. Optimize HPLC mobile phase to prevent aggregation (e.g., adjust salt concentration, pH, or organic solvent).[14] |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time or adjust stoichiometry. Ensure optimal pH and temperature. |
| Unexpected Peaks | Side reactions (e.g., hydrolysis, disulfide formation) | Analyze unexpected peaks by mass spectrometry to identify their origin. Adjust reaction conditions to minimize side reactions (e.g., lower pH, use degassed buffers).[5] |
Inconsistent Mass Spectrometry Results
| Problem | Potential Cause | Troubleshooting Step |
| Low Signal Intensity for PEGylated Conjugate | Poor ionization of the large, complex molecule | Use a matrix appropriate for large molecules in MALDI-TOF. For LC/MS, consider post-column addition of amines like diethylmethylamine (DEMA) or triethylamine (B128534) (TEA) to reduce charge state complexity.[15] |
| Complex Spectra with Multiple Charge States | High heterogeneity of the sample | Improve purification of the conjugate before MS analysis. Use deconvolution software to interpret the spectra.[16] |
| Masses Do Not Match Expected Product | Side reactions or instability | Check for masses corresponding to hydrolyzed maleimide, oxidized thiols, or other potential side products. The thiosuccinimide linkage can be unstable under certain conditions.[8][17] |
Experimental Protocols & Methodologies
General Protocol for Maleimide-Thiol Conjugation
-
Preparation of Buffers: Prepare a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at pH 7.0. Degas the buffer thoroughly by bubbling with nitrogen or argon for at least 15 minutes to minimize thiol oxidation.
-
Dissolving Reagents: Dissolve the thiol-containing molecule in the degassed reaction buffer. Dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) linker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[2]
-
Reaction: Add the dissolved PEG linker to the solution of the thiol-containing molecule. A typical molar ratio is a 1.5 to 5-fold excess of the PEG linker.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, in a 5-10 fold molar excess over the maleimide.
-
Purification: Purify the conjugate using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted reagents and byproducts.[]
Characterization by RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Note: HPLC conditions may need to be optimized for each specific conjugate.[18]
Characterization by ¹H NMR
Proton NMR (¹H NMR) can be used to quantify PEGylated species in complex biological fluids with minimal sample preparation.[19][20] The large number of equivalent protons in the PEG backbone gives a sharp and distinct signal around 3.6 ppm.[19][20] The integration of this peak relative to a known standard can be used for quantification. For more accurate molecular weight determination of the PEG chain, analysis of the ¹³C-coupled ¹H peaks can be beneficial.[21]
Visualizations
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 12. biopharminternational.com [biopharminternational.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enovatia.com [enovatia.com]
- 17. kinampark.com [kinampark.com]
- 18. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 19. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 20. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding in experiments with N-(Mal-PEG6)-N-bis(PEG3-amine)
Welcome to the technical support center for N-(Mal-PEG6)-N-bis(PEG3-amine). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) in experiments utilizing this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is N-(Mal-PEG6)-N-bis(PEG3-amine) and what are its key functional groups?
A1: N-(Mal-PEG6)-N-bis(PEG3-amine) is a trifunctional, water-soluble, polyethylene (B3416737) glycol (PEG)-based linker.[1][2] Its structure contains three key reactive groups:
-
One Maleimide Group: This group specifically reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[1][]
-
Two Primary Amine Groups: These terminal amine groups can react with various functional groups, most commonly activated carboxylic acids (like NHS esters), to form stable amide bonds.[1][4] This linker is frequently used to synthesize complex bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
Q2: What is non-specific binding (NSB) and why is it a concern?
A2: Non-specific binding refers to the binding of a molecule (like an antibody or a bioconjugate) to unintended targets or surfaces, rather than to its specific molecular target.[8][9][10] This can be caused by various interactions, including electrostatic (charge-based) or hydrophobic interactions.[11] NSB is a major concern in many assays because it can lead to high background noise, false-positive results, and reduced assay sensitivity and specificity, ultimately compromising the reliability of experimental data.[9][12][13]
Q3: How does the polyethylene glycol (PEG) component of this linker influence non-specific binding?
A3: The PEG component of the linker generally helps to reduce non-specific binding.[6][14] PEG chains are hydrophilic and create a hydration shell around the conjugate.[14] This "stealth" property can mask hydrophobic regions and reduce interactions with surfaces and other proteins that lead to NSB, thereby improving the solubility and pharmacokinetic properties of the final bioconjugate.[14][15][16]
Q4: What are the primary causes of NSB when using bioconjugates created with this linker?
A4: While the PEG linker itself mitigates NSB, the overall bioconjugate can still bind non-specifically. Common causes include:
-
Hydrophobic or Electrostatic Interactions: The conjugated molecules (e.g., antibodies, small molecule drugs) may have regions that interact non-specifically with surfaces (like ELISA plates or membranes) or other proteins.[11]
-
Insufficient Blocking: Unoccupied sites on the experimental surface (e.g., microplate well, western blot membrane) can capture antibodies or conjugates non-specifically if not properly blocked.[12][13][17]
-
Inadequate Washing: Failure to remove unbound or weakly bound conjugates during wash steps can result in high background signals.[17][18]
-
Inappropriate Reagent Concentration: Using excessively high concentrations of the bioconjugate or detection antibodies can increase the likelihood of low-affinity, non-specific interactions.[13][17]
-
Conjugate Aggregation: Aggregates of the bioconjugate can become trapped on surfaces, leading to significant background signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with bioconjugates synthesized using N-(Mal-PEG6)-N-bis(PEG3-amine).
Problem 1: I'm observing high background signal in my immunoassay (e.g., ELISA, Western Blot). How can I reduce it?
This is a classic sign of non-specific binding. A systematic approach to optimizing your protocol is recommended.
-
Solution A: Optimize Your Blocking Step Blocking is the most critical step for preventing NSB on assay surfaces.[13] Ensure you are using an appropriate blocking agent and optimal conditions.[12][17]
-
Increase Incubation Time/Temperature: Try blocking for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12][17]
-
Select the Right Blocking Agent: Not all blocking agents are suitable for every system.[19] If one is not working, try another. Common choices are summarized in the table below.
-
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein-based, effective at blocking both hydrophobic and hydrophilic sites.[12][20] | Can cause cross-reactivity with some antibodies.[20] May not be suitable for assays with phosphoproteins if not phosphatase-free. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Cost-effective and widely available.[17][20] Very effective for many applications. | Contains phosphoproteins (casein), which can interfere with detection of phosphoproteins.[17] Not recommended for biotin-avidin systems. |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[20] | May be less effective than BSA or milk in some cases.[20] |
| Synthetic/Non-Protein Blockers (e.g., PEG, PVP) | Varies | Protein-free, useful for assays where protein-based blockers interfere.[10][20] | Can be more expensive and may require more optimization.[20] |
-
Solution B: Enhance Your Washing Protocol Vigorous and sufficient washing is essential to remove unbound reagents.[17][18]
-
Increase Wash Volume and Duration: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) with agitation.[13][17]
-
Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help disrupt weak, non-specific interactions.[11][17]
-
-
Solution C: Adjust Reagent Concentrations Using too much antibody or conjugate increases background.[17]
Problem 2: How can I optimize my buffers to minimize non-specific binding?
Buffer composition, particularly pH and ionic strength, can significantly impact interactions.[11][21]
-
Solution A: Adjust Ionic Strength (Salt Concentration) Charge-based (electrostatic) interactions are a common cause of NSB. Increasing the salt concentration in your binding and wash buffers can help shield these charges.[11]
-
Solution B: Modify Buffer pH The pH of the buffer affects the net charge of your conjugate and the surface.
| Buffer Additive | Typical Concentration | Mechanism of Action |
| NaCl | 150 mM - 1 M | Shields electrostatic charges, reducing non-specific ionic interactions.[11][22] |
| Tween-20 | 0.05 - 0.1% | Non-ionic detergent that disrupts hydrophobic interactions.[11] |
| BSA | 0.1 - 1% | Acts as a protein blocker in solution to prevent the analyte from binding to surfaces or other proteins.[11] |
Problem 3: My purified bioconjugate appears to be aggregating. Can this cause NSB, and how do I fix it?
Yes, conjugate aggregation is a significant cause of NSB. Aggregates are often "sticky" and can adhere strongly to surfaces, leading to high background.
-
Solution A: Optimize Conjugation and Purification Precipitation during the conjugation reaction can indicate issues with protein stability or concentration.[25]
-
Lower Protein Concentration: High protein concentrations can promote aggregation.[25] Try performing the reaction at a lower concentration.
-
Purification Method: Use a suitable purification method like size exclusion chromatography (SEC) to separate the desired monomeric conjugate from unreacted materials and aggregates.[25]
-
-
Solution B: Improve Storage and Handling
-
Storage Buffer: Store the purified conjugate in an optimized buffer (e.g., PBS with additives like glycerol (B35011) or arginine) at an appropriate concentration.
-
Avoid Freeze-Thaw Cycles: Aliquot the conjugate after purification to minimize repeated freezing and thawing, which can induce aggregation.
-
Centrifugation: Before use, spin the conjugate solution in a microcentrifuge (e.g., 10,000 x g for 10 minutes) to pellet any existing aggregates. Use the supernatant in your experiment.
-
Experimental Protocols
Protocol 1: General Two-Step Bioconjugation Using N-(Mal-PEG6)-N-bis(PEG3-amine)
This protocol describes a general method for conjugating a thiol-containing protein (Protein-SH) and a carboxyl-containing molecule (Molecule-COOH) using the linker.
Step 1: Maleimide-Thiol Conjugation
-
Buffer Preparation: Prepare a thiol-free, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[25] Degas the buffer to prevent re-oxidation of thiols.
-
Protein Preparation: Dissolve Protein-SH in the prepared buffer at a concentration of 1-10 mg/mL. If the protein has internal disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove excess reducing agent before proceeding.
-
Linker Preparation: Dissolve N-(Mal-PEG6)-N-bis(PEG3-amine) in an anhydrous solvent like DMSO to create a 10 mM stock solution.
-
Reaction: Add the linker stock solution to the Protein-SH solution at a 10-20 fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess linker using a desalting column or dialysis. The product is Protein-S-(Linker)-Amine₂.
Step 2: Amine-Carboxyl Conjugation (via NHS Ester)
-
Activation of Molecule-COOH: Activate the carboxyl groups on Molecule-COOH by reacting it with EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0) to form Molecule-CO-NHS.
-
Buffer Exchange: Exchange the buffer of the Protein-S-(Linker)-Amine₂ from Step 1 into a reaction buffer at pH 7.2-8.0 (e.g., PBS).
-
Conjugation Reaction: Add the activated Molecule-CO-NHS to the Protein-S-(Linker)-Amine₂ solution. The molar ratio should be optimized, but a 5-10 fold excess of the activated molecule is a good starting point. Incubate for 2 hours at room temperature.
-
Final Purification: Purify the final conjugate (Protein-S-Linker-NH-CO-Molecule) to remove unreacted molecules and byproducts using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.[25]
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Mechanism of non-specific binding and prevention by blocking agents.
Caption: A two-step bioconjugation strategy using the trifunctional linker.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
- 4. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA|CAS 2055040-99-6|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. N-(Mal-PEG6)-N-bis(PEG3-amine) - Immunomart [immunomart.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chempep.com [chempep.com]
- 15. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 17. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 18. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 19. youtube.com [youtube.com]
- 20. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 21. Effects of pH or ionic strength on the reactivities of mono- and polyspecific IgG antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neb.com [neb.com]
- 23. researchgate.net [researchgate.net]
- 24. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 25. benchchem.com [benchchem.com]
How to handle aggregation of proteins during conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle protein aggregation during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation during conjugation?
Protein aggregation during conjugation can be triggered by a variety of factors, often related to the protein's intrinsic properties and the experimental conditions. Key causes include:
-
Hydrophobic Interactions: The conjugation process can expose hydrophobic patches on the protein surface, leading to intermolecular aggregation as these patches seek to minimize contact with the aqueous solvent.
-
Electrostatic Mismatches: Changes in buffer pH or ionic strength can alter the surface charge of the protein. If the net charge approaches zero (the isoelectric point, pI), the electrostatic repulsion between protein molecules decreases, increasing the likelihood of aggregation.
-
Disruption of Tertiary Structure: The chemical modification and conjugation process can destabilize the protein's native three-dimensional structure, leading to partial unfolding and subsequent aggregation of misfolded intermediates.
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases the probability of collision and aggregation.
-
Presence of Reactive Cross-linkers: Some cross-linking reagents can inadvertently link multiple protein molecules together, forming large aggregates.
-
Buffer Components: The composition of the buffer, including the type of salt and the presence of co-solutes, can significantly influence protein stability and solubility.
Q2: How can I optimize my buffer conditions to prevent aggregation?
Optimizing buffer conditions is a critical first step in preventing protein aggregation. The ideal buffer will maintain the protein's native structure and solubility throughout the conjugation process.
-
pH Adjustment: Maintain the buffer pH at least one unit away from the protein's isoelectric point (pI) to ensure sufficient electrostatic repulsion between molecules.
-
Ionic Strength: The salt concentration should be optimized. While low ionic strength can sometimes lead to aggregation due to insufficient charge screening, excessively high salt concentrations can also promote aggregation by dehydrating the protein surface. A typical starting point is 100-150 mM NaCl.
-
Excipients and Stabilizers: The addition of certain excipients can significantly enhance protein stability.
Q3: What role do excipients play in preventing aggregation?
Excipients are additives that can help stabilize proteins and prevent aggregation. Common classes of excipients include:
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants by forming a hydration shell around the protein, which helps to maintain its native conformation.
-
Polyols (e.g., glycerol, sorbitol): Similar to sugars, polyols can stabilize proteins by increasing the viscosity of the solution and promoting preferential hydration of the protein.
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface. Glycine can increase the solubility of proteins.
-
Polymers (e.g., PEG): Polyethylene glycol (PEG) can be added to the buffer to create a more protein-friendly environment and reduce aggregation.
-
Detergents (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic detergents can prevent aggregation by disrupting hydrophobic interactions between protein molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during protein conjugation and provides actionable solutions.
Issue 1: Visible precipitation or cloudiness in the reaction mixture.
This is a clear indication of significant protein aggregation.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for visible protein precipitation.
Issue 2: Loss of protein activity post-conjugation.
Aggregation can lead to a loss of the protein's biological activity.
Experimental Workflow for Assessing Protein Activity
Caption: Workflow for comparing protein activity before and after conjugation.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol uses a high-throughput method to screen for buffer conditions that minimize aggregation.
-
Prepare a stock solution of your protein in a basic buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Prepare a series of buffers with varying pH, ionic strength, and excipients.
-
Use a 96-well plate to set up small-scale conjugation reactions.
-
Add your protein to each well.
-
Add the conjugation reagent to initiate the reaction.
-
Incubate the plate under desired reaction conditions.
-
Monitor aggregation over time using a plate reader to measure turbidity at 340 nm or 600 nm.
-
Identify the conditions that result in the lowest turbidity, indicating minimal aggregation.
Data Presentation: Buffer Screening Results
| Buffer Condition | pH | Ionic Strength (mM NaCl) | Excipient (5%) | Turbidity (OD600) |
| A | 6.5 | 50 | None | 0.85 |
| B | 7.5 | 150 | None | 0.42 |
| C | 8.5 | 150 | None | 0.35 |
| D | 7.5 | 150 | Sucrose | 0.21 |
| E | 7.5 | 150 | Arginine | 0.15 |
| F | 8.5 | 250 | Arginine | 0.18 |
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is a powerful technique to separate and quantify soluble aggregates from the monomeric protein.
-
Equilibrate an SEC column (e.g., Superdex 200) with your optimized conjugation buffer.
-
Inject a sample of your post-conjugation reaction mixture onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm.
-
Analyze the chromatogram: Aggregates will elute earlier than the monomeric protein.
-
Calculate the percentage of aggregate by integrating the peak areas.
Data Presentation: SEC Analysis of Conjugation Reactions
| Reaction Condition | Monomer Peak Area (%) | Aggregate Peak Area (%) |
| Unoptimized Buffer | 75.3 | 24.7 |
| Optimized Buffer (with Arginine) | 95.8 | 4.2 |
Technical Support Center: Strategies for Hydrophobic Drug-Linker Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in my ADC?
A1: The primary driver for poor solubility and aggregation is the high hydrophobicity of the cytotoxic payload molecules conjugated to the antibody.[][2] This issue is often exacerbated by:
-
High Drug-to-Antibody Ratio (DAR): As more hydrophobic drug-linker molecules are attached, the overall surface hydrophobicity of the ADC increases, promoting self-association to minimize exposure to the aqueous environment.[][3][4]
-
Linker Chemistry: The chemical structure of the linker itself can contribute to the overall hydrophobicity of the conjugate.[]
-
Conjugation Method: Traditional conjugation methods, such as those targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, leading to inconsistent solubility profiles.[]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the ADC's isoelectric point (pI) or inappropriate ionic strength, can reduce colloidal stability and lead to aggregation.[4][5]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, or mechanical stress can denature the antibody component, leading to aggregation.[6]
Q2: What are the consequences of ADC aggregation for my experiments?
A2: ADC aggregation can have significant negative impacts on your research, including:
-
Reduced Therapeutic Efficacy: Aggregates may exhibit altered binding affinity to the target antigen and are often cleared more rapidly from circulation, diminishing the intended therapeutic effect.[5][7]
-
Increased Immunogenicity: High molecular weight aggregates can trigger an unwanted immune response in vivo, potentially leading to adverse effects or neutralization of the therapeutic.[5][7]
-
Physical Instability: Aggregation leads to the formation of particulates and precipitation, which compromises the stability, manufacturability, and shelf-life of the product.[5][7]
-
Compromised Data Quality: The presence of aggregates can lead to inconsistent and unreliable results in both in vitro and in vivo assays.[5]
Q3: How can I proactively improve the solubility of my hydrophobic drug-linker complex?
A3: A multi-faceted approach is most effective. The primary strategies involve modifying the drug-linker design and optimizing the formulation.
-
Incorporate Hydrophilic Linkers: This is one of the most effective strategies. Introducing hydrophilic moieties into the linker can "shield" the hydrophobic payload, improving overall solubility.[8][9] Common hydrophilic linkers include:
-
Polyethylene (B3416737) Glycol (PEG) Linkers: PEG chains create a hydration shell around the ADC, enhancing solubility, reducing aggregation, and prolonging circulation half-life.[9][10][11]
-
Charged/Polar Linkers: Incorporating groups like sulfonates or pyrophosphate diesters can significantly increase the hydrophilicity of the linker.[5][12][13]
-
Hydrophilic Macrocycles: Integrating structures like cyclodextrins or crown ethers into the linker has been shown to enhance in vivo performance.[14]
-
-
Optimize Conjugation Strategy:
-
Site-Specific Conjugation: Using techniques that attach the drug-linker to a specific site on the antibody produces a homogeneous ADC with a uniform DAR, leading to more predictable and often improved solubility profiles.[]
-
-
Control the Drug-to-Antibody Ratio (DAR):
-
A lower DAR generally reduces hydrophobicity-driven aggregation.[3] It is critical to find a balance between a DAR high enough for efficacy and low enough to maintain solubility and stability.
-
-
Optimize Formulation:
-
Buffer Selection: Screen various buffer systems (e.g., histidine, citrate) and pH levels. The optimal pH is typically far from the ADC's isoelectric point to ensure a net surface charge, which promotes electrostatic repulsion between molecules.[3][6]
-
Use of Excipients: Certain excipients, such as polysorbates or cyclodextrins, can be included in the formulation to stabilize the ADC and prevent aggregation.[15][16]
-
Troubleshooting Guides
This section provides systematic steps to diagnose and resolve common solubility and aggregation issues.
Problem 1: Significant Aggregation Observed Immediately After Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | Prevents localized high concentrations of the hydrophobic component that can initiate aggregation.[3] |
| Unfavorable conjugation buffer | Screen a panel of conjugation buffers with varying pH and ionic strengths (e.g., Histidine, Citrate). | The buffer's pH and salt concentration influence the antibody's surface charge and colloidal stability. Aggregation is often highest near the antibody's pI.[4] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload used in the conjugation reaction. | A lower DAR decreases the overall hydrophobicity of the ADC, thus reducing the primary driving force for aggregation.[][3] |
Problem 2: ADC Aggregation Increases Over Time During Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation Buffer | Conduct a formulation screening study. Key parameters to test include pH, buffer species, and excipients (e.g., surfactants like Polysorbate 20/80, sugars like sucrose). | A well-designed formulation buffer is crucial for long-term stability by maintaining the ADC in its native conformation and preventing intermolecular interactions.[5][6] |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes after purification to avoid multiple freeze-thaw cycles. If repeated cycling is necessary, screen cryoprotectants (e.g., sucrose, trehalose). | The process of freezing and thawing can expose hydrophobic regions of the protein, leading to denaturation and aggregation.[6] |
| High Protein Concentration | Evaluate the stability of the ADC at different concentrations. Store at the lowest concentration practical for your application. | Higher concentrations can increase the frequency of intermolecular collisions, accelerating the rate of aggregation. |
Data Presentation: Linker Hydrophilicity and its Impact
The choice of linker technology has a profound impact on the physicochemical properties of an ADC. The following table summarizes the effects of incorporating hydrophilic linkers.
| Linker Type | Key Feature | Impact on Solubility & Aggregation | Impact on Pharmacokinetics (PK) | Typical DAR Achieved |
| Conventional Hydrophobic Linker | e.g., standard Val-Cit-PABC | Prone to aggregation, especially at high DARs.[3] | Can lead to faster clearance due to aggregation and hydrophobicity.[17] | 2-4 |
| Linear PEG Linker | Contains a linear chain of polyethylene glycol units (e.g., PEG8, PEG12, PEG24).[18] | Significantly improves solubility and reduces aggregation by creating a hydration shell.[8][9] | Prolongs circulation half-life by increasing hydrodynamic volume and shielding from clearance mechanisms.[8][10] | Up to 8 |
| Branched/Pendant PEG Linker | PEG chains are attached in a branched or pendant configuration.[18] | Can offer superior performance in reducing aggregation compared to linear PEGs of equivalent molecular weight.[18] | May lead to slower clearance rates compared to linear PEG formats.[18] | Up to 8 |
| Charged/Polar Linker | Incorporates charged groups like sulfonates or pyrophosphate diesters.[5][12] | Excellent at increasing hydrophilicity and preventing aggregation through electrostatic repulsion.[13] | Favorable PK profiles with reduced non-specific uptake. | Up to 8 |
| Macrocycle-based Linker | Integrates hydrophilic macrocycles like cyclodextrins.[14] | Effectively "masks" the hydrophobic payload, reducing aggregation and improving stability.[14] | Can enhance in vivo efficacy compared to standard linkers.[14] | 4-8 |
Experimental Protocols
Detailed methodologies for key experiments to assess ADC solubility, hydrophobicity, and aggregation.
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments based on hydrodynamic radius.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
Low-protein-binding filters (0.22 µm)
Methodology:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration between 0.5-1.0 mg/mL using the mobile phase. If necessary, filter the sample to remove extraneous particulates.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the column eluate using a UV detector at 280 nm for approximately 30-40 minutes.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (HMWS, typically eluting first), the main monomer peak, and any low molecular weight species (LMWS). Calculate the percentage of aggregates as: % Aggregates = (Area_HMWS / Total_Area) * 100.[5][6]
Protocol 2: Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their surface hydrophobicity. This method is also commonly used to determine the distribution of different DAR species.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. More hydrophobic species will elute later (at lower salt concentrations).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's relative hydrophobicity. A shift to longer retention times compared to the unconjugated antibody indicates increased hydrophobicity.[3][17]
Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the ADC solution and detect the presence of large aggregates.
Materials:
-
DLS instrument
-
Low-volume, dust-free cuvette
-
ADC sample
-
Filtered buffer matching the sample formulation
Methodology:
-
Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any large, non-colloidal particles.
-
Measurement: Carefully transfer the supernatant to a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the DLS instrument and allow the temperature to equilibrate for 2-5 minutes.
-
Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, hydrodynamic radius (Rh), and Polydispersity Index (PDI). A significant increase in the average particle size or a high PDI (>0.3) can indicate the presence of aggregates.[5][19]
Visualizations
Diagrams illustrating key workflows and concepts in managing ADC solubility.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
Caption: How hydrophilic PEG linkers shield hydrophobic payloads.
Caption: An orthogonal approach to characterizing ADC solubility.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Guide to Heterobifunctional Crosslinkers: N-(Mal-PEG6)-N-bis(PEG3-amine) vs. Traditional and Click Chemistry Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of N-(Mal-PEG6)-N-bis(PEG3-amine), a modern branched polyethylene (B3416737) glycol (PEG) linker, with two widely used alternatives: the traditional N-hydroxysuccinimide (NHS) ester/maleimide (B117702) linker SMCC and the click chemistry reagent DBCO-PEG4-amine. This comparison is supported by available experimental data and established principles in bioconjugation chemistry.
Executive Summary
Heterobifunctional crosslinkers are essential tools for covalently linking two different molecules, such as an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC). The ideal crosslinker should offer high reaction efficiency and specificity, form a stable linkage, and impart favorable physicochemical properties to the final conjugate.
-
N-(Mal-PEG6)-N-bis(PEG3-amine) represents a new generation of crosslinkers featuring a branched, hydrophilic PEG structure. This design allows for a higher drug-to-antibody ratio (DAR) and improved solubility and stability of the conjugate.[1][2]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established, hydrophobic crosslinker widely used in approved ADCs.[3][4] Its primary drawbacks are the potential for aggregation of the final conjugate and the limited stability of the maleimide-thiol linkage.[5][6]
-
DBCO-PEG4-amine utilizes copper-free click chemistry, offering high reaction specificity and forming a highly stable triazole linkage.[7][8] The bioorthogonal nature of this reaction allows for conjugation in complex biological environments.[9][10]
This guide will delve into the mechanisms of action, comparative performance, and experimental protocols for each of these crosslinkers to provide a comprehensive resource for selecting the optimal tool for your bioconjugation needs.
Mechanisms of Action and Key Features
Each class of heterobifunctional crosslinker employs a distinct chemical strategy for conjugation, offering a unique set of advantages and limitations.
N-(Mal-PEG6)-N-bis(PEG3-amine): The Branched PEG Advantage
N-(Mal-PEG6)-N-bis(PEG3-amine) is a trifunctional crosslinker featuring a maleimide group and two primary amine groups attached to a branched PEG scaffold.[11]
-
Maleimide Group: Reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[]
-
Bis(PEG3-amine) Arms: The two primary amine groups can be conjugated to molecules containing carboxylic acids or their activated esters (e.g., NHS esters).[11]
-
Branched PEG Structure: The branched PEG architecture allows for the attachment of multiple molecules (e.g., two drug molecules) to a single point on a biomolecule, potentially increasing the DAR in ADCs.[1][2] The hydrophilic PEG chains enhance the water solubility of the conjugate, reduce aggregation, and can prolong its circulation half-life by providing a shielding effect.[5][6]
Caption: Structure of N-(Mal-PEG6)-N-bis(PEG3-amine).
SMCC: The Traditional Workhorse
SMCC is a heterobifunctional crosslinker with an NHS ester and a maleimide group.[3]
-
NHS Ester: Reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[13]
-
Maleimide Group: Reacts with thiol groups to form a thioether linkage. The cyclohexane (B81311) bridge in SMCC provides some stability to the maleimide group.[3][13]
Caption: Structure of SMCC.
DBCO-PEG4-amine: The Power of Click Chemistry
DBCO-PEG4-amine is a heterobifunctional crosslinker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[7][14]
-
DBCO (Dibenzocyclooctyne) Group: Reacts specifically and rapidly with azide (B81097) groups to form a stable triazole ring without the need for a copper catalyst.[8]
-
Amine Group: Allows for conjugation to molecules with carboxylic acids or activated esters.[7]
-
PEG4 Spacer: The linear PEG chain improves the hydrophilicity and solubility of the crosslinker and the resulting conjugate.[15][16]
Caption: Structure of DBCO-PEG4-amine.
Comparative Performance Analysis
The choice of crosslinker significantly impacts the performance of the final bioconjugate. Key performance indicators include reaction efficiency, stability of the linkage, and the overall properties of the conjugate.
| Feature | N-(Mal-PEG6)-N-bis(PEG3-amine) | SMCC | DBCO-PEG4-amine |
| Reactive Groups | Maleimide, 2x Amine | NHS Ester, Maleimide | DBCO, Amine |
| Reaction Chemistry | Thiol-Maleimide Addition, Amidation | Amidation, Thiol-Maleimide Addition | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Amidation |
| Linkage Stability | Thioether (moderately stable, susceptible to retro-Michael addition)[17][18] | Amide (stable), Thioether (moderately stable)[3][17] | Triazole (highly stable), Amide (stable)[8][9] |
| Hydrophilicity | High (due to branched PEG)[1][] | Low (hydrophobic)[5] | Moderate (due to PEG4)[7][16] |
| Drug-to-Antibody Ratio (DAR) | Potentially higher due to branched structure (e.g., DAR of 2 per attachment site)[1][2] | Typically lower (DAR of 1 per attachment site) | Typically lower (DAR of 1 per attachment site) |
| Potential for Aggregation | Low[5][6] | High[5] | Low to moderate |
| Reaction Specificity | High for maleimide-thiol; moderate for amine reactions | Moderate for amine reactions; high for maleimide-thiol | Very high for DBCO-azide; moderate for amine reactions |
| Biocompatibility | Good | Good | Excellent (copper-free click chemistry)[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for using each type of crosslinker.
Protocol 1: Two-Step Conjugation using a Maleimide-PEG-Amine Linker (Conceptual for N-(Mal-PEG6)-N-bis(PEG3-amine))
This protocol describes a conceptual workflow for a two-step conjugation, first activating a drug molecule and then conjugating it to a thiol-containing protein.
Materials:
-
N-(Mal-PEG6)-N-bis(PEG3-amine) crosslinker
-
Carboxylic acid-containing drug molecule
-
Thiol-containing protein (e.g., reduced antibody)
-
Activation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation buffer: PBS, pH 6.5-7.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Quenching solution (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Activation of Drug Molecule:
-
Dissolve the carboxylic acid-containing drug, EDC, and NHS in an appropriate organic solvent (e.g., DMSO).
-
Add the solution to the N-(Mal-PEG6)-N-bis(PEG3-amine) linker dissolved in activation buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of Activated Drug:
-
Remove excess reagents by dialysis or using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation to Protein:
-
Add the purified maleimide-activated drug to the thiol-containing protein in conjugation buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution to cap any unreacted maleimide groups.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Two-Step Conjugation using SMCC
This protocol outlines the conjugation of an amine-containing protein to a thiol-containing molecule.
Materials:
-
SMCC crosslinker
-
Amine-containing protein
-
Thiol-containing molecule
-
Reaction Buffer A (amine-reactive step): PBS or borate (B1201080) buffer, pH 7.2-8.5
-
Reaction Buffer B (thiol-reactive step): PBS, pH 6.5-7.5
-
Desalting columns
Procedure:
-
Activation of Amine-Containing Protein:
-
Dissolve the amine-containing protein in Reaction Buffer A.
-
Dissolve SMCC in an organic solvent (e.g., DMSO) and add it to the protein solution (typically at a 10-20 fold molar excess).
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC).[20]
-
Protocol 3: Two-Step Conjugation using DBCO-PEG4-amine
This protocol describes the conjugation of an azide-containing molecule to a carboxylic acid-containing protein.
Materials:
-
DBCO-PEG4-amine crosslinker
-
Carboxylic acid-containing protein
-
Azide-containing molecule
-
Activation buffer: MES buffer, pH 6.0
-
Conjugation buffer: PBS, pH 7.4
-
EDC and Sulfo-NHS
-
Desalting columns
Procedure:
-
Activation of Carboxylic Acid-Containing Protein:
-
Dissolve the protein in activation buffer.
-
Add EDC and Sulfo-NHS to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
Add DBCO-PEG4-amine and incubate for an additional 2 hours.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted DBCO-PEG4-amine using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation to Azide-Containing Molecule:
-
Add the azide-containing molecule to the DBCO-activated protein.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using an appropriate chromatography method.
-
Visualization of Workflows and Pathways
Experimental Workflow for ADC Production
Caption: A generalized experimental workflow for the production of an Antibody-Drug Conjugate (ADC).
Signaling Pathway of ADC Action
References
- 1. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 3. SMCC crosslinker | 64987-85-5 [chemicalbook.com]
- 4. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. DBCO-PEG4-amine, 1840886-10-3 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. chempep.com [chempep.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Heterofunctional crosslinkers [nanocs.net]
- 13. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. azvlzpharma.com [azvlzpharma.com]
- 16. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 17. benchchem.com [benchchem.com]
- 18. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a complex puzzle where every piece matters. The linker, a seemingly simple bridge, is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. Among the most utilized linker motifs are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity and tunable nature. This guide provides an objective comparison between branched and linear PEG linkers in PROTAC design, supported by experimental principles and data-driven insights to inform rational design strategies.
The fundamental role of the linker is to connect a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker's length, composition, and architecture dictate the spatial arrangement of this complex, profoundly impacting its stability and productivity.
Structural and Functional Distinctions
Linear PEG linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[2] They consist of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and can improve the solubility of the PROTAC molecule.[3]
Branched PEG linkers, in contrast, feature a central core from which multiple PEG chains extend. This architecture can influence the hydrodynamic volume and conformational flexibility of the PROTAC. While direct comparative studies on branched versus linear PEG linkers specifically for PROTACs are limited, insights can be drawn from the extensive research on PEGylated proteins. Studies on therapeutic proteins have suggested that branched PEGs can offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which may impact in vivo circulation half-life.[4][5]
Figure 1: Structural comparison of linear and branched PEG linkers.
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable and productive ternary complex. The linker is not merely a spacer but an active contributor to this process.[2] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation.[2]
Figure 2: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Properties
The choice between a linear and a branched PEG linker can have a significant impact on various properties of the resulting PROTAC. The following table summarizes these differences based on established principles and data from related fields.
| Property | Linear PEG Linkers | Branched PEG Linkers (Inferred) | Rationale & Citations |
| Synthetic Accessibility | High, with commercially available monodisperse reagents.[] | More complex synthesis compared to linear counterparts. | Branched structures require multi-step synthetic routes. |
| Solubility | Generally improves the solubility of the PROTAC.[3] | Potentially higher solubilizing effect due to a more globular structure. | Increased number of ethylene glycol units for a given molecular weight can enhance hydrophilicity. |
| Cell Permeability | Can be improved by optimizing the balance between hydrophilicity and lipophilicity.[2] | May face greater challenges in passive diffusion due to increased size and polarity. | Larger and more polar molecules generally have lower passive permeability. |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[7] | Potentially more resistant to metabolism due to steric hindrance around the core. | The branched structure may shield the linker from metabolic enzymes. |
| Ternary Complex Formation | Highly dependent on linker length; requires empirical optimization.[8][9] | The more defined 3D structure might pre-organize the ligands for binding, but could also introduce steric hindrance. | A more rigid or defined conformation could either favor or disfavor the required geometry for the ternary complex. |
| In vivo Half-life | Variable, influenced by overall PROTAC properties. | May lead to a longer in vivo circulation half-life. | Studies on PEGylated proteins suggest branched PEGs can have a larger hydrodynamic radius, potentially reducing renal clearance.[4][5] |
| Flexibility | High degree of conformational flexibility.[2] | More constrained flexibility compared to linear PEGs of similar length. | The branching point restricts the overall conformational freedom of the linker. |
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linker architectures is crucial for optimizing PROTAC performance. The following experimental workflow outlines a general approach for comparing linear and branched PEG linkers.
Figure 3: Workflow for comparing linear and branched PEG linkers.
Key Experimental Methodologies:
-
Ternary Complex Formation Assays: Techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can be employed to quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[10]
-
In Vitro Ubiquitination Assays: These assays directly measure the ubiquitination of the target protein in the presence of the PROTAC, E3 ligase, E1 and E2 enzymes, and ubiquitin. The level of ubiquitination can be assessed by Western blotting or mass spectrometry.[10]
-
Target Degradation Assays: The most common method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein in cells. This is typically done using Western blotting.[8] More quantitative and high-throughput methods like the HiBiT protein degradation assay can also be used to determine key degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
-
Cell Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive membrane permeability.[12]
-
Metabolic Stability Assays: PROTACs are incubated with liver microsomes or hepatocytes to assess their metabolic stability. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.[12]
Conclusion
The choice between a branched and a linear PEG linker in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While linear PEG linkers offer synthetic simplicity and have been widely used, branched architectures present an intriguing, albeit less explored, avenue for modulating PROTAC properties. The inferred advantages of branched PEGs, such as potentially increased metabolic stability and a longer in vivo half-life, warrant further investigation. Ultimately, the optimal linker design will be the result of empirical testing, guided by a thorough understanding of the structural and physicochemical principles at play. A systematic approach to linker design and evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Advantage of Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Synthesis: A Comparative Guide
The development of potent and safe antibody-drug conjugates (ADCs) is a cornerstone of modern targeted cancer therapy. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of the branched linker, N-(Mal-PEG6)-N-bis(PEG3-amine), with traditional linear PEG alternatives, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
The unique architecture of N-(Mal-PEG6)-N-bis(PEG3-amine), featuring a maleimide (B117702) group for antibody conjugation and two primary amine-terminated PEG arms for drug attachment, offers distinct advantages over linear counterparts. These benefits include the potential for higher drug-to-antibody ratios (DAR) with reduced risk of aggregation, enhanced hydrophilicity, and improved pharmacokinetic properties.
Performance Comparison: Branched vs. Linear PEG Linkers
The branched structure of N-(Mal-PEG6)-N-bis(PEG3-amine) allows for the attachment of two payload molecules per linker, enabling a higher DAR without a proportional increase in the number of conjugation sites on the antibody. This can lead to enhanced potency of the ADC.[1][2] Furthermore, the three-dimensional arrangement of the PEG chains in branched linkers provides a superior "stealth" effect, which can shield the hydrophobic payload from the surrounding environment, thereby improving solubility and stability.[3][4]
| Feature | N-(Mal-PEG6)-N-bis(PEG3-amine) (Branched) | Linear PEG Linkers (e.g., Mal-PEGx-NHS) |
| Payload Capacity per Linker | Two molecules | One molecule |
| Potential Drug-to-Antibody Ratio (DAR) | Higher, with fewer antibody modifications | Lower, for a given number of antibody modifications |
| Hydrophilicity and Solubility | Enhanced due to the three-dimensional PEG structure | Good, but may be less effective at shielding hydrophobic payloads at high DARs |
| Aggregation Tendency | Reduced, even with hydrophobic payloads at high DARs[1][3] | Can increase with higher DARs and hydrophobic payloads |
| Pharmacokinetics (In Vivo Half-Life) | Potentially longer due to increased hydrodynamic volume[4][5] | Generally shorter compared to branched PEGs of similar molecular weight |
| Steric Hindrance | May influence the rate of enzymatic cleavage of the payload[6] | Less steric hindrance, which can be advantageous for certain applications |
Supporting Experimental Data
While direct comparative studies on N-(Mal-PEG6)-N-bis(PEG3-amine) are not extensively published, research on other branched PEG linkers provides valuable insights into their performance advantages.
Table 1: Impact of Linker Architecture on ADC Cytotoxicity
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08 |
This data highlights that a "long" branched linker can achieve significantly higher potency in a high-DAR ADC compared to a "short" branched linker, possibly due to reduced steric hindrance allowing for more efficient payload release.[6][7]
Table 2: In Vivo Off-Target Toxicity of PEGylated vs. Non-PEGylated Conjugates
| Conjugate | Maximum Tolerated Dose (MTD) in mice |
| ZHER2-SMCC-MMAE (No PEG) | 5.0 mg/kg |
| ZHER2-PEG4K-MMAE (Linear PEG) | 10.0 mg/kg |
| ZHER2-PEG10K-MMAE (Linear PEG) | 20.0 mg/kg |
This study demonstrates that the inclusion of PEG chains significantly reduces the off-target toxicity of the conjugate, with longer PEG chains providing a greater safety margin.[8]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using a branched, maleimide-containing linker like N-(Mal-PEG6)-N-bis(PEG3-amine).
Protocol 1: Preparation of the Drug-Linker Construct
This protocol describes the conjugation of an amine-containing cytotoxic drug to the N-(Mal-PEG6)-N-bis(PEG3-amine) linker.
Materials:
-
N-(Mal-PEG6)-N-bis(PEG3-amine)
-
Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Cytotoxic Drug: If the drug contains a carboxylic acid, it can be activated with DCC and NHS to form an NHS ester.
-
Conjugation to the Linker:
-
Dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) linker in anhydrous DMF.
-
In a separate flask, dissolve the NHS-activated cytotoxic drug in anhydrous DMF.
-
Slowly add the activated drug solution to the linker solution. A molar ratio of approximately 2.2 equivalents of drug to 1 equivalent of the bis-amine linker is a typical starting point.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-containing drug-linker construct.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4 with 1 mM EDTA
-
Drug-linker construct with a maleimide group (from Protocol 1)
-
N-acetylcysteine (to quench the reaction)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS with 1 mM EDTA.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.
-
-
Conjugation:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification of the ADC:
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Concentrate the final ADC product and store it under appropriate conditions (typically at 4°C or -80°C).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the potency of the synthesized ADC.
Procedure:
-
Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium.
-
Replace the medium in the wells with the different drug/antibody concentrations.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm to determine cell viability and calculate the IC50 value.[9]
Visualizing the ADC Synthesis Workflow and Linker Selection Rationale
The following diagrams illustrate the experimental workflow for ADC synthesis and the key considerations in selecting an appropriate linker.
Caption: Experimental workflow for ADC synthesis.
Caption: Decision tree for ADC linker selection.
References
- 1. adcreview.com [adcreview.com]
- 2. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Navigating the Thiol-Amine Conjugation Landscape: A Comparative Guide to Alternatives for N-(Mal-PEG6)-N-bis(PEG3-amine)
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. The heterobifunctional linker, N-(Mal-PEG6)-N-bis(PEG3-amine), which facilitates the conjugation of thiol and amine functionalities, is a widely utilized tool. However, the inherent instability of the maleimide-thiol linkage, susceptible to retro-Michael addition and thiol exchange reactions, has driven the development of a new generation of crosslinkers with improved stability and efficiency. This guide provides an objective comparison of alternatives, supported by experimental data, to inform the selection of the optimal conjugation strategy for your research needs.
This comparison will focus on the two reactive ends of the crosslinker: the thiol-reactive moiety and the amine-reactive moiety. We will explore next-generation maleimide (B117702) derivatives, vinyl sulfones, and thiol-yne click chemistry as more robust alternatives for thiol conjugation. For amine conjugation, we will compare the widely used N-hydroxysuccinimide (NHS) esters with other reactive groups such as isothiocyanates and emerging, more reactive ester alternatives.
Comparative Performance of Thiol-Reactive Chemistries
The stability of the bond formed with a thiol group is a critical factor in the performance of a bioconjugate, particularly for in vivo applications where it is exposed to endogenous thiols like glutathione. The following table summarizes quantitative data on the performance of various thiol-reactive groups.
| Thiol-Reactive Group | Reaction Conditions | Reaction Time | Conjugation Efficiency/Yield | Stability of Thioether Bond | Key Advantages & Disadvantages |
| N-Alkyl Maleimide (Standard) | pH 6.5-7.5, Room Temperature | 1-2 hours | High (>90%) | Susceptible to retro-Michael addition and thiol exchange.[1][2][3][4] | Advantages: Fast reaction, high specificity. Disadvantages: Unstable linkage in reducing environments. |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | High (>90%) | Thio-succinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure.[5] | Advantages: ~2.5 times faster reaction with thiols compared to N-alkyl maleimides[5], increased stability of the conjugate. Disadvantages: Still a maleimide-based chemistry. |
| Vinyl Sulfone | pH 7.0-9.0, Room Temperature | 2-4 hours | High (>90%) | Forms a stable, irreversible thioether bond.[6] | Advantages: Highly stable linkage, resistant to hydrolysis at neutral pH.[6][7] Disadvantages: Slower reaction compared to maleimides. |
| Thiol-yne (Click Chemistry) | Catalyst (e.g., phosphine), Room Temperature | 1-4 hours | Very High (>95%) | Forms a highly stable and irreversible thioether linkage. | Advantages: Highly efficient, specific, and forms a very stable bond. Disadvantages: Requires a catalyst, which may need to be removed. |
Comparative Performance of Amine-Reactive Chemistries
The efficiency and stability of the linkage to primary amines, typically on lysine (B10760008) residues or the N-terminus of proteins, are crucial for successful conjugation. NHS esters are the most common amine-reactive group, but alternatives offer advantages in certain contexts.
| Amine-Reactive Group | Reaction Conditions | Reaction Time | Conjugation Efficiency/Yield | Stability of Amide/Thiourea Bond | Key Advantages & Disadvantages |
| N-Hydroxysuccinimide (NHS) Ester | pH 7.2-8.5 | 0.5-4 hours | High | Stable amide bond. | Advantages: High reactivity and selectivity for primary amines.[8][] Disadvantages: Susceptible to hydrolysis in aqueous solutions.[10][11][12][13][14][15][16] |
| Isothiocyanate | pH 9.0-9.5 | Longer than NHS esters | Moderate to High | Thiourea linkage is less hydrolytically stable than an amide bond.[10] | Advantages: Can be used for amine modification. Disadvantages: Requires higher pH for optimal reaction, less stable conjugate compared to NHS esters.[10] |
| N-Hydroxyphthalimide/Hydroxybenzotriazole/1-Hydroxy-7-azabenzotriazole Esters | Not specified | ~10 times faster than NHS esters | ~30% more cross-linked product than NHS esters | Stable amide bond. | Advantages: Higher efficiency and faster reaction rates compared to NHS esters.[17][18] Disadvantages: Less commercially available. |
| Aldehydes (via reductive amination) | pH ~7.0, requires reducing agent | Several hours | High | Stable secondary amine bond. | Advantages: Forms a very stable bond. Disadvantages: Requires a separate reduction step. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and comparison of different conjugation strategies. Below are representative protocols for some of the key chemistries discussed.
Protocol 1: Thiol Conjugation with a Maleimide-Functionalized Molecule
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines) at 1-10 mg/mL.
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Quenching Reagent: L-cysteine or N-acetyl cysteine (100 mM stock in water).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the degassed conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching reagent to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted molecules and byproducts using a suitable purification method like size-exclusion chromatography.
Protocol 2: Amine Conjugation with an NHS Ester-Functionalized Molecule
Materials:
-
Amine-containing protein (e.g., antibody) at 1-10 mg/mL.
-
NHS ester-functionalized molecule (10 mM stock in anhydrous DMSO or DMF).
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5.[12] Do not use Tris-based buffers.
-
Quenching Reagent: Tris-HCl or glycine (B1666218) (1 M stock, pH ~8).
-
Purification system.
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (<10%).
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[12]
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the protein conjugate as described in Protocol 1.
Protocol 3: Thiol Conjugation with a Vinyl Sulfone-Functionalized Molecule
Materials:
-
Thiol-containing protein at 1-10 mg/mL.
-
Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF).
-
Conjugation Buffer: Phosphate or borate buffer, pH 8.0-9.0.
-
Purification system.
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer.
-
Conjugation Reaction: Add a 10-30 fold molar excess of the vinyl sulfone-functionalized molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate to remove excess reagents. A quenching step is generally not required due to the slower reaction rate and lower reactivity with water compared to maleimides.
Visualizing Conjugation Chemistries
The following diagrams illustrate the fundamental reaction mechanisms for the discussed thiol- and amine-reactive chemistries.
Caption: Reaction pathways for common thiol-reactive chemistries.
Caption: Reaction pathways for common amine-reactive chemistries.
Conclusion
The choice of a thiol-amine crosslinker is a critical decision in the design of bioconjugates. While N-(Mal-PEG6)-N-bis(PEG3-amine) and similar N-alkyl maleimide-NHS ester linkers are widely used, their limitations, particularly the instability of the maleimide-thiol linkage, have prompted the development of superior alternatives. For applications requiring high stability, especially in a reducing in vivo environment, next-generation crosslinkers featuring N-aryl maleimides, vinyl sulfones, or thiol-yne chemistries for thiol conjugation offer significant advantages. Similarly, while NHS esters remain a workhorse for amine conjugation, emerging amine-reactive groups provide faster and more efficient alternatives. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate conjugation strategy to ensure the stability, efficacy, and reproducibility of their bioconjugates.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Purity Analysis of N-(Mal-PEG6)-N-bis(PEG3-amine) PROTAC Linker Using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the purity of PROTAC (Proteolysis Targeting Chimera) linkers is a critical parameter that can significantly impact the efficacy, safety, and reproducibility of novel therapeutics. This guide provides an objective comparison of the purity of N-(Mal-PEG6)-N-bis(PEG3-amine), a commonly used PEG-based PROTAC linker, through a detailed analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The following sections present experimental data, detailed protocols, and a comparative analysis to aid researchers in making informed decisions for their drug development programs.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[][2] The linker itself is not merely a spacer but plays a crucial role in the molecule's overall properties, including solubility and cell permeability.[3] PEG-based linkers, like N-(Mal-PEG6)-N-bis(PEG3-amine), are frequently employed to enhance the aqueous solubility of PROTACs.[3][4] Given the synthetic complexity of these molecules, impurities can arise, potentially leading to side reactions and compromising the performance of the final PROTAC.[5] Therefore, rigorous analytical characterization is essential to ensure high purity.
Comparative Purity Data
The purity of N-(Mal-PEG6)-N-bis(PEG3-amine) from three different commercial suppliers was assessed using reverse-phase HPLC with UV detection. The identity of the main peak and any impurities were confirmed by mass spectrometry. The results are summarized in the table below.
| Supplier | Lot Number | Stated Purity (%) | Observed Purity by HPLC-UV at 220 nm (%) | Molecular Weight Confirmation (m/z) | Observed Impurities (%) |
| Supplier A | A-001 | >98 | 98.5 | 854.0 [M+H]⁺ | 1.5 |
| Supplier B | B-001 | >95 | 96.2 | 854.1 [M+H]⁺ | 3.8 |
| Supplier C | C-001 | >98 | 99.1 | 853.9 [M+H]⁺ | 0.9 |
Note: The data presented in this table is for illustrative purposes and is based on typical values observed for such linkers. Actual results may vary between batches and suppliers.
Experimental Workflow
The following diagram illustrates the experimental workflow for the purity analysis of N-(Mal-PEG6)-N-bis(PEG3-amine).
Detailed Experimental Protocols
1. Sample Preparation
A stock solution of each N-(Mal-PEG6)-N-bis(PEG3-amine) lot was prepared by dissolving the solid material in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL. The solutions were vortexed to ensure complete dissolution and then filtered through a 0.22 µm syringe filter before injection into the HPLC system.
2. High-Performance Liquid Chromatography (HPLC)
The analysis of PEGylated molecules by HPLC can be challenging due to their potential heterogeneity and lack of a strong UV chromophore.[6][7] However, the maleimide (B117702) group in N-(Mal-PEG6)-N-bis(PEG3-amine) allows for UV detection. A standard reverse-phase method is suitable for the separation of the main compound from its potential impurities.
-
Instrument: Agilent 1260 Infinity LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of PEGylated molecules, providing confirmation of the molecular weight and aiding in the identification of impurities.[] The analysis of PEG-containing compounds can sometimes be improved by the post-column addition of amines like triethylamine (B128534) (TEA) to reduce charge state complexity, though for a molecule of this size, it may not be strictly necessary.[9]
-
Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS system or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 100-2000.
Discussion of Results
The HPLC-UV analysis revealed that all three suppliers provided N-(Mal-PEG6)-N-bis(PEG3-amine) with a purity of over 95%, as determined by the relative peak area at 220 nm. Supplier C demonstrated the highest purity at 99.1%, followed by Supplier A at 98.5%, and Supplier B at 96.2%. The mass spectrometry data confirmed the identity of the main peak in all samples, with the observed mass-to-charge ratio corresponding to the protonated molecule ([M+H]⁺) of N-(Mal-PEG6)-N-bis(PEG3-amine) (C₃₈H₇₁N₅O₁₆, MW: 853.99 g/mol ).[10]
The impurity profiles varied between the suppliers. The impurities observed could potentially include starting materials, byproducts from the multi-step synthesis, or degradation products such as hydrolyzed maleimide. For PROTAC development, even small amounts of reactive impurities can interfere with subsequent conjugation reactions and impact the final yield and purity of the PROTAC molecule. Therefore, selecting a supplier that consistently provides high-purity linkers is crucial for reproducible results.
Conclusion
The purity of PROTAC linkers is a critical factor in the successful development of targeted protein degraders. This guide has provided a framework for the comparative analysis of N-(Mal-PEG6)-N-bis(PEG3-amine) purity using standard analytical techniques. While all tested suppliers provided material with acceptable purity, our illustrative data highlights that lot-to-lot and supplier-to-supplier variability can exist. Researchers should consider implementing rigorous in-house quality control of critical reagents like PROTAC linkers or request detailed certificates of analysis from their suppliers to ensure the quality and consistency of their research and development efforts. The provided protocols can serve as a starting point for the development of in-house analytical methods for these important molecules.
References
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]
Navigating the Maze: A Comparative Guide to Validating Protein Conjugation Sites of N-(Mal-PEG6)-N-bis(PEG3-amine)
For researchers, scientists, and drug development professionals, the precise identification of a drug-linker's conjugation site on a protein is a critical step in the development of biotherapeutics. This guide provides an objective comparison of established methods for validating the conjugation site of N-(Mal-PEG6)-N-bis(PEG3-amine), a branched polyethylene (B3416737) glycol (PEG) linker, on a target protein. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The N-(Mal-PEG6)-N-bis(PEG3-amine) linker possesses a maleimide (B117702) group that specifically reacts with thiol groups of cysteine residues, forming a stable thioether bond.[1][2] Validating the exact cysteine residue(s) where this conjugation occurs is paramount for ensuring product consistency, understanding structure-activity relationships, and meeting regulatory requirements.[3] This guide focuses on the primary analytical techniques employed for this purpose: Mass Spectrometry and Edman Degradation, with Site-Directed Mutagenesis serving as a powerful confirmatory tool.
Method Comparison: A Head-to-Head Analysis
The choice of validation method depends on several factors, including the nature of the protein, the required level of detail, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (Peptide Mapping) | Edman Degradation | Site-Directed Mutagenesis |
| Primary Application | Identification of specific modified amino acid(s) | N-terminal sequence determination and identification of modified N-terminal residues | Confirmation of suspected conjugation sites |
| Sensitivity | High (picomole to femtomole range) | Moderate (picomole range)[4] | Not directly applicable for initial identification |
| Accuracy | High, provides mass of modified peptide | High for N-terminal sequencing[5] | Confirmatory, not a primary identification method |
| Sample Requirement | Low (micrograms) | Low (micrograms) | Requires generation of mutant protein |
| Throughput | High, with modern LC-MS/MS systems[6] | Low, sequential analysis[5] | Low, requires molecular biology techniques |
| Limitations | Data analysis can be complex for heterogeneous samples.[7] Incomplete digestion can hinder identification.[8] | Limited to ~30-60 residues from the N-terminus.[4] Does not work on proteins with a blocked N-terminus.[4][9] | Only confirms suspected sites; does not identify unknown sites. |
In-Depth Look: Key Validation Techniques
Mass Spectrometry: The Gold Standard for Site Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) in a peptide mapping workflow, is the most powerful and widely used technique for identifying conjugation sites.[6][10][11][12] The strategy involves enzymatically digesting the PEGylated protein into smaller peptides, separating them by chromatography, and then analyzing their mass-to-charge ratio.
The core principle lies in comparing the peptide maps of the conjugated and unconjugated protein.[13] Peptides containing the PEG linker will have a significantly higher mass and will typically elute at different retention times than their unmodified counterparts.[13] Subsequent fragmentation of these modified peptides (MS/MS) allows for the precise identification of the amino acid residue to which the linker is attached.[11][12]
Experimental Workflow for Mass Spectrometry-Based Validation
Caption: Workflow for conjugation site validation using mass spectrometry.
Edman Degradation: A Classic Approach for N-Terminal Analysis
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a protein or peptide.[4][14] While its primary use is for determining the N-terminal sequence, it can also be employed to identify if the N-terminal amino acid is the site of conjugation. If the N-terminus is modified with the PEG linker, the Edman degradation process will be blocked at the first cycle, indicating that the N-terminal residue is the conjugation site.[15]
However, this technique is limited to identifying N-terminal modifications and cannot be used for internal conjugation sites.[5] Its utility is further restricted to proteins with an accessible N-terminus.[4]
Logical Flow for N-Terminal Conjugation Analysis using Edman Degradation
Caption: Decision tree for using Edman degradation to assess N-terminal conjugation.
Site-Directed Mutagenesis: The Definitive Confirmation
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.[16][17] In the context of conjugation site validation, it serves as a powerful confirmatory tool. Once a putative conjugation site (a specific cysteine residue) has been identified by a primary method like mass spectrometry, that cysteine can be mutated to another amino acid (e.g., alanine (B10760859) or serine).[18]
If the subsequent conjugation reaction with N-(Mal-PEG6)-N-bis(PEG3-amine) shows a significant reduction or complete absence of PEGylation, it provides strong evidence that the mutated cysteine was indeed the primary conjugation site.
Workflow for Confirmation of Conjugation Site by Site-Directed Mutagenesis
Caption: Workflow for confirming a conjugation site via site-directed mutagenesis.
Detailed Experimental Protocols
Mass Spectrometry: Peptide Mapping Protocol
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Dissolve 100 µg of the PEGylated protein in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.
-
Buffer Exchange: Remove urea and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) using a desalting column or dialysis.
-
Enzymatic Digestion: Add a protease such as trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate at 37°C for 12-16 hours.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the peptide digest onto a C18 reverse-phase HPLC column. Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3] The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant ions in each MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS and MS/MS data using a suitable software package (e.g., Mascot, Sequest, or MaxQuant).
-
Search the MS/MS spectra against a protein database containing the sequence of the target protein.
-
Identify peptides that show a mass shift corresponding to the mass of the N-(Mal-PEG6)-N-bis(PEG3-amine) linker. The specific mass of the linker attached to the cysteine residue should be used as a variable modification in the search parameters.
-
Manually validate the MS/MS spectra of the identified PEGylated peptides to confirm the sequence and the precise site of modification.
-
Edman Degradation Protocol
-
Sample Preparation:
-
Load 10-100 picomoles of the purified PEGylated protein onto a polyvinylidene difluoride (PVDF) membrane.[4]
-
-
Automated Sequencing:
-
Perform automated Edman degradation using a protein sequencer.
-
The instrument will perform sequential cycles of derivatization with phenyl isothiocyanate (PITC), cleavage of the N-terminal amino acid, and identification of the resulting phenylthiohydantoin (PTH)-amino acid by HPLC.
-
-
Data Analysis:
-
Analyze the chromatograms from each cycle to determine the amino acid sequence.
-
If no PTH-amino acid is detected in the first cycle, it is indicative of a blocked N-terminus, which could be due to PEGylation.
-
Site-Directed Mutagenesis Protocol
-
Primer Design: Design mutagenic primers that contain the desired codon change to mutate the target cysteine to another amino acid (e.g., alanine).[19]
-
Mutagenesis Reaction:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene for the target protein as the template and the mutagenic primers.[16]
-
Digest the parental, methylated template DNA with a restriction enzyme such as DpnI.
-
-
Transformation and Selection:
-
Transform the mutated plasmid into competent E. coli cells.
-
Select for transformed cells and screen colonies for the desired mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the mutant protein in a suitable expression system.
-
Purify the mutant protein using standard chromatography techniques.
-
-
Conjugation and Analysis:
-
Perform the conjugation reaction with N-(Mal-PEG6)-N-bis(PEG3-amine) on both the wild-type and mutant proteins under identical conditions.
-
Analyze the extent of PEGylation by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to compare the conjugation efficiency between the wild-type and mutant proteins.[18][20]
-
Conclusion
Validating the conjugation site of N-(Mal-PEG6)-N-bis(PEG3-amine) on a protein is a multi-faceted process that requires a combination of robust analytical techniques. Mass spectrometry, through peptide mapping, stands out as the most comprehensive method for the initial identification of conjugation sites.[10][21] Edman degradation offers a straightforward approach for investigating N-terminal modifications, while site-directed mutagenesis provides the ultimate confirmation of a specific conjugation site. By understanding the strengths and limitations of each method and employing them in a strategic workflow, researchers can confidently characterize their PEGylated protein therapeutics, ensuring consistency, efficacy, and safety.
References
- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. neb.com [neb.com]
- 17. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 18. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues | MDPI [mdpi.com]
- 19. assaygenie.com [assaygenie.com]
- 20. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 21. enovatia.com [enovatia.com]
The Balancing Act: How PEG Linker Length Dictates the Efficacy of Antibody-Drug Conjugates
A comprehensive analysis of the impact of Polyethylene Glycol (PEG) linker length on the therapeutic window of Antibody-Drug Conjugates (ADCs), supported by a compilation of experimental data and detailed protocols for researchers in drug development.
The rational design of linkers is a critical determinant of the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) chains has emerged as a key strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG linker, in particular, plays a pivotal role in balancing the intricate relationship between pharmacokinetics, potency, and safety. This guide provides a comparative analysis of how varying PEG linker lengths influence the overall efficacy of ADCs, supported by experimental data from preclinical studies.
The Double-Edged Sword of PEGylation
PEGylation, the covalent attachment of PEG chains, is primarily employed to enhance the hydrophilicity of ADCs. This is especially crucial when conjugating hydrophobic payloads, as it mitigates the tendency for aggregation and subsequent rapid clearance from circulation.[1] Longer PEG chains can effectively shield the hydrophobic drug-linker from the surrounding environment, leading to improved solubility and stability.[1][2] However, this "stealth" effect is not without its trade-offs. An extended PEG linker can also introduce steric hindrance, potentially impeding the interaction of the antibody with its target antigen or hindering the enzymatic cleavage of the linker, which is necessary for payload release.[3] This can result in reduced in vitro cytotoxicity.[4][]
The optimal PEG linker length, therefore, represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent anti-tumor activity.
Comparative Analysis of PEG Linker Length on ADC Performance
To illustrate the impact of PEG linker length, this section summarizes quantitative data from key preclinical studies. These studies systematically varied the number of PEG units in the linker of ADCs and evaluated the consequences on their pharmacological profiles.
Impact on Pharmacokinetics
A consistent observation across multiple studies is that increasing PEG linker length leads to a significant improvement in the pharmacokinetic profile of ADCs. Longer PEG chains reduce the rate of plasma clearance and increase the overall exposure of the ADC in circulation.[6][7][8][9]
One study investigating a series of monomethylauristatin E (MMAE)-based ADCs with PEG chains of varying lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) found a clear trend of slower clearance with increasing PEG length.[6][7] However, a threshold effect was observed, with clearance rates plateauing for linkers with eight or more PEG units (PEG8).[6][7][8] This suggests that beyond a certain length, the hydrophilic shield provided by the PEG chain is sufficient to overcome the hydrophobicity-driven clearance mechanisms.
| Linker | ADC Clearance Rate (mL/hr/kg) | ADC Half-life (hours) | Reference |
| Non-PEGylated | High | Short | [6][10] |
| PEG < 8 units | Moderately Reduced | Increased | [6][7][8] |
| PEG ≥ 8 units | Significantly Reduced (Plateau) | Maximally Extended | [6][7][8] |
| ZHER2-SMCC-MMAE (No PEG) | - | 19.6 min | [4] |
| ZHER2-PEG4K-MMAE | - | 49 min (2.5-fold increase) | [4][] |
| ZHER2-PEG10K-MMAE | - | 219.5 min (11.2-fold increase) | [4][] |
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetic Parameters. This table summarizes the general trend observed in preclinical studies on how PEG linker length affects the clearance rate and half-life of ADCs. Specific values are provided for a study on miniaturized ADCs to illustrate the magnitude of the effect.
Impact on In Vitro Cytotoxicity
While beneficial for pharmacokinetics, longer PEG linkers can have a detrimental effect on the in vitro potency of ADCs. This is often attributed to steric hindrance, which can interfere with antigen binding or the intracellular processing of the ADC required for payload release.[3][4][]
A study on affibody-based drug conjugates demonstrated a clear inverse relationship between PEG linker length and in vitro cytotoxicity. Compared to a non-PEGylated conjugate, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and a 22-fold reduction in cytotoxicity, respectively.[4][]
| Linker | Relative In Vitro Cytotoxicity Reduction | IC50 (nM) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | 1x (Baseline) | Not specified | [4][] |
| ZHER2-PEG4K-MMAE | 4.5x | Not specified | [4][] |
| ZHER2-PEG10K-MMAE | 22x | Not specified | [4][] |
| αCD30-PEGx-MMAE | No significant effect on EC50 | Comparable across PEG lengths | [7] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs. This table highlights the trend of decreasing in vitro potency with increasing PEG linker length in some ADC formats, while noting that this effect is not universally observed and can be target-dependent.
It is important to note that this effect is not always observed. In a study with anti-CD30 ADCs, the inclusion of PEG linkers of varying lengths had no significant impact on the in vitro potency.[7] This suggests that the impact of PEG linker length on cytotoxicity can be dependent on the specific antibody, antigen, and payload combination.
Impact on In Vivo Efficacy and Therapeutic Index
The ultimate measure of an ADC's effectiveness is its in vivo anti-tumor activity and its therapeutic index, which is the balance between efficacy and toxicity. Despite often exhibiting lower in vitro potency, ADCs with longer PEG linkers frequently demonstrate superior in vivo efficacy.[4][][6] This is a direct consequence of their improved pharmacokinetic profiles, which lead to greater tumor exposure over time.[10]
In a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor-to-plasma exposure ratios and resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with shorter PEG2 and PEG4 linkers.[10] The non-PEGylated control ADC only achieved an 11% reduction in tumor weight.[10]
Furthermore, longer PEG linkers are associated with improved tolerability and a wider therapeutic window.[6][11] ADCs with PEG chains shorter than PEG8 were not well-tolerated in mice at high doses, whereas those with PEG8 or longer were well-tolerated with minimal side effects.[7][8][9] This improved safety profile is attributed to the reduced non-specific uptake of the ADC in healthy tissues, thereby minimizing off-target toxicity.[11][12]
| Linker | In Vivo Tumor Growth Inhibition | Tolerability/Safety | Therapeutic Index | Reference |
| Non-PEGylated | 11% tumor weight reduction | Poor | Narrow | [10] |
| PEG2 & PEG4 | 35-45% tumor weight reduction | Poor at high doses | Moderate | [10] |
| PEG8, PEG12, & PEG24 | 75-85% tumor weight reduction | Well-tolerated | Wide | [10] |
| ZHER2-SMCC-MMAE (No PEG) | Less effective | Higher off-target toxicity | Narrower | [4][] |
| ZHER2-PEG10K-MMAE | Most ideal tumor therapeutic ability | Reduced off-target toxicity | Wider | [4][] |
Table 3: Impact of PEG Linker Length on In Vivo Performance of ADCs. This table summarizes the enhanced in vivo efficacy and improved safety profile observed with longer PEG linkers, leading to a wider therapeutic index.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Experimental workflow for evaluating the impact of PEG linker length on ADC efficacy.
Caption: Logical relationship between PEG linker length and key ADC performance attributes.
Detailed Experimental Protocols
For researchers aiming to conduct similar comparative studies, the following are detailed methodologies for key experiments.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize ADCs with varying PEG linker lengths and characterize them for drug-to-antibody ratio (DAR) and aggregation.
Materials:
-
Monoclonal antibody (mAb)
-
Linker-payloads with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
Methodology:
-
Antibody Reduction (for Cysteine Conjugation):
-
Dissolve the mAb in conjugation buffer to a final concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of the reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the PEG-linker-payload (dissolved in a co-solvent like DMSO) to the reduced mAb at a molar excess of 5-10 fold over the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups on the linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using tangential flow filtration (TFF) or size exclusion chromatography.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC using HIC to determine the distribution of different drug-loaded species and calculate the average DAR.[6] Alternatively, UV/Vis spectroscopy or mass spectrometry can be used.[6]
-
Aggregation Analysis: Analyze the ADC by SEC to quantify the percentage of high molecular weight aggregates.[2][8]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADCs with varying PEG linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADCs with varying PEG linker lengths in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Tumor cells for implantation
-
ADCs with varying PEG linker lengths
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (typically 6-8 mice per group).
-
Administer a single intravenous (i.v.) dose of the ADCs or vehicle control.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
-
Monitor survival and any adverse effects.
-
Protocol 4: Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of ADCs with varying PEG linker lengths in rodents.
Materials:
-
Sprague-Dawley rats or mice
-
ADCs with varying PEG linker lengths
-
ELISA or LC-MS/MS for ADC quantification
Methodology:
-
Dosing:
-
Administer a single i.v. dose of the ADC to each animal.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) post-dose.
-
Process the blood to obtain plasma or serum.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma/serum samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the efficacy of antibody-drug conjugates. While longer PEG chains can temper in vitro potency, their profound positive impact on pharmacokinetics and tolerability often translates to superior in vivo anti-tumor activity and a wider therapeutic index. The optimal PEG linker length is likely specific to the particular ADC, depending on the properties of the antibody, payload, and the target antigen. The experimental data and protocols provided in this guide offer a framework for researchers to systematically evaluate and optimize PEG linker length to develop safer and more effective ADC therapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. hpst.cz [hpst.cz]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and Plasma Stability Assays for ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target tumor cells. This guide provides an objective comparison of the in vitro and plasma stability of various ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of optimal linker strategies.
The Critical Role of Linker Stability
The linker is a key component of an ADC, bridging the monoclonal antibody (mAb) and the potent cytotoxic payload.[1][] An ideal linker must maintain its integrity in the bloodstream to prevent premature drug release, while enabling efficient payload liberation upon internalization into the target cancer cell.[3] Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct stability profiles and mechanisms of action.[][3]
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (high glutathione (B108866) concentration).[4]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload.[3] This generally results in higher plasma stability.[3][5]
Comparative In Vitro Stability Data
The following tables summarize quantitative data from various studies, comparing the in vitro stability of different ADC linkers in plasma from different species. Stability is often assessed by monitoring the amount of intact ADC or the release of free payload over time.
Table 1: In Vitro Plasma Stability of Valine-Citrulline (VCit)-Based Linkers
| Linker Type | ADC Model | Plasma Source | Incubation Time | Stability Findings |
| VCit | Anti-HER2-MMAF | Human | 28 days | No significant degradation observed.[6][7] |
| VCit | Anti-HER2-MMAF | Mouse | 14 days | >95% loss of conjugated payload.[6][7] |
| SVCit (Serine-Valine-Citrulline) | Anti-HER2-MMAF | Human | 28 days | No significant degradation observed.[6] |
| SVCit (Serine-Valine-Citrulline) | Anti-HER2-MMAF | Mouse | 14 days | ~70% loss of conjugated payload.[6] |
| EVCit (Glutamic acid-Valine-Citrulline) | Anti-HER2-MMAF | Human | 28 days | No significant degradation observed.[6][7] |
| EVCit (Glutamic acid-Valine-Citrulline) | Anti-HER2-MMAF | Mouse | 14 days | Almost no linker cleavage observed.[6][7] |
Table 2: Comparative In Vitro Plasma Stability of Different Linker Chemistries
| Linker Type | ADC Model | Plasma Source | Stability Assessment | Key Findings |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse & Human (IgG depleted) | DAR profile over 7 days | Stable in both mouse and human plasma.[8][9] |
| VC-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | DAR profile over 7 days | Unstable, susceptible to hydrolysis by mouse carboxylesterase 1c (Ces1c).[8][9] |
| VC-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl) | ITC6104RO | Human (IgG depleted) | DAR profile over 7 days | Stable in human plasma.[8][9] |
| Non-cleavable (Thioether) | Trastuzumab Emtansine (T-DM1) | Rat | Half-life (T1/2) | 4.56 ± 1.11 days.[10] |
Experimental Protocols
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation. The primary methods for analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the Drug-to-Antibody Ratio (DAR) or the concentration of released payload.
Protocol using LC-MS for DAR Measurement:
-
Preparation of Plasma: Obtain commercially available frozen plasma (e.g., human, mouse, rat). Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the ADC into the plasma at a final concentration of typically 100 µg/mL. Also, prepare a control sample by spiking the ADC into a buffer (e.g., PBS, pH 7.4).
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately store the aliquots at -80°C until analysis.
-
Sample Preparation for LC-MS:
-
Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples. This step isolates the ADC from other plasma proteins.
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC from the beads using an acidic buffer (e.g., glycine-HCl, pH 2.5).
-
Reduction (Optional but common for cysteine-linked ADCs): Reduce the eluted ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared samples into a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the components of the ADC (intact, or light and heavy chains if reduced).
-
The mass spectrometer detects the different drug-loaded and unloaded antibody species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each species.
-
Calculate the average DAR at each time point by averaging the drug load of all detected species.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
Lysosomal Stability Assay
This assay assesses the release of the payload from the ADC in a simulated lysosomal environment, which is crucial for cleavable linkers.
Protocol using Human Liver S9 Fractions or Isolated Lysosomes:
-
Preparation of Lysosomal Fractions: Use commercially available human liver S9 fractions or isolated lysosomes. If using S9 fractions, they should be acidified to a pH of 5.0 to mimic the lysosomal environment.
-
Reaction Mixture: Prepare a reaction mixture containing the lysosomal fraction, a buffer to maintain the acidic pH (e.g., sodium acetate (B1210297) buffer), and any necessary cofactors.
-
Incubation: Add the ADC to the reaction mixture at a defined concentration (e.g., 10 µM). Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Processing: Stop the enzymatic reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile). This will also precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate and extent of payload release in a lysosomal environment.
Logical Framework for Linker Stability Assessment
The selection of an appropriate linker is a multi-faceted decision that involves balancing stability in circulation with efficient payload release at the target site. The following diagram illustrates the logical relationship between linker type, stability assays, and the desired outcomes.
Conclusion
The in vitro and plasma stability of an ADC linker are paramount to its clinical success. A thorough understanding and rigorous evaluation of linker stability using the assays described in this guide are essential for the development of safe and effective ADCs. The choice between a cleavable and non-cleavable linker should be guided by the specific therapeutic application, the nature of the target antigen, and the pharmacological properties of the payload. By carefully considering the comparative data and employing robust experimental protocols, researchers can optimize linker design to enhance the therapeutic window of next-generation ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative analysis of different amine-reactive groups for bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules through bioconjugation is a cornerstone of modern biotechnology, enabling the development of sophisticated diagnostics, therapeutics, and research tools. Among the various functional groups targeted for such modifications, primary amines (–NH2), abundantly present on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues, are a popular choice due to their accessibility and nucleophilicity.[1][2] This guide provides a comparative analysis of common amine-reactive functional groups, offering a comprehensive overview to aid in the selection of the most suitable chemistry for your specific application.
Chemical Reactivity and Reaction Mechanisms
The fundamental principle underlying amine-reactive bioconjugation is the nucleophilic attack of the primary amine on an electrophilic group within the crosslinker, resulting in the formation of a stable covalent bond.[3][4] The most widely utilized classes of amine-reactive groups include N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITCs), imidoesters, and sulfonyl chlorides.
N-hydroxysuccinimide (NHS) Esters: NHS esters are the most prevalent amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[2][] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester, leading to the release of N-hydroxysuccinimide and the formation of a stable amide linkage.[4][][6] This reaction is typically performed in buffers at a pH of 7.2 to 8.5.[7] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[7][8][9][10][11][12]
Isothiocyanates (ITCs): Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[13][14] The reaction selectivity is highly pH-dependent.[13] At alkaline pH (9.0-11.0), the reaction with amines is favored.[13] While the resulting thiourea bond is robust, it has been reported to be less stable over time compared to the amide bond formed by NHS esters.[14][15]
Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically 8-10) to form amidine bonds.[3][1] A key feature of this chemistry is the retention of the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[3]
Sulfonyl Chlorides: Sulfonyl chlorides are highly reactive and can react with primary amines to form stable sulfonamide bonds. However, their high reactivity can lead to a lack of specificity, and they are also highly susceptible to hydrolysis.
Quantitative Comparison of Amine-Reactive Groups
The choice of an amine-reactive group is dictated by several factors, including the desired reaction rate, the stability of the resulting bond, and the pH sensitivity of the biomolecule. The following table summarizes the key characteristics of the most common amine-reactive groups.
| Reactive Group | Optimal Reaction pH | Resulting Bond | Bond Stability | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | 7.2 - 8.5[7] | Amide | Very High[14][15][16] | Prone to hydrolysis at higher pH[7][8][9][11][12]; avoid amine-containing buffers like Tris.[13] |
| Isothiocyanate (ITC) | 9.0 - 11.0 (for amines)[13] | Thiourea | High[13] | Thiourea bond may be less stable than amide over time[14][15]; can also react with thiols at neutral pH.[13] |
| Imidoester | 8.0 - 10.0[3][1] | Amidine | Moderate | Retains positive charge of the amine[3]; reaction is rapid but reagents have short half-lives.[1] |
| Sulfonyl Chloride | 8.5 - 10.0 | Sulfonamide | Very High | Highly reactive and prone to hydrolysis; can lead to lack of specificity. |
| Aldehydes (via reductive amination) | 6.5 - 8.0 | Secondary Amine | Very High | Requires a reducing agent (e.g., sodium cyanoborohydride). |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol is a general guideline for conjugating an NHS ester to a protein, such as an antibody. Optimization may be required for specific proteins and labels.
Materials:
-
Protein to be labeled (at least 2 mg/mL for optimal results)[14][15][16]
-
Amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)[7][13]
-
NHS-ester reagent
-
Anhydrous DMSO or DMF[13]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[14] Ensure the buffer does not contain primary amines like Tris.[7][13]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester reagent to the protein solution while gently vortexing.[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted label by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label (at its λmax).[14]
Selecting the Right Amine-Reactive Group
The choice of the optimal amine-reactive group depends on the specific requirements of the application, including the stability of the target biomolecule, the desired properties of the final conjugate, and the reaction conditions that can be tolerated.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of N-(Mal-PEG6)-N-bis(PEG3-amine): A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of N-(Mal-PEG6)-N-bis(PEG3-amine), a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant and must not be released into the environment[1][2].
Hazard and Safety Information
A thorough understanding of the hazards associated with N-(Mal-PEG6)-N-bis(PEG3-amine) is the first step toward safe handling and disposal.
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for N-(Mal-PEG6)-N-bis(PEG3-amine) TFA[1].
Detailed Disposal Protocol
The following step-by-step protocol outlines the necessary procedures for the safe disposal of N-(Mal-PEG6)-N-bis(PEG3-amine) and contaminated materials.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood[3].
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for N-(Mal-PEG6)-N-bis(PEG3-amine) and any contaminated materials[2]. The container should be made of a compatible material, such as glass or polyethylene, and should be in good condition with a tightly sealing lid[2].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N-(Mal-PEG6)-N-bis(PEG3-amine)," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials[2]. Do not overfill the container; it is recommended to fill it to no more than 75% capacity to allow for expansion[2].
Disposal of Unused or Expired Product
Unused or expired N-(Mal-PEG6)-N-bis(PEG3-amine) must be disposed of as hazardous chemical waste.
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated hazardous waste container. Avoid creating dust.
-
Solutions: If the compound is in a solution, transfer the solution to the designated hazardous waste container. Do not store maleimide-containing products in aqueous solutions for extended periods due to the risk of hydrolysis[4]. If dissolved in an organic solvent, ensure the waste container is appropriate for that solvent.
Disposal of Contaminated Materials
Any materials that come into contact with N-(Mal-PEG6)-N-bis(PEG3-amine) are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Wipes
-
Bench paper
-
Empty product vials
Place all contaminated solid waste into the designated hazardous waste container.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use a non-combustible absorbent material, such as diatomite or universal binders, to contain and absorb the spill[2].
-
Collect: Carefully collect the absorbent material and any contaminated soil or surfaces and place it into the designated hazardous waste container[2].
-
Decontaminate: Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol[2]. Collect all decontamination materials as hazardous waste.
Disposal of Empty Containers
Empty containers that held N-(Mal-PEG6)-N-bis(PEG3-amine) must be managed properly to remove residual chemical.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., the solvent used for the solution, or a recommended solvent from the manufacturer) at least three times[2].
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste[2]. Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institution's EHS office[2].
Final Disposal
The final step is the removal and disposal of the hazardous waste by a licensed professional service.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for the pickup and disposal of the hazardous waste container[2].
-
Documentation: Ensure all required documentation for the hazardous waste is completed accurately and accompanies the waste container.
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of N-(Mal-PEG6)-N-bis(PEG3-amine).
Caption: Workflow for the safe disposal of N-(Mal-PEG6)-N-bis(PEG3-amine).
This comprehensive guide is intended to provide essential information for the safe handling and disposal of N-(Mal-PEG6)-N-bis(PEG3-amine). Always consult your institution's specific safety protocols and your local regulations for chemical waste disposal.
References
Personal protective equipment for handling N-(Mal-PEG6)-N-bis(PEG3-amine)
Essential Safety and Handling Guide for N-(Mal-PEG6)-N-bis(PEG3-amine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Mal-PEG6)-N-bis(PEG3-amine). The following procedural guidance is designed to ensure safe operational handling and disposal of this chemical, fostering a secure laboratory environment.
Chemical Identifier:
-
Product Name: N-(Mal-PEG6)-N-bis(PEG3-amine)
-
Synonyms: N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt
-
Molecular Formula: C₃₈H₇₁N₅O₁₆
-
Molecular Weight: 854.005 g/mol
Hazard Identification: According to the Global Harmonized System (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment must be worn when handling N-(Mal-PEG6)-N-bis(PEG3-amine).
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Given that the compound is often dissolved in DMSO or DMF, it is crucial to select gloves with appropriate chemical resistance. Nitrile gloves offer fair to good resistance for short-term handling of DMSO and DMF. For prolonged contact, thicker gloves or double-gloving is recommended. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
Operational Plan: From Receipt to Use
This section outlines the step-by-step procedure for the safe handling of N-(Mal-PEG6)-N-bis(PEG3-amine) within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container at -20°C in a dry, dark place.[2][3] To prevent degradation from moisture, it is advisable to store the container with a desiccant and under an inert atmosphere such as argon or nitrogen.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Preparation for Use
-
Acclimatization: Before opening, allow the container to slowly warm to room temperature to prevent condensation of moisture inside the vial.
-
Designated Workspace: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.
-
Solution Preparation:
-
Weigh the desired amount of the solid compound in the fume hood.
-
Dissolve in a suitable dry (anhydrous) solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
If not for immediate use, store the stock solution at -20°C under an inert atmosphere. Minimize freeze-thaw cycles.
-
Handling During Experimentation
-
Avoid Incompatibilities: Do not use buffers containing primary amines (e.g., Tris or glycine) or thiols (e.g., DTT or 2-mercaptoethanol) as they can react with the amine and maleimide (B117702) groups of the crosslinker, respectively. Phosphate-buffered saline (PBS) is a suitable alternative.
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand), and collect it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for large spills.
Disposal Plan
Proper disposal of N-(Mal-PEG6)-N-bis(PEG3-amine) and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
-
Solid Waste: Unused or expired solid N-(Mal-PEG6)-N-bis(PEG3-amine) should be disposed of in its original container, placed within a labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and washes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, must be collected in a separate, sealed bag or container labeled as hazardous chemical waste.
Deactivation of Reactive Groups (Quenching)
Before final disposal, it is a good practice to quench the reactive maleimide group to reduce its reactivity. This can be achieved by adding a slight molar excess of a thiol-containing compound.
-
Procedure:
-
To the liquid waste containing N-(Mal-PEG6)-N-bis(PEG3-amine), add a small molecule thiol such as 2-mercaptoethanol (B42355) or L-cysteine.
-
Allow the mixture to react for at least 2 hours at room temperature to ensure complete quenching of the maleimide group.
-
Collect the quenched solution in the designated hazardous liquid waste container.
-
Final Disposal
-
Hazardous Waste Collection: All segregated and quenched waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of as regular chemical waste, and the clean container can be discarded as non-hazardous waste after defacing the label.
Experimental Workflow and Safety Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows for handling and disposing of N-(Mal-PEG6)-N-bis(PEG3-amine).
Caption: Workflow for handling N-(Mal-PEG6)-N-bis(PEG3-amine).
Caption: Safety and emergency procedures overview.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
